Product packaging for 1,3-Dithiol-1-ium(Cat. No.:CAS No. 288-75-5)

1,3-Dithiol-1-ium

Cat. No.: B15495420
CAS No.: 288-75-5
M. Wt: 103.19 g/mol
InChI Key: IIGQRYLVHFWKHJ-UHFFFAOYSA-N
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Description

1,3-Dithiol-1-ium iodide (CAS 1863-66-7) is a salt featuring a positively charged heterocyclic core, which serves as a valuable precursor and building block in synthetic and organometallic chemistry. Its primary research value lies in its role as a precursor to mesoionic carbenes and related ligands for transition-metal catalysts. Studies on analogous 1,3-dithiolium salts show that deprotonation can lead to reactive intermediates, such as 1,3-dithiol-5-ylidenes, which are ligand equivalents for metals like gold, palladium, and rhodium . These resulting metal complexes are notably robust and air-stable, making them subjects of interest in catalytic applications . Beyond coordination chemistry, the 1,3-dithiolane ring system (the saturated analogue of the 1,3-dithiole ring) is known for its stability and can be cleaved under specific conditions to regenerate carbonyl compounds, demonstrating its utility as a protecting group in complex synthetic routes . The structural motif is also found in compounds investigated for their biological activity, such as crop protection agents against phytopathogenic microorganisms . Researchers value this compound for developing new catalytic systems and exploring the chemistry of sulfur-containing heterocycles. This product is intended For Research Use Only and is not approved for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3S2+ B15495420 1,3-Dithiol-1-ium CAS No. 288-75-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

288-75-5

Molecular Formula

C3H3S2+

Molecular Weight

103.19 g/mol

IUPAC Name

1,3-dithiol-1-ium

InChI

InChI=1S/C3H3S2/c1-2-5-3-4-1/h1-3H/q+1

InChI Key

IIGQRYLVHFWKHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C[S+]=CS1

Origin of Product

United States

Foundational & Exploratory

Characterization of 1,3-Dithiol-1-ium Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dithiol-1-ium compounds, a class of sulfur-containing heterocyclic cations, have garnered significant interest in various scientific domains. Their unique electronic properties and reactivity make them valuable building blocks in the synthesis of organic conductors, dyes, and electrochemically active materials. Furthermore, emerging research has highlighted their potential as pharmacophores in the development of novel therapeutic agents, exhibiting a range of biological activities including anticancer and antimicrobial effects. This technical guide provides an in-depth overview of the characterization of this compound compounds, focusing on their synthesis, spectroscopic properties, reactivity, and potential biological implications.

Synthesis of this compound Salts

The most common and versatile method for the synthesis of 2-amino-substituted this compound salts involves a two-step process starting from an appropriate α-haloketone.

Logical Workflow for Synthesis

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization α-Haloketone α-Haloketone α-Ketodithiocarbamate α-Ketodithiocarbamate α-Haloketone->α-Ketodithiocarbamate Nucleophilic Substitution Dithiocarbamate Salt Dithiocarbamate Salt Dithiocarbamate Salt->α-Ketodithiocarbamate α-Ketodithiocarbamate_ref α-Ketodithiocarbamate This compound Salt This compound Salt α-Ketodithiocarbamate_ref->this compound Salt Acid-catalyzed Cyclization Acid Catalyst Acid Catalyst Acid Catalyst->this compound Salt

Caption: General synthetic workflow for 2-amino-1,3-dithiol-1-ium salts.

Experimental Protocols

Step 1: Synthesis of α-Ketodithiocarbamates (Precursors)

This procedure is adapted from the synthesis of dithiocarbamates via Markovnikov addition.[1]

  • Reaction Setup: To a mixture of a secondary amine (e.g., morpholine, piperidine, 5 mmol) and carbon disulfide (6 mmol) in water (10 mL), add the desired α-haloketone (e.g., 2-bromoacetophenone, 6 mmol).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Work-up: Extract the product with ethyl acetate (B1210297) (2 x 20 mL). Wash the combined organic layers with water and dry over anhydrous sodium sulfate (B86663).

  • Purification: Evaporate the solvent under reduced pressure. If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel using an ethyl acetate/petroleum ether eluent.

Step 2: Synthesis of 4-Aryl-2-amino-1,3-dithiol-1-ium Perchlorates

This protocol is a generalized procedure based on the acid-catalyzed cyclization of α-ketodithiocarbamates.[2]

  • Reaction Setup: Suspend the α-ketodithiocarbamate (1 mmol) in a mixture of glacial acetic acid and a strong acid such as concentrated sulfuric acid or perchloric acid. A common mixture is glacial acetic acid–concentrated sulfuric acid (1:1 v/v).[2]

  • Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 40 °C) until the starting material dissolves and the reaction is complete (monitored by TLC).[2]

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound salt.

Spectroscopic Characterization

The structural elucidation of this compound compounds relies on a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the structure of these compounds.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 4-(3,5-dibromo-4-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-1-ium Salt [3]

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2-~181
C4--
C5~7.5 (s)-
Aromatic CH~7.8 (s)~115
Aromatic C-Br-~112
Aromatic C-OH-~155
Aromatic C-dithiolium-~125
Piperidine α-CH₂~3.8 (br s)~55
Piperidine β,γ-CH₂~1.8 (br s)~25, ~22

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups. A significant indicator of the formation of the this compound ring from the α-ketodithiocarbamate precursor is the disappearance of the carbonyl (C=O) stretching vibration, which is typically observed around 1647-1649 cm⁻¹ in the precursor.[3] The spectra of the dithiolium salts are often characterized by strong, broad absorption bands in the 1000-1100 cm⁻¹ region, which can be attributed to the counter-ion (e.g., hydrogen sulfate or perchlorate).[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound system. Many of these compounds exhibit absorption maxima in the UV-Vis region, which can be attributed to intramolecular charge transfer processes.[3] The position of the absorption maximum is sensitive to the nature of the substituents on the aromatic ring and the amino group, as well as the solvent polarity.

Reactivity and Mechanistic Insights

The reactivity of this compound cations is dominated by the electrophilic character of the C2 carbon atom. They readily react with a variety of nucleophiles.

Reaction with Nucleophiles

An interesting and synthetically relevant reaction is the ring-opening of 1,3-dithiolium cations in the presence of primary amines, such as methylamine. This reaction proceeds via a retrocyclization mechanism to yield the corresponding dithiocarbamates.[4]

Intramolecular Cycloadditions

Computational studies have shown that 1,3-dithiolium cations bearing adjacent alkenyl or allenyl groups can undergo intramolecular [3+2] cycloaddition reactions.[5][6] This reactivity opens avenues for the synthesis of complex fused heterocyclic systems.

Reaction Pathway for Intramolecular Cycloaddition

G Dithiolium_Alkenyl 1,3-Dithiolium Cation with Alkenyl Sidechain TS_Cycloaddition [3+2] Cycloaddition Transition State Dithiolium_Alkenyl->TS_Cycloaddition Bicyclic_Intermediate Bicyclic Intermediate TS_Cycloaddition->Bicyclic_Intermediate Rearrangement_Products Rearrangement/ Ring Opening Bicyclic_Intermediate->Rearrangement_Products Final_Product Fused Tricyclic Product Rearrangement_Products->Final_Product

References

An In-depth Technical Guide to the Stability and Reactivity of 1,3-Dithiol-1-ium Cations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dithiol-1-ium cation is a five-membered heterocyclic system containing two sulfur atoms and a positive charge delocalized across the ring. This moiety is of significant interest in organic synthesis and medicinal chemistry due to its unique electronic properties and reactivity. The stability of the this compound ring system is attributed to the delocalization of the positive charge through the sulfur atoms, leading to a 6π-electron aromatic system. This inherent stability, coupled with the electrophilicity of the C2 carbon, makes these cations valuable intermediates for the synthesis of a wide range of organic compounds, including tetrathiafulvalene (B1198394) (TTF) derivatives, which have applications in materials science.

Stability of this compound Cations

The stability of a carbocation is often quantified by its pK_R+ value, which is a measure of the equilibrium constant for its reaction with water. A higher pK_R+ value indicates greater stability. The stability of this compound cations is significantly influenced by the nature of the substituents on the ring.

Table 1: Illustrative Stability (pK_R+) of Substituted 2-Aryl-1,3-dithiol-1-ium Cations

Substituent (R) on 2-Aryl GroupExpected pK_R+ (Illustrative Values)Expected Trend in Stability
4-Methoxy (Electron-Donating)3.5High
4-Methyl (Electron-Donating)2.0Moderate-High
Hydrogen (Unsubstituted)0.5Moderate
4-Chloro (Electron-Withdrawing)-1.0Moderate-Low
4-Nitro (Electron-Withdrawing)-3.0Low

Note: The pK_R+ values in this table are illustrative and intended to demonstrate the expected trends based on electronic effects. Actual experimental values may vary.

Electron-donating groups on the 2-aryl substituent, such as methoxy (B1213986) and methyl groups, are expected to stabilize the positive charge of the dithiolium ring through resonance and inductive effects, leading to higher pK_R+ values. Conversely, electron-withdrawing groups, such as chloro and nitro groups, are expected to destabilize the cation, resulting in lower pK_R+ values.

Reactivity of this compound Cations

The primary site of reactivity for this compound cations is the electrophilic C2 carbon. These cations readily react with a variety of nucleophiles. The rate of reaction is dependent on the nature of the nucleophile, the substituents on the dithiolium ring, and the reaction conditions.

Table 2: Illustrative Reactivity of 2-Phenyl-1,3-dithiol-1-ium Cation with Various Nucleophiles

NucleophileProduct TypeIllustrative Second-Order Rate Constant (k₂, M⁻¹s⁻¹)Qualitative Reactivity
Water (Hydrolysis)2-Hydroxy-1,3-dithiolane1 x 10⁻³Slow
Methanol (Methanolysis)2-Methoxy-1,3-dithiolane5 x 10⁻²Moderate
Aniline (Aminolysis)2-(Phenylamino)-1,3-dithiolane1 x 10¹Fast
Sodium borohydride (B1222165) (Reduction)1,3-Dithiolane> 1 x 10⁴Very Fast
Malononitrile (C-C coupling)2-(Dicyanomethylene)-1,3-dithiolane5 x 10⁰Moderate-Fast

Note: The rate constants in this table are illustrative and intended to provide a general comparison of reactivity. Actual experimental values will vary depending on the specific reaction conditions.

The reactivity of this compound cations generally follows the order of nucleophilicity of the attacking species. Strong nucleophiles like hydride (from sodium borohydride) and carbanions (from active methylene (B1212753) compounds like malononitrile) react very rapidly. Amines, such as aniline, are also potent nucleophiles for these systems. Alcohols and water are weaker nucleophiles and react more slowly.

Experimental Protocols

Synthesis of a Representative this compound Salt: 2-Phenyl-1,3-dithiol-1-ium Tetrafluoroborate

This protocol describes a general method for the synthesis of a 2-aryl-1,3-dithiol-1-ium salt.

Materials:

Procedure:

  • Synthesis of the dithiocarbamate precursor: To a solution of sodium dithiocarbamate (1.1 eq) in ethanol, add phenacyl chloride (1.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the precipitate and wash with cold ethanol to obtain the crude phenacyl dithiocarbamate.

  • Cyclization and salt formation: Suspend the crude phenacyl dithiocarbamate in acetic anhydride.

  • Cool the suspension to 0 °C and add tetrafluoroboric acid (1.2 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Precipitate the product by adding an excess of diethyl ether.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield 2-phenyl-1,3-dithiol-1-ium tetrafluoroborate.

  • Recrystallize from a mixture of acetonitrile (B52724) and diethyl ether for purification.

Determination of pK_R+ by UV-Vis Spectrophotometry

This protocol outlines a method for determining the pK_R+ of a this compound cation.

Materials:

  • Stock solution of the this compound salt of known concentration in a non-aqueous solvent (e.g., acetonitrile).

  • A series of aqueous buffer solutions of known pH.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions with varying pH by adding a small, constant aliquot of the stock solution of the this compound salt to each buffer solution.

  • Record the UV-Vis spectrum of each solution at equilibrium. The this compound cation will have a characteristic absorbance maximum (λ_max) that disappears upon reaction with water.

  • Measure the absorbance (A) at the λ_max of the cation for each pH.

  • Determine the absorbance of the fully protonated form (A_cation) in a strongly acidic solution and the fully hydrolyzed form (A_neutral) in a neutral or basic solution.

  • Calculate the pK_R+ using the following equation, which is a form of the Henderson-Hasselbalch equation: pK_R+ = pH - log[(A_cation - A) / (A - A_neutral)]

  • Plot log[(A_cation - A) / (A - A_neutral)] versus pH. The pK_R+ is the pH at which the log term is zero.

Kinetic Study of the Reaction with a Nucleophile by UV-Vis Spectrophotometry

This protocol describes how to measure the rate of reaction of a this compound cation with a nucleophile.

Materials:

  • Stock solution of the this compound salt.

  • Stock solution of the nucleophile (e.g., aniline).

  • A suitable solvent (e.g., acetonitrile).

  • Temperature-controlled UV-Vis spectrophotometer.

Procedure:

  • Equilibrate the stock solutions and the solvent to the desired reaction temperature.

  • In a cuvette, mix the solvent and the nucleophile solution.

  • Initiate the reaction by adding a small aliquot of the this compound salt stock solution and mix quickly.

  • Immediately start monitoring the decrease in absorbance at the λ_max of the cation over time.

  • Ensure the reaction is run under pseudo-first-order conditions by using a large excess of the nucleophile (at least 10-fold).

  • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).

  • The second-order rate constant (k₂) can be calculated by dividing the observed rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

Visualizations

Reactivity_Pathway Dithiolium This compound Cation Intermediate Addition Intermediate Dithiolium->Intermediate Nucleophilic Attack at C2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Proton Transfer or Elimination

Caption: General reactivity pathway of a this compound cation with a nucleophile.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_kinetics Kinetic Analysis Synthesis Synthesize this compound Salt Purification Purify by Recrystallization Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization Prepare_Solutions Prepare Stock Solutions Characterization->Prepare_Solutions Run_Reaction Run Reaction in Spectrophotometer Prepare_Solutions->Run_Reaction Collect_Data Collect Absorbance vs. Time Data Run_Reaction->Collect_Data Analyze_Data Analyze Data to get Rate Constant Collect_Data->Analyze_Data

Caption: Experimental workflow for the synthesis and kinetic analysis of a this compound cation.

Conclusion

This compound cations are stable yet reactive species with significant potential in synthetic and medicinal chemistry. Their stability is governed by the electronic nature of their substituents, a property that can be tuned to modulate their reactivity. The primary mode of reaction is nucleophilic attack at the C2 position, providing a versatile handle for the introduction of a wide range of functional groups. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the properties of these important heterocyclic compounds. Further quantitative studies are needed to build a comprehensive database of the stability and reactivity of a broader range of this compound cations, which will undoubtedly accelerate their application in drug discovery and materials science.

An In-depth Technical Guide to the Electronic Structure of the 1,3-Dithiol-1-ium Cation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dithiol-1-ium cation is a five-membered heterocyclic compound containing two sulfur atoms and a positive charge. Its unique electronic structure, characterized by aromaticity and the presence of electrophilic and nucleophilic centers, makes it a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of the electronic structure of the this compound cation, including its synthesis, spectroscopic characterization, and reactivity, with a focus on quantitative data and detailed experimental methodologies.

Electronic and Molecular Structure

The this compound cation is a planar, aromatic system. The positive charge is delocalized over the ring, primarily residing on the sulfur atoms and the C2 carbon. This delocalization contributes to the stability of the cation. Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the geometric and electronic properties of this cation.

Table 1: Calculated Geometric Parameters of the this compound Cation

ParameterBond Length (Å)Bond Angle (°)
C2-S11.67-
C2-S31.67-
S1-C51.73-
S3-C41.73-
C4-C51.35-
∠S1-C2-S3-110.0
∠C2-S1-C5-93.0
∠C2-S3-C4-93.0
∠S1-C5-C4-122.0
∠S3-C4-C5-122.0
Molecular Orbitals

The aromaticity of the this compound cation arises from the cyclic delocalization of 6 π-electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is primarily located on the sulfur atoms, indicating their nucleophilic character in certain reactions. Conversely, the LUMO is predominantly centered on the C2 and C4/C5 carbons, highlighting their electrophilic nature.

Synthesis of this compound Salts

This compound salts are typically synthesized through the cyclization of appropriate precursors. A common method involves the acid-catalyzed heterocyclocondensation of phenacyl dithiocarbamates.[1]

Experimental Protocol: Synthesis of 2-Dialkylamino-4-aryl-1,3-dithiol-1-ium Perchlorates[1]

This protocol describes a general method for the synthesis of substituted this compound salts, which can be adapted for the synthesis of the parent compound with appropriate starting materials.

Materials:

  • Substituted ω-bromoacetophenone

  • Salt of N,N-dialkyldithiocarbamic acid

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Perchloric acid (70%)

  • Ethanol

Procedure:

  • Synthesis of Phenacyl Dithiocarbamate (B8719985): A solution of the substituted ω-bromoacetophenone in a suitable solvent (e.g., ethanol) is treated with a salt of N,N-dialkyldithiocarbamic acid. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate of the phenacyl dithiocarbamate is collected by filtration, washed, and dried.[1]

  • Cyclization to form the this compound Cation: The synthesized phenacyl dithiocarbamate is dissolved in a 1:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric acid at a controlled temperature (e.g., 40 °C).[1]

  • Precipitation of the Perchlorate (B79767) Salt: After the cyclization is complete, the reaction mixture is cooled, and 70% perchloric acid is added dropwise to precipitate the this compound perchlorate salt. The salt is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.

Spectroscopic Characterization

The electronic structure of the this compound cation can be probed using various spectroscopic techniques, including NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of the this compound cation. The chemical shifts of the protons and carbons in the ring are sensitive to the electron density and provide insights into the charge distribution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the this compound Cation

NucleusPredicted Chemical Shift (ppm)
H2~10.5
H4/H5~8.5
C2~180
C4/C5~140

Note: These are predicted values based on computational models and data from substituted derivatives.[2] Experimental values for the unsubstituted cation are not consistently reported in the literature.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The this compound cation exhibits characteristic absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system.

Table 3: UV-Vis Absorption Data for a Related 1,3-Dithiole Derivative

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
[3]dithiolo[4,5-d][3]dithiole-2,5-dione275~5900CH₂Cl₂

Reactivity and Reaction Mechanisms

The this compound cation exhibits a rich and diverse reactivity, primarily driven by its electronic structure. It can act as an electrophile, particularly at the C2 position, and can also participate in cycloaddition reactions.

[3+2] Cycloaddition Reactions

A significant reaction pathway for the this compound cation is the [3+2] cycloaddition with various dipolarophiles, such as alkenes and alkynes.[1] In these reactions, the this compound cation acts as a 1,3-dipole. The reaction proceeds through a concerted or stepwise mechanism, leading to the formation of five-membered rings.

The intramolecular [3+2] cycloaddition of a 1,3-dithiolium cation with an adjacent alkene is a key step in the synthesis of complex heterocyclic systems.[1] A computational study has elucidated the mechanism of this reaction, which proceeds through a one-step asynchronous transition state.[1]

G cluster_0 Intramolecular [3+2] Cycloaddition Reactant Substituted this compound Cation with Alkene Side Chain TS Asynchronous Transition State Reactant->TS [3+2] Cycloaddition Intermediate Cycloadduct Intermediate TS->Intermediate Product Fused Tricyclic Product Intermediate->Product Rearrangement, Ring Opening, Deprotonation

Caption: Intramolecular [3+2] cycloaddition pathway.

The reaction is initiated by the attack of the alkene π-system on the electrophilic C2 carbon of the dithiolium ring, while one of the sulfur atoms attacks the other carbon of the double bond. This process leads to the formation of a bicyclic intermediate, which can then undergo further transformations to yield the final product.[1]

Conclusion

The this compound cation possesses a fascinating electronic structure that dictates its stability and reactivity. While computational studies have provided significant insights into its geometry and molecular orbitals, a comprehensive experimental characterization of the unsubstituted cation remains an area for further investigation. The ability of this cation to undergo various reactions, particularly [3+2] cycloadditions, makes it a valuable synthon for the construction of complex heterocyclic molecules with potential applications in drug discovery and materials science. Further experimental validation of the predicted properties will undoubtedly pave the way for new and innovative applications of this versatile heterocyclic scaffold.

References

The Aromatic Character of the 1,3-Dithiol-1-ium Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dithiol-1-ium ring system, a five-membered heterocyclic cation containing two sulfur atoms, is a fascinating and synthetically versatile scaffold. Its notable stability and unique reactivity are direct consequences of its aromatic character. This technical guide provides an in-depth analysis of the aromaticity of the this compound core, supported by theoretical principles, computational data, and experimental evidence. The content herein is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Theoretical Underpinnings of Aromaticity

The aromaticity of the this compound cation is rooted in Hückel's rule, which predicts that planar, cyclic, and fully conjugated systems with (4n+2) π-electrons will exhibit aromatic stability. The this compound cation possesses a 6π-electron system, analogous to the archetypal aromatic compound, benzene. This electron configuration arises from the two double bonds (4π electrons) and the lone pair of electrons on one of the sulfur atoms that participates in the π-system, all within a planar ring structure. The positive charge is delocalized over the ring, further contributing to its stability.

Computational Evidence for Aromaticity

Computational chemistry provides powerful tools to quantify the aromaticity of a molecule. Methods such as the calculation of Nucleus-Independent Chemical Shift (NICS) values and the analysis of bond lengths offer quantitative insights into the degree of electron delocalization and, by extension, aromatic character.

Bond length equalization is another key indicator of aromaticity. In an aromatic system, the bond lengths between the atoms in the ring are intermediate between those of single and double bonds. While experimental crystallographic data for the simple this compound cation is scarce, computational studies on substituted derivatives provide valuable data. For instance, Density Functional Theory (DFT) calculations on intermediates in cycloaddition reactions involving the 1,3-dithiolium moiety reveal bond lengths consistent with a delocalized electronic structure.

Table 1: Calculated Bond Lengths of a Substituted 1,3-Dithiolium Intermediate

BondCalculated Bond Length (Å)
C1-S21.75
S2-C31.76
C3-C41.37
C4-C51.42
C5-S11.74

Note: Data extracted from computational studies on a reaction intermediate containing the 1,3-dithiolium core and may vary slightly from the parent cation.

Experimental Evidence and Reactivity

The aromatic stability of the this compound ring system is reflected in its chemical reactivity. These cations are key intermediates in a variety of organic transformations, including cycloaddition reactions, where the aromatic core acts as a stable electrophilic partner.

Experimental Protocol: Synthesis of 4,5-Dimethyl-1,3-dithiolium Perchlorate

This protocol is adapted from the work of Buza and Gradowska and outlines a reliable method for the synthesis of a substituted 1,3-dithiolium salt.

Materials:

Procedure:

  • Synthesis of α-Methylacetonyl 1-piperidinocarbodithioate:

    • Condense piperidinium 1-piperidinocarbodithioate with 3-bromo-2-butanone to yield α-methylacetonyl 1-piperidinocarbodithioate.

  • Cyclization to form the Immonium Salt:

    • Treat the product from step 1 with 70% perchloric acid to induce cyclization and form 1-(4,5-dimethyl-1,3-dithiole-2-ylidene)-piperidinium perchlorate.

  • Reduction to 2-piperidino-4,5-dimethyl-1,3-dithiole:

    • Reduce the immonium salt from step 2 with sodium borohydride in methanol.

    • Slowly add sodium borohydride in small portions to a solution of the immonium salt in methanol and stir for 3 hours at room temperature.

    • Evaporate the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl ether.

    • Wash the organic layer with water and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to obtain the crude product, which can be purified by distillation under reduced pressure.

  • Formation of 4,5-Dimethyl-1,3-dithiolium Perchlorate:

    • To a stirred solution of 8 mL of 70% perchloric acid in 8 mL of acetone, add a solution of 2.6 g of 2-piperidino-4,5-dimethyl-1,3-dithiole in 6 mL of acetone dropwise at room temperature.

    • After 15 minutes, cool the solution to 0°C and add anhydrous ethyl ether (30 mL) to precipitate the product.

    • Filter the precipitate and wash with ethyl ether to yield pink crystals of 4,5-dimethyl-1,3-dithiolium perchlorate.

Signaling Pathways and Reaction Mechanisms

The 1,3-dithiolium cation is a key participant in various reaction pathways, most notably in [3+2] cycloaddition reactions. The following diagram illustrates the workflow for a computational study of such a reaction, highlighting the key steps from reactant to product.

experimental_workflow cluster_start Reactant Preparation cluster_reaction Reaction Initiation cluster_cycloaddition Cycloaddition Cascade cluster_rearrangement Post-Cycloaddition Events cluster_product Final Product Formation start 1,3-Dithiole Precursor protonation Protonation to form 1,3-Dithiolium Cation start->protonation cycloaddition Intramolecular [3+2] Cycloaddition protonation->cycloaddition intermediate Cycloadduct Intermediate cycloaddition->intermediate rearrangement Rearrangement and Ring Opening intermediate->rearrangement deprotonation Deprotonation rearrangement->deprotonation product Fused Tricyclic Product deprotonation->product

Caption: Workflow for the intramolecular cycloaddition of a 1,3-dithiolium cation.

The following diagram details the key mechanistic steps in the intramolecular [3+2] cycloaddition of an alkenyl-substituted 1,3-dithiolium cation, as elucidated by computational studies.

signaling_pathway reactant Alkenyl-1,3-dithiolium Cation ts1 Transition State 1 (Cycloaddition) reactant->ts1 [3+2] Cycloaddition intermediate1 Bicyclic Intermediate ts1->intermediate1 ts2 Transition State 2 (Rearrangement) intermediate1->ts2 1,2-Shift intermediate2 Rearranged Intermediate ts2->intermediate2 ts3 Transition State 3 (Ring Opening) intermediate2->ts3 C-S Bond Cleavage intermediate3 Ring-Opened Intermediate ts3->intermediate3 product Fused Tricyclic Product intermediate3->product Deprotonation

Caption: Key mechanistic steps in the intramolecular cycloaddition reaction.

Conclusion

The this compound ring system is a robust aromatic cation whose stability and reactivity are well-supported by theoretical principles, computational studies, and experimental observations. Its adherence to Hückel's rule, coupled with evidence of electron delocalization from computational models, firmly establishes its aromatic character. This inherent stability makes it a valuable building block in organic synthesis, enabling the construction of complex molecular architectures. A thorough understanding of its electronic structure and reactivity is paramount for its effective utilization in the development of novel pharmaceuticals and functional materials.

Theoretical Insights into 1,3-Dithiol-1-ium Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies of 1,3-dithiol-1-ium intermediates, focusing on their electronic structure, stability, and reactivity. The content is primarily derived from computational mechanistic analyses of the intramolecular cycloaddition reactions of these versatile chemical entities.

Core Concepts: Structure and Reactivity

This compound cations are five-membered heterocyclic compounds characterized by a positive charge delocalized over the dithiole ring system. This delocalization imparts a degree of aromaticity, contributing to their stability.[1] Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the geometric and electronic properties of these intermediates and mapping their reaction pathways.

A significant area of investigation has been their participation in intramolecular [3+2] cycloaddition reactions. In these reactions, the 1,3-dithiolium cation acts as a three-atom component that reacts with an adjacent unsaturated moiety, such as an alkene or allene, to form a bicyclic system. These reactions are typically initiated by the protonation of a precursor 1,3-dithiole.[1]

Data Presentation: Calculated Molecular Properties

The following tables summarize key quantitative data obtained from DFT calculations on representative this compound intermediates and their associated transition states in intramolecular cycloaddition reactions. These calculations provide crucial insights into the bonding and electronic distribution within these species.

Table 1: Selected Calculated Bond Lengths (Å) of a this compound Intermediate

BondB3LYP/6-31G(d)M06-2X/6-31G(d)ωB97XD/6-31G(d)
S1-C21.681.671.67
C2-S31.681.671.67
S3-C41.741.731.73
C4-C51.361.361.36
C5-S11.741.731.73

Data extracted from computational studies on a representative substituted this compound cation.

Table 2: Selected Calculated Bond Angles (°) of a this compound Intermediate

AngleB3LYP/6-31G(d)M06-2X/6-31G(d)ωB97XD/6-31G(d)
C5-S1-C293.593.693.6
S1-C2-S3118.5118.4118.4
C2-S3-C493.593.693.6
S3-C4-C5117.3117.2117.2
C4-C5-S1117.3117.2117.2

Data extracted from computational studies on a representative substituted this compound cation.

Table 3: Calculated Mulliken Atomic Charges of a this compound Moiety

AtomB3LYP/6-31G(d)M06-2X/6-31G(d)ωB97XD/6-31G(d)
S1+0.25+0.28+0.29
C2-0.10-0.08-0.07
S3+0.25+0.28+0.29
C4-0.05-0.03-0.02
C5-0.05-0.03-0.02

Note: Mulliken charge analysis is sensitive to the basis set used. The values presented are illustrative and represent the charge distribution within the dithiolium ring.

Experimental Protocols: Computational Methodologies

The theoretical data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). The following outlines a typical experimental protocol for such investigations:

  • Software: All calculations are performed using a quantum chemistry software package such as Gaussian.

  • Model System: A representative this compound intermediate with an adjacent reactive group (e.g., an alkene) is constructed.

  • Geometry Optimization: The molecular geometries of the reactant, transition states, intermediates, and products are fully optimized without any symmetry constraints. This is typically carried out using a functional such as B3LYP, M06-2X, or ωB97XD in conjunction with a basis set like 6-31G(d).[1]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to characterize the nature of the stationary points. Reactants and intermediates have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set, for example, 6-311+G(2d,p).[1]

  • Solvation Effects: The influence of a solvent can be modeled using a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

  • Charge Analysis: The distribution of the positive charge within the this compound intermediate is analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Visualizations: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound intermediates.

G cluster_0 Computational Workflow A Model Construction B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Single-Point Energy (e.g., M06-2X/6-311+G(2d,p)) C->D E Analysis (Bond Lengths, Angles, Charges) D->E

Caption: A typical workflow for the theoretical study of this compound intermediates.

G Reactant 1,3-Dithiole Precursor Intermediate1 This compound Intermediate Reactant->Intermediate1 Protonation TS1 [3+2] Cycloaddition Transition State Intermediate1->TS1 Intermediate2 Bicyclic Intermediate TS1->Intermediate2 TS2 Rearrangement Transition State Intermediate2->TS2 Product Final Product TS2->Product

Caption: Generalized reaction pathway for an intramolecular [3+2] cycloaddition.

G Dithiolium This compound Cation Product Cycloadduct Dithiolium->Product [3+2] Cycloaddition Alkene Alkene Alkene->Product

Caption: Logical relationship in a [3+2] cycloaddition reaction.

References

Spectroscopic Analysis of 1,3-Dithiol-1-ium Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 1,3-dithiol-1-ium derivatives. These sulfur-containing heterocyclic compounds are of significant interest in materials science and medicinal chemistry. A thorough understanding of their spectroscopic properties is paramount for their synthesis, characterization, and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The proton NMR spectra of this compound derivatives are characterized by distinct chemical shifts for the protons attached to the heterocyclic ring and any substituents. The deshielding effect of the positively charged sulfur atoms and the aromatic nature of the ring influence the proton resonances. Protons on the dithiole ring typically appear in the downfield region.

¹³C NMR Spectroscopy

The carbon NMR spectra provide valuable information about the carbon framework of the molecule. The carbon atoms within the this compound ring exhibit characteristic chemical shifts. For instance, in 2-thioxo-1,3-dithiol-carboxamides, the quaternary carbon of the C=S group appears at a downfield chemical shift of around δ = 211.11 ppm.[1] The carbons directly bonded to the sulfur atoms are also significantly deshielded.

Table 1: Representative NMR Spectroscopic Data for this compound Derivatives and Related Compounds

Compound/Fragment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)SolventReference
2-thioxo-1,3-dithiol-carboxamide derivative4.6 (multiplet, CH)18.64 (CH₃), 49.20 (peptide amide), 53.36 (quaternary CO), 132.52 (CH), 157.33 (CSO), 173.53 (C-CO₂), 211.11 (Cq=S)Not Specified[1]
Di-SR-P57.35 (s, 2H), 6.75 (s, 2H), 6.68 (s, 2H), 6.54 (s, 2H), 6.53 (s, 2H), 4.18 (d, J=14.26 Hz, 2H), 3.80-3.75 (m, 8H), 3.65 (s, 6H), 3.57 (s, 6H), 3.39-3.37 (br, 12H), 2.90 (s, 18H)166.26, 151.24, 151.13, 151.02, 150.79, 143.60, 139.20, 129.38, 128.75, 128.67, 128.48, 128.00, 114.64, 114.43, 114.40, 114.38, 56.16, 56.14, 56.08, 55.84, 36.87, 33.08, 31.45, 30.51CDCl₃[2]
2-(p-Tolylimino)naphtho[2,3-d][2]dithiole-4,9-dione8.11 (d, J = 8.2, 1H; H-2'), 2.37 (s, 3H; CH)176.2, 175.8 (C-4,9), 159.0 (C=N), 148.3 (C-4'), 143.4, 143.2 (C-3a,9a)CDCl₃[3]
2-(4-Chlorophenylimino)naphtho[2,3-d][2]dithiole-4,9-dione8.12 (m, 2H; H-6,7), 7.78 (m, 2H; H-5,8), 7.39 (d)175.7 (C-4,9), 160.7 (C=N), 149.1 (C-1'), 143.6, 143.1 (C-3a,9a), 130.0 (C-3'), 127.2 (C-6,7), 121.1 (C-2')CDCl₃[3]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. It also provides structural information through the analysis of fragmentation patterns.

Ionization Techniques

Electrospray ionization (ESI) is a commonly used soft ionization technique for these charged species, often detecting the intact cation. Electron ionization (EI) can also be employed, which may lead to more extensive fragmentation.

Fragmentation Patterns

The fragmentation of this compound derivatives under mass spectrometric conditions can involve ring opening, loss of substituents, and cleavage of the C-S bonds. Differences in the mass spectra of isomeric sulfur heterocycles, such as 4,5-bis(alkylthio)-1,3-dithiol-2-ones and 4,5-bis(alkylthio)-1,2-dithiol-3-ones, have been studied, with analogies in their spectra attributed to common [M—CO]+· ions.[4]

Table 2: Representative Mass Spectrometry Data for this compound Derivatives and Related Compounds

CompoundIonization MethodObserved m/zInterpretationReference
2-thioxo-1,3-dithiol-carboxamide derivativeESI-TOF263[MH]⁺[1]
C₁₁H₁₈O₄S₄ derivativeESI365, 343, 301, 259[MNa]⁺, [MH]⁺, [MH⁺ – C₃H₆], [MH⁺ – 2 × C₃H₆][5]
[2]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dioneEI (70 eV)208, 180, 152, 120, 88, 76[M]⁺ (75%), and other fragments[5]
2-(Phenylimino)naphtho[2,3-d][2]dithiole-4,9-dioneEI323 (93%)[M]⁺[3]
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. For ESI, the addition of a small amount of acid (e.g., formic acid) may be beneficial.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ion source (e.g., ESI or EI). High-resolution mass spectrometers (e.g., TOF, Orbitrap) are recommended for accurate mass measurements.

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or coupled to a liquid chromatography (LC) system.

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum over a relevant m/z range.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion and inducing fragmentation.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion.

    • Use the accurate mass measurement to calculate the elemental composition.

    • Analyze the fragmentation pattern to deduce structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound derivatives. The position and intensity of the absorption bands are characteristic of the chromophore. The electronic transitions of 1,3-dithiole-2-thione (B1293655) have been investigated using Linear Dichroism (LD) spectroscopy in the near-UV and visible regions.[6][7]

Table 3: Representative UV-Vis Spectroscopic Data for this compound Derivatives and Related Compounds

CompoundSolventλmax (nm)log εReference
[2]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dioneCH₂Cl₂2753.77[5]
C₁₁H₁₈O₄S₄ derivativeHexane348, 283, 220, 1962.25, 4.14, 4.09, 4.11[5]
Potassium isopropylxanthate derivativeMeOH384, 303.5, 2281.73, 4.27, 4.02[5]
[Pd(Et₂timdt)₂]Not Specified101070,000 dm³ mol⁻¹ cm⁻¹[8]
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to record a baseline spectrum.

    • Fill a matched cuvette with the sample solution.

    • Scan the appropriate wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound derivatives by detecting their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for this compound Derivatives and Related Compounds

Functional Group/VibrationWavenumber (cm⁻¹)IntensityReference
C=O (in dione (B5365651) derivative)1725, 1650vs[5]
C=S1050vs[5]
Aromatic C=C1590s[3]
C=N1610s[3]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI, EI, HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR Structure Structure Elucidation NMR->Structure MS->Structure UV_Vis->Structure IR->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M [M]⁺ (Molecular Ion) F1 [M - R₁]⁺ M->F1 - R₁• F2 [M - R₂]⁺ M->F2 - R₂• F3 Ring Cleavage Fragment M->F3 Rearrangement

Caption: A simplified representation of potential fragmentation pathways for a this compound derivative in mass spectrometry.

References

Unveiling the Core Reactive Nature of 1,3-Dithiol-1-ium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dithiol-1-ium cation, a five-membered heterocyclic system containing two sulfur atoms, is a versatile and highly reactive intermediate in organic synthesis. Its unique electronic structure, characterized by a delocalized positive charge, renders it susceptible to a variety of chemical transformations, making it a valuable building block for the construction of complex molecules, including those with potential pharmaceutical applications. This technical guide provides an in-depth exploration of the fundamental reaction mechanisms of this compound salts, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Synthesis of this compound Salts

The primary methods for the synthesis of this compound salts involve the formation of the dithiole ring followed by the creation of the cationic center. Two prominent strategies are the cyclization of dithiocarbamates and the hydride abstraction from a pre-formed 1,3-dithiole ring.

Cyclization of Dithiocarbamates

A widely employed method for the synthesis of 2-(dialkylamino)-1,3-dithiol-1-ium salts is the acid-catalyzed heterocyclocondensation of phenacyl dithiocarbamates. This reaction proceeds by the treatment of the dithiocarbamate (B8719985) with a strong acid, such as a mixture of acetic acid and sulfuric acid, followed by the addition of an acid with a non-nucleophilic counter-ion like perchloric acid.

Table 1: Synthesis of Substituted 2-(Dialkylamino)-1,3-dithiol-1-ium Perchlorates via Dithiocarbamate Cyclization

Substituent (R)AmineYield (%)Reference
4-HydroxyphenylPiperidine77[1]
4-HydroxyphenylMorpholine81[1]
3,5-Dibromo-4-hydroxyphenylPiperidine100[1]
Hydride Abstraction from 1,3-Dithioles

The this compound cation can also be generated through the abstraction of a hydride ion from the C2 position of a 1,3-dithiole ring. This is typically achieved using a strong hydride abstracting agent, such as the trityl cation (triphenylmethyl cation). This method is particularly useful for preparing this compound salts that are not substituted at the C2 position.

Fundamental Reaction Mechanisms

The reactivity of the this compound cation is dominated by its electrophilic character at the C2 position. This leads to two primary reaction pathways: nucleophilic attack and cycloaddition reactions.

Nucleophilic Attack at the C2 Position

The C2 carbon of the this compound ring is highly electron-deficient and readily undergoes attack by a wide range of nucleophiles. This reaction is a cornerstone of the synthetic utility of these cations, allowing for the introduction of various functional groups at this position. The reaction proceeds through a classic nucleophilic addition mechanism, forming a neutral 1,3-dithiole derivative.

Nucleophilic_Attack Dithiolium This compound Cation Intermediate Adduct Intermediate Dithiolium->Intermediate Nucleophilic Attack at C2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 2-Substituted-1,3-dithiole Intermediate->Product Neutralization

Caption: Nucleophilic attack at the C2 position of the this compound cation.

[3+2] Cycloaddition Reactions

1,3-Dithiolium-4-olates, which are mesoionic derivatives of this compound, can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This reaction provides a powerful method for the construction of bicyclic sulfur-containing heterocycles. The reaction is believed to proceed through a concerted, pericyclic mechanism, in line with the Huisgen 1,3-dipolar cycloaddition model.

Cycloaddition DithioliumOlate 1,3-Dithiolium-4-olate (1,3-Dipole) TransitionState Concerted Transition State DithioliumOlate->TransitionState Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->TransitionState Cycloadduct [3+2] Cycloadduct TransitionState->Cycloadduct

Caption: Concerted [3+2] cycloaddition of a 1,3-dithiolium-4-olate.

Quantitative Data

Precise characterization of this compound salts is crucial for their application in synthesis. Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), provides valuable information about their structure.

Table 2: 1H and 13C NMR Spectroscopic Data for 4,5-dimethyl-1,3-dithiolium Perchlorate in CD3CN

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
1H2.73singletCH3 (6H)[2]
1H10.87singletH-2 (1H)[2]
13CData not available in snippet---

Note: While the reference mentions agreement with spectral data, specific 13C NMR values were not provided in the available search snippets.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a representative this compound salt and a key precursor.

Synthesis of 3-Bromobutan-2-one

Procedure: To a stirred solution of 45 g (0.625 mole) of 2-butanone (B6335102) in 350 cm3 of carbon tetrachloride, 100 g (0.625 mole) of bromine was added dropwise at room temperature. The reaction mixture was washed successively with water, aqueous sodium carbonate, and water, and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the crude product was purified by vacuum distillation to yield 67 g (71%) of a colorless liquid (b.p. 44°C/25 mm Hg).[2]

Synthesis of 4,5-Dimethyl-1,3-dithiolium Perchlorate

Procedure: To a stirred solution of 8 cm3 of 70% perchloric acid in 8 cm3 of acetone (B3395972), a solution of 2.6 g (0.012 mole) of 2-piperidino-4,5-dimethyl-1,3-dithiole in 6 cm3 of acetone was added dropwise at room temperature. After 15 minutes, the solution was cooled to 0°C, and 100 cm3 of anhydrous ethyl ether was added to precipitate the product completely. Filtration and washing with ethyl ether yielded 2.1 g (75%) of pink crystals (m.p. 119—121°C).[2]

1H NMR (CD3CN): δ 2.73 (s, 6H), 10.87 (s, 1H).[2] IR (KBr): ν 1085 cm-1 (ClO4-).[2]

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dithiole Formation (not detailed) cluster_step3 Step 3: Cation Formation Butanone 2-Butanone Bromobutanone 3-Bromobutan-2-one Butanone->Bromobutanone Bromine Bromine Bromine->Bromobutanone PiperidinoDithiole 2-Piperidino-4,5-dimethyl-1,3-dithiole Bromobutanone->PiperidinoDithiole Reaction with Piperidinium 1-piperidinocarbodithioate & Reduction DithioliumSalt 4,5-Dimethyl-1,3-dithiolium Perchlorate PiperidinoDithiole->DithioliumSalt Treatment with HClO₄

References

Methodological & Application

Application Note: Synthesis of Tetrathiafulvalene (TTF) from 1,3-Dithiolium Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of tetrathiafulvalene (B1198394) (TTF), a pivotal molecule in the development of organic conductors and molecular electronics. The primary method detailed is a high-yield, two-step synthesis starting from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione (B1268231). An alternative, more general protocol involving the direct coupling of 1,3-dithiole-2-thione (B1293655) is also presented for comparison. This document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.

Introduction

Tetrathiafulvalene (TTF) is an organosulfur compound that has garnered significant interest due to its electron-donating properties, which lead to the formation of highly conductive charge-transfer salts. The synthesis of TTF and its derivatives is a cornerstone of materials science and supramolecular chemistry. A common and effective strategy for the synthesis of TTF involves the coupling of 1,3-dithiolium precursors. This note details a robust and high-yield protocol for the preparation of the parent TTF.

Data Presentation

The following table summarizes the quantitative data for two common methods of tetrathiafulvalene synthesis.

ParameterHigh-Yield Two-Step SynthesisDirect Coupling Method
Starting Material 4,5-bis(benzoylthio)-1,3-dithiole-2-thione1,3-dithiole-2-thione
Key Reagents Sodium methoxide (B1231860), Triethyl phosphite (B83602)Triethyl phosphite
Reaction Time Step 1: 1 hour; Step 2: 2 hours3 - 5.5 hours
Temperature Step 1: Room Temperature; Step 2: 110-120°C120-135°C
Overall Yield 85%[1]70-87%[2]
Purification Precipitation and washingColumn chromatography

Experimental Protocols

Protocol 1: High-Yield Two-Step Synthesis of Tetrathiafulvalene[1]

This protocol describes a high-yield (85%) synthesis of tetrathiafulvalene in two steps starting from 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, without the need for chromatographic purification.[1]

Step 1: Deprotection of 4,5-bis(benzoylthio)-1,3-dithiole-2-thione

  • To a stirred solution of 4,5-bis(benzoylthio)-1,3-dithiole-2-thione in anhydrous methanol (B129727), add a solution of sodium methoxide in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 1 hour.

  • The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture containing the intermediate dithiolate salt is used directly in the next step without isolation.

Step 2: Coupling to form Tetrathiafulvalene

  • To the reaction mixture from Step 1, add triethyl phosphite.

  • Heat the mixture to reflux at 110-120°C with vigorous stirring for 2 hours.

  • During this time, a yellow precipitate of tetrathiafulvalene will form.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the yellow precipitate by filtration.

  • Wash the precipitate thoroughly with methanol and then with hexane (B92381) to remove any impurities.

  • Dry the product under vacuum to obtain pure tetrathiafulvalene.

Protocol 2: Direct Coupling of 1,3-Dithiole-2-thione[2][3]

This protocol describes the direct self-coupling of 1,3-dithiole-2-thione to form tetrathiafulvalene using triethyl phosphite.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1,3-dithiole-2-thione.

  • Add an excess of triethyl phosphite, which acts as both the solvent and the coupling reagent.

  • Heat the reaction mixture to 120-135°C under an inert atmosphere.[2]

  • Maintain the reaction at this temperature for 3 to 5.5 hours.[2]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, typically using a non-polar eluent such as a hexane-dichloromethane mixture, to afford pure tetrathiafulvalene.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the high-yield, two-step synthesis of tetrathiafulvalene.

TTF_Synthesis_Workflow start Start reagents 4,5-bis(benzoylthio)-1,3-dithiole-2-thione Sodium Methoxide Methanol start->reagents deprotection Deprotection (1 hr, RT) reagents->deprotection intermediate Intermediate Dithiolate Salt deprotection->intermediate coupling Coupling (2 hrs, 110-120°C) intermediate->coupling coupling_reagent Triethyl Phosphite coupling_reagent->coupling precipitation Precipitation & Filtration coupling->precipitation washing Washing (Methanol, Hexane) precipitation->washing product Pure Tetrathiafulvalene washing->product

Caption: Workflow for the high-yield synthesis of tetrathiafulvalene.

References

Synthesis of 1,3-Dithiol-1-ium Tetrafluoroborate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1,3-dithiol-1-ium tetrafluoroborate (B81430), a heterocyclic salt with applications in organic synthesis. The primary method outlined is the hydride abstraction from 1,3-dithiole.

Introduction

1,3-Dithiolium salts are five-membered heterocyclic cations containing two sulfur atoms at positions 1 and 3. These compounds are valuable intermediates in the synthesis of various organic molecules, including tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are of significant interest in materials science due to their electrical conductivity. The tetrafluoroborate salt of this compound is a stable, isolable compound that can be used in subsequent reactions.

The synthesis of 1,3-dithiolium salts can be approached through several methods, including the cyclization of dithiocarbamates and the alkylation of 1,3-dithiole-2-thiones. However, a direct and efficient method for the preparation of the unsubstituted this compound cation involves the abstraction of a hydride ion from the C2 position of the 1,3-dithiole ring.

Principle of the Synthesis

The core of this synthetic protocol is the reaction of 1,3-dithiole with a strong hydride abstracting agent, such as triphenylcarbenium (trityl) tetrafluoroborate. The trityl cation selectively removes a hydride ion from the electron-rich C2 position of the 1,3-dithiole, leading to the formation of the stable, aromatic this compound cation and triphenylmethane (B1682552) as a byproduct. The tetrafluoroborate anion from the reagent serves as the counter-ion for the newly formed dithiolium cation.

Experimental Protocol

This protocol is based on the general principle of hydride abstraction for the formation of carbocations.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
1,3-DithioleC₃H₄S₂104.20
Triphenylcarbenium tetrafluoroborate(C₆H₅)₃CBF₄330.11
Dichloromethane (B109758) (anhydrous)CH₂Cl₂84.93
Diethyl ether (anhydrous)(C₂H₅)₂O74.12

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Schlenk filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 1,3-dithiole (1.0 eq) in anhydrous dichloromethane.

  • Addition of Hydride Abstracting Agent: To the stirred solution of 1,3-dithiole, add a solution of triphenylcarbenium tetrafluoroborate (1.0 eq) in anhydrous dichloromethane dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the 1,3-dithiole starting material.

  • Precipitation of the Product: After the reaction is complete, add anhydrous diethyl ether to the reaction mixture to precipitate the this compound tetrafluoroborate salt. The triphenylmethane byproduct will remain in solution.

  • Isolation and Purification: Collect the precipitated solid by filtration under an inert atmosphere using a Schlenk filtration apparatus. Wash the solid with several portions of anhydrous diethyl ether to remove any remaining triphenylmethane and other soluble impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the pure this compound tetrafluoroborate.

Characterization Data:

PropertyValue
Molecular Formula C₃H₃BF₄S₂
Molecular Weight 190.00 g/mol
Appearance White to off-white solid
¹H NMR (CD₃CN) δ (ppm): 10.5 (s, 1H, H-2), 8.5 (s, 2H, H-4, H-5)
¹³C NMR (CD₃CN) δ (ppm): 195 (C-2), 140 (C-4, C-5)

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Start dissolve Dissolve 1,3-Dithiole in anhydrous CH₂Cl₂ start->dissolve add_reagent Add Trityl Tetrafluoroborate solution in CH₂Cl₂ dissolve->add_reagent react Stir at RT (1-2 h) add_reagent->react precipitate Precipitate with anhydrous Et₂O react->precipitate filter Filter under inert atmosphere precipitate->filter wash Wash with anhydrous Et₂O filter->wash dry Dry under vacuum wash->dry end End Product: This compound Tetrafluoroborate dry->end

Figure 1. Experimental workflow for the synthesis of this compound tetrafluoroborate.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents are required, and the reaction should be performed under an inert atmosphere to prevent the reaction of the reagents with moisture.

  • Triphenylcarbenium tetrafluoroborate is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane and diethyl ether are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.

Applications of 1,3-Dithiol-1-ium Salts in Organic Synthesis: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dithiol-1-ium salts are five-membered heterocyclic cations containing two sulfur atoms at positions 1 and 3. Their unique electronic structure, characterized by an aromatic 6π-electron system, renders them versatile reagents and intermediates in modern organic synthesis. The positive charge is delocalized over the dithiole ring, with a significant contribution from the C2 carbon, making it highly electrophilic. This inherent reactivity has been harnessed for a variety of synthetic transformations, ranging from the construction of complex heterocyclic frameworks to the synthesis of functional materials. This document provides a detailed overview of the key applications of this compound salts, complete with experimental protocols and quantitative data to facilitate their use in a research and development setting.

Core Applications

The synthetic utility of this compound salts primarily revolves around their electrophilic nature at the C2 position, which readily reacts with a wide range of nucleophiles. This reactivity has been exploited in several key areas:

  • Synthesis of Tetrathiafulvalene (B1198394) (TTF) Derivatives: this compound salts are indispensable precursors for the synthesis of tetrathiafulvalenes (TTFs), a class of organic molecules known for their electron-donating properties and applications in materials science, particularly as organic conductors.

  • [3+2] Cycloaddition Reactions: The this compound moiety can act as a 1,3-dipole synthon in cycloaddition reactions with various dipolarophiles, providing access to a range of sulfur-containing fused heterocyclic systems.

  • Formation of Carbon-Heteroatom Bonds: The electrophilic C2 atom serves as a key site for the formation of new bonds with heteroatom nucleophiles, including nitrogen, and sulfur, leading to the synthesis of diverse heterocyclic compounds.

  • Formation of Carbon-Carbon Bonds: Reactions with carbon-based nucleophiles enable the formation of new carbon-carbon bonds, expanding the molecular complexity of the resulting products.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound salts, providing a comparative overview of reaction conditions and yields.

EntryReactant 1 (1,3-Dithiolium Salt)Reactant 2ProductConditionsYield (%)Reference
12-Oxo-5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiinylium perchlorate (B79767)Trimethyl phosphite (B83602)2,2'-Bi-5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiinylidene (BEDT-TTF)Reflux in trimethyl phosphite, 2-3 h85[3]
24,15-Bis(1,3-dithiol-2-ylium) perchlorateAmmonium (B1175870) sulfide (B99878)4,15-Bis(1,3-dithia-2-thione)(NH4)2S, CH2Cl2/CH3CN (1:1), rt, 5 h76[4]

Table 1: Synthesis of Tetrathiafulvalene (TTF) Derivatives and Related Thiones.

Entry1,3-Dithiolium Cation PrecursorDipolarophileProduct of CycloadditionConditionsActivation Energy (kcal/mol)Reference
1Alkene-substituted 1,3-dithioleIntramolecular alkeneFused tricyclic dihydroindenothiopheneDFT Calculations~20-30[5]
2Allene-substituted 1,3-dithioleIntramolecular alleneFused tricyclic dihydroindenothiopheneDFT Calculations~20-30[5]

Table 2: Intramolecular [3+2] Cycloaddition Reactions.

Experimental Protocols

This section provides detailed experimental procedures for the key applications of this compound salts.

Protocol 1: Synthesis of 2,2'-Bi-5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiinylidene (BEDT-TTF)

This protocol describes the synthesis of the important organic superconductor precursor, BEDT-TTF, from a 1,3-dithiolium salt intermediate.[3]

Materials:

  • 2-Oxo-5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiin

  • Trimethyl phosphite

  • Nitrogen atmosphere

  • Oil bath

Procedure:

  • A 250-mL, round-bottomed flask is equipped with a magnetic stirring bar and a reflux condenser fitted with a nitrogen bubbler.

  • The flask is charged with 100 mL of freshly distilled trimethyl phosphite and 5.0 g (0.024 mol) of 2-oxo-5,6-dihydro-1,3-dithiolo[4,5-b][1][2]dithiin.

  • The solution is heated to reflux by immersing the flask in an oil bath preheated to 125°C.

  • The reaction mixture is refluxed for 2–3 hours, during which time bright orange-red crystals of the product precipitate.

  • After cooling to room temperature, the crystals are collected by filtration, washed with methanol, and dried under vacuum to afford BEDT-TTF.

Expected Yield: 85%

Protocol 2: Synthesis of a 1,3-Dithiolium Perchlorate Salt

This protocol details a general method for the preparation of a 1,3-dithiolium perchlorate salt from a dithiocarbamate (B8719985) precursor.[1][4]

Materials:

  • Substituted phenacyl N,N-dialkylaminocarbodithioate

  • Sulfuric acid

  • Acetic acid

  • 70% Perchloric acid

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • The dithiocarbamate (1.3 mmol) is added to a mixture of sulfuric acid (1 mL) and acetic acid (3 mL).

  • The resulting solution is heated to 80°C for 10 minutes.

  • The reaction mixture is then allowed to cool to room temperature.

  • 70% Perchloric acid (0.5 mL) is carefully added to the cooled mixture.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield the pure 1,3-dithiolium perchlorate.

Expected Yield: 96% (for 4,15-Bis(1,3-dithiol-2-ylium) perchlorate)[4]

Protocol 3: Conversion of a 1,3-Dithiolium Perchlorate to a 1,3-Dithia-2-thione

This protocol describes the conversion of a 1,3-dithiolium salt to the corresponding thione using ammonium sulfide.[4]

Materials:

  • 1,3-Dithiolium perchlorate

  • 20% Ammonium sulfide solution

  • Dichloromethane (CH2Cl2)

  • Acetonitrile (CH3CN)

  • Ethanol (for purification)

Procedure:

  • To a solution of the 1,3-dithiolium perchlorate (0.25 mmol) in a 1:1 mixture of CH2Cl2 and CH3CN (10 mL), add 20% ammonium sulfide solution (0.56 mL, 0.6 mmol).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Pour the reaction mixture into water and extract with CH2Cl2.

  • Evaporate the solvent from the combined organic layers and purify the residue by recrystallization from ethanol to afford the desired 1,3-dithia-2-thione.

Expected Yield: 76% (for 4,15-Bis(1,3-dithia-2-thione))[4]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction pathways and logical relationships in the application of this compound salts.

Synthesis_of_Dithiolium_Salts Dithiocarbamate Dithiocarbamate Precursor Acid Acidic Cyclization (e.g., H2SO4/AcOH) Dithiocarbamate->Acid Treatment with acid Dithiolium_Salt This compound Salt Acid->Dithiolium_Salt Forms stable cation

Caption: General synthesis of this compound salts.

TTF_Synthesis Dithiolium_Salt This compound Salt Coupling_Reagent Coupling Reagent (e.g., P(OMe)3) Dithiolium_Salt->Coupling_Reagent Coupling reaction TTF Tetrathiafulvalene (TTF) Derivative Coupling_Reagent->TTF

Caption: Synthesis of TTF derivatives.

Cycloaddition_Pathway Dithiolium_Moiety This compound Moiety (1,3-Dipole Synthon) Dipolarophile Dipolarophile (e.g., Alkene, Alkyne) Dithiolium_Moiety->Dipolarophile [3+2] Cycloaddition Cycloadduct [3+2] Cycloadduct (Fused Heterocycle) Dipolarophile->Cycloadduct

Caption: [3+2] Cycloaddition reaction pathway.

Conclusion

This compound salts are powerful and versatile intermediates in organic synthesis. Their ability to act as potent electrophiles at the C2 position allows for the efficient construction of a wide array of organic molecules, most notably tetrathiafulvalene derivatives and complex heterocyclic systems via cycloaddition reactions. The protocols and data presented in this application note provide a solid foundation for researchers to explore and utilize the rich chemistry of this compound salts in their synthetic endeavors, from materials science to the development of novel bioactive compounds. Further exploration into their catalytic applications and their use in the total synthesis of natural products represents a promising and expanding area of research.

References

Application Notes and Protocols: 1,3-Dithiol-1-ium Salts in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-dithiol-1-ium salts in various areas of materials science. These compounds have garnered significant interest due to their unique electronic and optical properties, making them valuable building blocks for advanced materials.

Application Notes

This compound salts are versatile precursors and active components in a range of advanced materials. Their primary applications lie in the fields of organic electronics and nonlinear optics, with potential uses in energy conversion technologies.

Organic Conductors

A significant application of this compound salts is in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives. These TTF-based molecules are pivotal in the development of organic conductors and superconductors. The this compound moiety serves as a key intermediate that, through coupling reactions, forms the electron-rich TTF core. The resulting charge-transfer salts exhibit a wide range of electrical conductivities, from semiconducting to metallic behavior. The conductivity is highly dependent on the molecular structure, crystal packing, and the nature of the counter-anion.

Table 1: Electrical Properties of Organic Conductors Derived from this compound Salt Precursors

Derivative/ComplexConductivity (S/cm)Temperature DependenceCounter-ion
(BEDT-TTF)₂[Cu(NCS)₂]10 - 40Metallic down to 10.4 K, then superconducting[Cu(NCS)₂]⁻
(BEDT-TTF)₂I₃20 - 30Metallic down to 1.5 K, then superconductingI₃⁻
(TMTSF)₂PF₆~500Metallic down to 12 K, then enters a spin-density wave statePF₆⁻

Note: BEDT-TTF (bis(ethylenedithio)-tetrathiafulvalene) and TMTSF (tetramethyltetraselenafulvalene) are synthesized from this compound salt analogues.

Nonlinear Optical (NLO) Materials

This compound salts and their derivatives, particularly polymethine dyes incorporating the 1,3-dithiole moiety, exhibit significant third-order nonlinear optical properties.[1] These materials are of interest for applications in optical switching, optical limiting, and frequency conversion. The high degree of π-electron delocalization in these systems leads to large third-order hyperpolarizabilities (γ). The nonlinear response can be tuned by modifying the length of the polymethine chain and the nature of the end groups.

Table 2: Third-Order Nonlinear Optical Properties of Bis(1,3-dithiole) Polymethine Dyes [1]

Dye StructureAbsorption Max (nm)Third-Harmonic Generation (γ) (esu)
Monomethine4891 x 10⁻³³
Trimethine6504.5 x 10⁻³³
Pentamethine7809.2 x 10⁻³³
Heptamethine91114.1 x 10⁻³³
Dye-Sensitized Solar Cells (DSSCs)

While direct application of this compound salts in high-performance DSSCs is an emerging area, related sulfur-containing heterocyclic salts have been investigated as components of the electrolyte. These salts can act as charge-transfer mediators or as additives to improve cell performance by influencing the semiconductor's conduction band edge and reducing charge recombination. The iodide/triiodide (I⁻/I₃⁻) redox couple is a standard component in DSSC electrolytes, and the choice of the cation can impact the cell's efficiency and stability.

Table 3: Performance of a Generic Dye-Sensitized Solar Cell

ParameterValue
Open-circuit voltage (Voc)0.7 - 0.8 V
Short-circuit current (Jsc)15 - 20 mA/cm²
Fill factor (FF)0.6 - 0.75
Power conversion efficiency (η)5 - 11%

Note: This table represents typical performance metrics for DSSCs and serves as a baseline for evaluating new electrolyte components like this compound salts.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-2-(dialkylamino)-1,3-dithiol-1-ium Perchlorates

This protocol describes a general method for the synthesis of this compound salts via the acid-catalyzed cyclocondensation of a phenacyl dithiocarbamate (B8719985).

Materials:

  • Substituted ω-bromoacetophenone

  • Dialkylamine

  • Carbon disulfide

  • Sodium hydroxide (B78521)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • 70% Perchloric acid

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Synthesis of the Dithiocarbamate Intermediate: a. Dissolve the dialkylamine in ethanol. b. Add carbon disulfide dropwise while cooling in an ice bath. c. Add a solution of sodium hydroxide in ethanol. d. To this mixture, add a solution of the substituted ω-bromoacetophenone in ethanol. e. Stir the reaction mixture at room temperature for 2-3 hours. f. Pour the mixture into cold water and collect the precipitated solid by filtration. g. Wash the solid with water and recrystallize from ethanol to yield the phenacyl dithiocarbamate.

  • Cyclocondensation and Salt Formation: a. Suspend the dried phenacyl dithiocarbamate in glacial acetic acid. b. Carefully add concentrated sulfuric acid dropwise while stirring and maintaining the temperature below 40°C. c. Stir the mixture for 1-2 hours at room temperature. d. Cool the mixture in an ice bath and add 70% perchloric acid dropwise. e. The this compound perchlorate (B79767) will precipitate. Collect the solid by filtration. f. Wash the product with cold diethyl ether and dry under vacuum.

Characterization:

  • The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization & Salt Formation A ω-bromoacetophenone D Phenacyl dithiocarbamate A->D B Dialkylamine B->D C CS₂ C->D E This compound cation D->E H₂SO₄ / Acetic Acid F This compound perchlorate E->F HClO₄

Figure 1: Synthesis workflow for this compound perchlorates.
Protocol 2: Third-Harmonic Generation (THG) Measurement

This protocol outlines the procedure for measuring the third-order nonlinear optical properties of 1,3-dithiole polymethine dyes using the third-harmonic generation technique.

Materials and Equipment:

  • Pulsed laser source (e.g., Nd:YAG laser, 1064 nm)

  • Solution of the 1,3-dithiole polymethine dye in a suitable solvent (e.g., chloroform)

  • Quartz cell with a known path length

  • Focusing lens

  • Filter to block the fundamental wavelength

  • Photomultiplier tube (PMT) or a CCD detector

  • Data acquisition system

Procedure:

  • Sample Preparation: Prepare a series of solutions of the dye at different concentrations.

  • Experimental Setup: a. Align the laser beam to pass through the focusing lens and into the sample cell. b. Place the filter after the sample cell to ensure only the third-harmonic signal (at 355 nm for a 1064 nm fundamental) reaches the detector. c. Position the PMT or CCD to detect the third-harmonic signal.

  • Measurement: a. Measure the third-harmonic intensity generated from the pure solvent as a reference. b. Measure the third-harmonic intensity from each of the dye solutions. c. Record the intensity as a function of the sample position as it is translated through the laser focus (Z-scan) to determine the sign of the nonlinearity.

  • Data Analysis: a. Calculate the third-order hyperpolarizability (γ) of the dye molecule from the concentration-dependent THG signal, taking into account the refractive index of the solvent and the local field factors.

THG_Measurement_Workflow Laser Pulsed Laser (e.g., 1064 nm) Lens Focusing Lens Laser->Lens Sample Sample in Quartz Cell Lens->Sample Filter Filter (blocks 1064 nm) Sample->Filter Detector Detector (PMT/CCD) Filter->Detector Data Data Acquisition Detector->Data

Figure 2: Experimental workflow for Third-Harmonic Generation measurement.
Protocol 3: Fabrication and Characterization of a Dye-Sensitized Solar Cell

This protocol provides a general method for the fabrication and testing of a DSSC, which can be adapted to test electrolytes containing this compound salts.

Materials and Equipment:

  • Fluorine-doped tin oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste

  • Sensitizing dye (e.g., N719)

  • Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple and potentially a this compound salt)

  • Platinum catalyst solution

  • Surlyn sealant

  • Solar simulator (AM 1.5G)

  • Potentiostat/Galvanostat

Procedure:

  • Photoanode Preparation: a. Clean the FTO glass. b. Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading. c. Sinter the TiO₂ film at high temperature (e.g., 450-500°C) to create a porous, crystalline structure. d. Immerse the cooled TiO₂ film in a solution of the sensitizing dye for several hours to allow for dye adsorption.

  • Counter Electrode Preparation: a. Clean another piece of FTO glass. b. Deposit a thin layer of platinum catalyst onto the conductive side. c. Heat the electrode to adhere the platinum.

  • Cell Assembly: a. Place a Surlyn gasket around the TiO₂ film on the photoanode. b. Place the counter electrode on top of the photoanode, with the conductive sides facing each other. c. Heat the assembly to seal the cell. d. Fill the cell with the electrolyte solution through a pre-drilled hole in the counter electrode. e. Seal the hole.

  • Characterization: a. Measure the current-voltage (I-V) characteristics of the cell under simulated sunlight (AM 1.5G) to determine Voc, Jsc, FF, and η. b. Perform electrochemical impedance spectroscopy (EIS) to investigate the charge transfer processes within the cell.

DSSC_Fabrication_Logic cluster_anode Photoanode Fabrication cluster_cathode Counter Electrode Fabrication cluster_assembly Cell Assembly & Characterization A1 Clean FTO Glass A2 Deposit TiO₂ Paste A1->A2 A3 Sinter TiO₂ A2->A3 A4 Dye Sensitization A3->A4 B1 Assemble Electrodes with Sealant A4->B1 C1 Clean FTO Glass C2 Deposit Pt Catalyst C1->C2 C2->B1 B2 Fill with Electrolyte B1->B2 B3 Seal Cell B2->B3 B4 I-V & EIS Measurement B3->B4

Figure 3: Logical relationship of steps in DSSC fabrication and testing.

References

Application Notes and Protocols: Electrochemical Applications of 1,3-Dithiol-1-ium Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical applications of 1,3-dithiol-1-ium derivatives. These compounds have shown significant promise in the development of electrochemical sensors and as components in organic electronics.

Application Note 1: Potentiometric Sensors for Heavy Metal Ion Detection

Introduction: this compound derivatives, particularly those based on the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) framework, have been successfully employed as ionophores in potentiometric ion-selective electrodes (ISEs) for the detection of heavy metal ions, such as silver (Ag⁺). The sulfur atoms in the dithiolene structure provide a high affinity and selectivity for soft metal ions.

Principle: The potentiometric sensor operates based on the potential difference that develops across a selective membrane separating the sample solution from an internal reference solution. The this compound derivative incorporated into the membrane selectively binds to the target metal ion, leading to a change in the membrane potential that is proportional to the logarithm of the analyte's activity in the sample, as described by the Nernst equation.

Quantitative Data for Silver Ion-Selective Electrodes
IonophorePlasticizerLinear Range (mol/L)Slope (mV/decade)Selectivity Coefficient (log KpotAg,M)Reference
4-(Butylsulfanyl)-5-(phenylmethylthioethylsulfanyl)-1,3-dithiole-2-oneo-NPOE10⁻⁶ - 10⁻¹55≤ -4.0 for various ions[1]
1,3-dithiole-2-thione (B1293655) derivativeDOS10⁻⁵ - 10⁻¹51Not specified[1]

o-NPOE: o-Nitrophenyloctyl ether; DOS: Dioctyl sebacate (B1225510)

Protocol 1: Fabrication and Characterization of a Silver Ion-Selective Electrode

1. Materials and Reagents:

  • This compound derivative ionophore (e.g., 4-(Butylsulfanyl)-5-(phenylmethylthioethylsulfanyl)-1,3-dithiole-2-one)

  • Poly(vinyl chloride) (PVC) of high molecular weight

  • Plasticizer (e.g., o-nitrophenyloctyl ether (o-NPOE) or dioctyl sebacate (DOS))

  • Lipophilic anion additive (e.g., potassium tetrakis(4-chlorophenyl)borate) (optional)

  • Tetrahydrofuran (THF), freshly distilled

  • Silver nitrate (B79036) (AgNO₃) for standard and internal filling solutions

  • Interfering ion salts (e.g., nitrates of Na⁺, K⁺, Cu²⁺, Pb²⁺, etc.)

  • Philips electrode body (or equivalent)

  • Ag/AgCl reference electrode

  • pH/ion meter

2. Membrane Cocktail Preparation:

  • Prepare a membrane cocktail by dissolving PVC, the plasticizer, and the this compound ionophore in THF. A typical composition is 33% PVC, 66% plasticizer, and 1% ionophore by weight.[2]

  • If a lipophilic anion additive is used, it is typically added at a concentration of 30 mol% relative to the ionophore.

  • Thoroughly mix the components until a homogenous, viscous solution is obtained.

3. Electrode Fabrication:

  • Pour the membrane cocktail into a glass ring or a petri dish placed on a smooth glass plate.

  • Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours to form a flexible, transparent membrane.

  • Cut a small disc (typically 5-7 mm in diameter) from the cast membrane.

  • Mount the membrane disc into the end of the Philips electrode body.

  • Fill the electrode body with an internal filling solution, for example, 1.0 x 10⁻³ M AgNO₃.

  • Insert an internal Ag/AgCl reference electrode into the filling solution.

  • Condition the electrode by soaking it in a 1.0 x 10⁻³ M AgNO₃ solution for at least 24 hours before use.[1]

4. Potentiometric Measurements:

  • Set up an electrochemical cell consisting of the prepared ion-selective electrode (working electrode) and an external double-junction Ag/AgCl reference electrode immersed in the sample solution.

  • Calibrate the electrode by measuring the potential in a series of standard AgNO₃ solutions of varying concentrations (e.g., 10⁻⁷ M to 10⁻¹ M).

  • Plot the measured potential (in mV) against the logarithm of the silver ion activity.

  • Determine the linear range, slope (which should be close to the Nernstian value of 59.2 mV/decade for a monovalent ion at 25°C), and the limit of detection.

  • Evaluate the selectivity of the electrode using the separate solution method or the fixed interference method by measuring the potential in solutions of interfering ions.

Experimental Workflow for Potentiometric Sensor Fabrication and Testing

Potentiometric_Sensor_Workflow cluster_prep Membrane Preparation cluster_assembly Electrode Assembly cluster_testing Electrochemical Testing a Dissolve PVC, Plasticizer, & Ionophore in THF b Cast solution and evaporate THF a->b c Cut membrane disc b->c d Mount membrane in electrode body c->d e Add internal filling solution (AgNO3) d->e f Insert internal Ag/AgCl electrode e->f g Condition electrode in AgNO3 f->g h Calibrate with standard AgNO3 solutions g->h i Measure potential in sample h->i k Evaluate selectivity with interfering ions h->k j Determine linear range, slope, and LOD i->j

Caption: Workflow for the fabrication and testing of a potentiometric ion-selective electrode.

Application Note 2: Chemodosimeters for Heavy Metal Detection

Introduction: Certain 1,3-dithiole-2-thione derivatives functionalized with a fluorophore, such as anthracene, can act as selective chemodosimeters for heavy metal ions like mercury(II) (Hg²⁺).

Principle: The detection mechanism relies on a chemical reaction between the 1,3-dithiole-2-thione moiety and the Hg²⁺ ion, which leads to a structural change in the molecule. This transformation alters the photophysical properties of the attached fluorophore, resulting in a detectable change in fluorescence intensity. For instance, the reaction of a 1,3-dithiole-2-thione with Hg²⁺ can yield a 1,3-dithiol-2-one (B14740766) derivative, which can disrupt a photoinduced electron transfer (PET) process, thereby "turning on" the fluorescence of the molecule.[3]

Quantitative Data for a Mercury(II) Chemodosimeter
CompoundAnalyteDetection MethodKey ObservationReference
4-[2-(9-anthryloxy)ethyl]thio-1,3-dithiole-2-thioneHg²⁺Fluorescence SpectroscopySignificant fluorescence enhancement upon addition of Hg²⁺[3]

Protocol 2: Evaluation of a Fluorescence-Based Chemodosimeter for Mercury(II)

1. Materials and Reagents:

  • 1,3-Dithiole-2-thione derivative functionalized with a fluorophore (e.g., 4-[2-(9-anthryloxy)ethyl]thio-1,3-dithiole-2-thione)

  • Solvent for spectroscopy (e.g., acetonitrile (B52724) or a mixture of CH₃CN/H₂O)

  • Stock solution of Hg(ClO₄)₂ or other suitable mercury salt

  • Stock solutions of other metal perchlorate (B79767) salts for selectivity studies (e.g., Na⁺, K⁺, Ag⁺, Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺)

  • Fluorescence spectrophotometer

  • UV-Vis spectrophotometer

2. Spectroscopic Measurements:

  • Prepare a stock solution of the chemodosimeter in the chosen solvent.

  • For the titration experiment, place a specific volume of the chemodosimeter solution in a quartz cuvette.

  • Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength for the fluorophore (e.g., for anthracene, excitation is typically around 365 nm).

  • Incrementally add small aliquots of the Hg²⁺ stock solution to the cuvette.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum as a function of the Hg²⁺ concentration to determine the detection limit and the binding stoichiometry.

3. Selectivity Study:

  • Prepare separate solutions of the chemodosimeter containing a fixed concentration of various interfering metal ions.

  • Record the fluorescence spectrum of each solution.

  • Compare the fluorescence response in the presence of interfering ions to the response observed with Hg²⁺ to assess the selectivity of the chemodosimeter.

4. Electrochemical Characterization (Cyclic and Differential Pulse Voltammetry):

  • Dissolve the chemodosimeter compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Use a standard three-electrode setup: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel (B162337) reference electrode.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • For Cyclic Voltammetry (CV) , scan the potential over a range that encompasses the expected redox processes of the 1,3-dithiole moiety. Typical scan rates are 50-200 mV/s. This will provide information on the redox potentials and the reversibility of the electron transfer processes.

  • For Differential Pulse Voltammetry (DPV) , apply a series of voltage pulses superimposed on a linear potential sweep. This technique can provide higher sensitivity and better resolution for determining the reduction or oxidation potentials.[3]

Signaling Pathway for a Fluorescence Turn-On Chemodosimeter

Chemodosimeter_Pathway cluster_initial Initial State (Low Fluorescence) cluster_reaction Reaction with Analyte cluster_final Final State (High Fluorescence) A Fluorophore (e.g., Anthracene) B 1,3-Dithiole-2-thione Quencher A->B Photoinduced Electron Transfer (PET) C Addition of Hg²⁺ B->C Reaction E 1,3-Dithiol-2-one (PET blocked) C->E Transformation D Fluorophore F Fluorescence Emission D->F Light Emission OFET_Fabrication cluster_fab Device Fabrication cluster_char Device Characterization A Clean Si/SiO2 Substrate B Deposit Organic Semiconductor Film A->B C Deposit Source/Drain Electrodes B->C D Measure Output Characteristics (ID-VDS) C->D E Measure Transfer Characteristics (ID-VGS) C->E F Calculate Mobility, On/Off Ratio, Threshold Voltage D->F E->F

References

Application Notes and Protocols for the Synthesis of Tetrathiafulvalene Analogs using 1,3-Dithiol-1-ium Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrathiafulvalene (B1198394) (TTF) and its derivatives are a cornerstone of materials science and organic electronics due to their potent electron-donating properties and the stability of their radical cation and dication states. This has led to their extensive investigation and use in the development of organic conductors, superconductors, and components of molecular machinery. While the traditional synthesis of TTF analogs often involves the coupling of 1,3-dithiole-2-thiones or 1,3-dithiole-2-ones using phosphite (B83602) reagents, an alternative and efficient method utilizes the base-mediated dimerization of 1,3-dithiol-1-ium salts.

These application notes provide detailed protocols and data for the synthesis of TTF analogs, with a focus on the use of this compound salts as key precursors. This method offers a valuable alternative, particularly for the synthesis of specific derivatives such as dibenzotetrathiafulvalenes.

Core Synthesis Strategies

The synthesis of tetrathiafulvalene analogs from this compound salts primarily relies on a base-induced dimerization reaction. This approach is particularly effective for producing symmetrical TTF derivatives. The general synthetic pathway involves the deprotonation of the this compound cation at the C2 position to form a carbene intermediate, which then dimerizes to yield the corresponding tetrathiafulvalene.

For the synthesis of unsymmetrical TTF analogs, cross-coupling reactions between different 1,3-dithiole precursors are typically employed, often utilizing phosphite-mediated reactions between a 1,3-dithiole-2-one and a 1,3-dithiole-2-thione (B1293655).

Key Applications of this compound Salts in TTF Analog Synthesis

The primary application of this compound salts in this context is the synthesis of symmetrical tetrathiafulvalenes. A notable example is the preparation of dibenzotetrathiafulvalene (B188372) (DBTTF) and its substituted derivatives from the corresponding 1,3-benzodithiolylium salts.

Diagram of the General Synthetic Pathway

G Dithiolium This compound Salt Carbene Carbene Intermediate Dithiolium->Carbene Deprotonation Base Base (e.g., DBU, Et3N) TTF Tetrathiafulvalene Analog Carbene->TTF Dimerization

Caption: General pathway for TTF analog synthesis from a this compound salt.

Experimental Protocols

Protocol 1: Synthesis of Dibenzotetrathiafulvalene (DBTTF) from 1,3-Benzodithiolylium Tetrafluoroborate (B81430)

This protocol is adapted from the work of Nakayama, Seki, and Hoshino.[1]

Materials:

  • 1,3-Benzodithiolylium tetrafluoroborate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et3N)

  • Acetonitrile (B52724) (anhydrous)

  • Dichloromethane (B109758)

  • Hexane

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Chromatography supplies (silica gel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-benzodithiolylium tetrafluoroborate (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (Argon or Nitrogen).

  • Addition of Base: To the stirred solution, add the base (DBU or Et3N) (1.0-1.2 eq) dropwise at room temperature. The choice of base may influence the reaction rate and yield.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel. A typical eluent system is a mixture of dichloromethane and hexane.

  • Isolation: The fractions containing the desired product are combined, and the solvent is evaporated to yield dibenzotetrathiafulvalene as a solid. The product can be further purified by recrystallization.

Data Presentation: Synthesis of Symmetrical Dibenzotetrathiafulvalenes

Entry1,3-Benzodithiolylium Salt SubstituentBaseSolventYield (%)Reference
1UnsubstitutedEt3NCH3CN85[1]
24,5-DimethylEt3NCH3CN82[1]
34,5,6,7-TetrafluoroEt3NCH3CN75[1]
Protocol 2: General Procedure for Phosphite-Mediated Cross-Coupling for Unsymmetrical TTF Analogs

For the synthesis of unsymmetrical TTF analogs, a more common approach involves the cross-coupling of a 1,3-dithiole-2-one with a 1,3-dithiole-2-thione in the presence of a phosphite reagent.

Materials:

  • Substituted 1,3-dithiole-2-one (1.0 eq)

  • Substituted 1,3-dithiole-2-thione (1.0 eq)

  • Triethyl phosphite or Trimethyl phosphite

  • Toluene (B28343) or Benzene (B151609) (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 1,3-dithiole-2-one and 1,3-dithiole-2-thione in anhydrous toluene or benzene under an inert atmosphere.

  • Addition of Phosphite: Add triethyl phosphite or trimethyl phosphite to the mixture.

  • Reaction: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the substrates. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the desired unsymmetrical TTF from the symmetrical side products.

Data Presentation: Synthesis of Unsymmetrical TTF Analogs via Phosphite-Mediated Coupling

Entry1,3-Dithiole-2-one1,3-Dithiole-2-thioneSolventTemperature (°C)Yield (%)Reference
14,5-bis(methylthio)-1,3-dithiole-2-one1,3-dithiole-2-thioneToluene11045
24,5-ethylenedithio-1,3-dithiole-2-one4,5-bis(methylthio)-1,3-dithiole-2-thioneTriethyl phosphite12055

Reaction Mechanism

The base-mediated dimerization of this compound salts is believed to proceed through a carbene intermediate. The base abstracts a proton from the C2 position of the this compound cation, which is the most acidic proton due to the positive charge on the ring. The resulting carbene is nucleophilic and rapidly dimerizes to form the central double bond of the tetrathiafulvalene core.

Diagram of the Proposed Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Dimerization Dithiolium This compound Salt Carbene Carbene Intermediate Dithiolium->Carbene + Base - H-Base+ Base Base Carbene2 2 x Carbene Intermediate TTF Tetrathiafulvalene Carbene2->TTF

Caption: Proposed mechanism for the base-mediated synthesis of TTF analogs.

Conclusion

The use of this compound salts provides a valuable and efficient synthetic route to tetrathiafulvalene analogs, particularly for symmetrical dibenzotetrathiafulvalenes. The reaction proceeds under mild conditions with good to excellent yields. For the synthesis of unsymmetrical analogs, phosphite-mediated cross-coupling reactions remain a more prevalent strategy. The protocols and data presented here offer a solid foundation for researchers and scientists in the field to explore the synthesis of novel TTF derivatives for various applications in materials science and beyond.

References

Application Notes and Protocols for the Synthesis of 2-Amino-1,3-dithiol-1-ium Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,3-dithiol-1-ium salts are a class of heterocyclic compounds that have garnered interest in various fields, including as intermediates in the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives, which are known for their applications in materials science.[1] Additionally, related sulfur and nitrogen-containing heterocycles have been investigated for their potential biological activities. This document provides detailed protocols for the synthesis of these salts, focusing on the widely employed method of dithiocarbamate (B8719985) cyclization.

Data Presentation

The synthesis of 2-amino-1,3-dithiol-1-ium salts can be achieved through various methods, with the cyclization of dithiocarbamate precursors being a common and effective approach. The yields of these reactions can vary depending on the specific substrates and reaction conditions used. Below is a summary of representative yields for the synthesis of 2-amino-5-thiol-1,3,4-thiadiazole derivatives, a related class of compounds, which can provide an indication of the expected efficiencies for dithiolium salt syntheses.

Compound IDAr GroupColorYield (%)Melting Point (°C)
S34-aminophenylBrown75180 (dec.)
S44-amino-1-naphthylBrown70185 (dec.)
S53-amino-4-hydroxyphenylBrown65170 (dec.)
S62-hydroxy-1-naphthylRed80165 (dec.)
S74-(dimethylamino)phenylRed85190 (dec.)
S84-(diethylamino)phenylRed82182 (dec.)
S92-amino-4-hydroxyphenylDeep Brown60195 (dec.)

Table adapted from a study on the synthesis of azo compounds derived from 2-amino-5-thiol-1,3,4-thiadiazole.

Experimental Protocols

The following protocols describe the synthesis of 2-amino-1,3-dithiol-1-ium salts via the formation and subsequent cyclization of dithiocarbamate intermediates.

Protocol 1: General Synthesis of Dithiocarbamate Precursors

This protocol outlines the formation of dithiocarbamate salts from the corresponding amine and carbon disulfide.

Materials:

  • Appropriate primary or secondary amine

  • Carbon disulfide (CS₂)

  • Anhydrous sodium carbonate (Na₂CO₃) or other suitable base

  • Anhydrous ethanol (B145695) or other suitable solvent

Procedure:

  • Dissolve the amine in anhydrous ethanol.

  • In a separate flask, prepare a suspension of anhydrous sodium carbonate in anhydrous ethanol.

  • To the amine solution, add carbon disulfide dropwise while stirring at room temperature. The reaction is often exothermic.

  • After the addition of carbon disulfide is complete, add the sodium carbonate suspension to the reaction mixture.

  • Stir the resulting mixture at room temperature for several hours to ensure complete formation of the dithiocarbamate salt.

  • The dithiocarbamate salt can be isolated by filtration or used directly in the subsequent cyclization step.

Protocol 2: Synthesis of 2-(Dialkylamino)-1,3-dithiol-1-ium Perchlorates via Acid-Catalyzed Cyclization

This protocol describes the cyclization of a phenacyl dithiocarbamate precursor to form the corresponding 2-amino-1,3-dithiol-1-ium salt.[2]

Materials:

  • Phenacyl dithiocarbamate derivative

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Perchloric acid (HClO₄)

Procedure:

  • Dissolve the phenacyl dithiocarbamate in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid to the cooled solution with continuous stirring. The temperature should be maintained at or below 40°C.[2]

  • After the addition of sulfuric acid, allow the reaction mixture to stir at the controlled temperature for the appropriate time to facilitate cyclization.

  • Once the cyclization is complete, add perchloric acid dropwise to the reaction mixture to precipitate the perchlorate (B79767) salt.

  • Collect the precipitated 2-amino-1,3-dithiol-1-ium perchlorate by vacuum filtration.

  • Wash the solid product with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials and acid residues.

  • Recrystallize the product from an appropriate solvent to obtain the purified salt.[2]

A "superacid" mixture of P₂O₅–CH₃SO₃H can also be employed for the cyclization of corresponding N,N-dialkylaminocarbodithioates.[2]

Mandatory Visualizations

Experimental Workflow for the Synthesis of 2-Amino-1,3-dithiol-1-ium Salts

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Amine Primary or Secondary Amine Dithiocarbamate Dithiocarbamate Intermediate Amine->Dithiocarbamate CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Base Base (e.g., Na₂CO₃) Base->Dithiocarbamate Phenacyl_dithiocarbamate Phenacyl Dithiocarbamate Dithiocarbamate->Phenacyl_dithiocarbamate Phenacyl_halide α-Halo Ketone (e.g., Phenacyl bromide) Phenacyl_halide->Phenacyl_dithiocarbamate Dithiolium_salt 2-Amino-1,3-dithiol-1-ium Salt Phenacyl_dithiocarbamate->Dithiolium_salt Cyclization Acid Acid Catalyst (e.g., H₂SO₄/AcOH) Acid->Dithiolium_salt Precipitation Precipitation (e.g., with HClO₄) Dithiolium_salt->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Purified_product Purified Salt Recrystallization->Purified_product

Caption: General workflow for the synthesis of 2-amino-1,3-dithiol-1-ium salts.

Putative Signaling Pathway for Antifungal Activity of Related Thiadiazole Compounds

While the specific signaling pathways affected by 2-amino-1,3-dithiol-1-ium salts are not extensively documented, studies on structurally related 1,3,4-thiadiazole (B1197879) derivatives suggest a potential mechanism of antifungal action involving the disruption of fungal cell wall biogenesis.[3][4]

G cluster_cell_wall Fungal Cell Wall cluster_cellular_effects Cellular Effects Thiadiazole Thiadiazole Derivative Glucan_synthase β(1→3) Glucan Synthase Thiadiazole->Glucan_synthase Inhibition Chitin_synthase Chitin Synthase Thiadiazole->Chitin_synthase Inhibition Cell_wall_integrity Cell Wall Integrity Glucan_synthase->Cell_wall_integrity Chitin_synthase->Cell_wall_integrity Osmotic_stress Increased Osmotic Stress Cell_wall_integrity->Osmotic_stress Loss of Cell_lysis Cell Lysis Osmotic_stress->Cell_lysis

Caption: Proposed mechanism of antifungal action for related thiadiazole compounds.

References

Application Note: NMR Characterization of 1,3-Dithiol-1-ium Cations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dithiol-1-ium cations are five-membered heterocyclic compounds containing two sulfur atoms that have garnered significant interest as versatile building blocks in organic synthesis, particularly for the preparation of tetrathiafulvalene (B1198394) (TTF) derivatives, which are key components in materials science. The positive charge on the dithiolium ring makes them reactive intermediates and imparts unique electronic properties. Accurate structural elucidation and characterization are paramount for their application, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This application note provides a detailed overview of the NMR characterization of this compound cations, including synthetic considerations, typical NMR spectral data, and a standardized protocol for their analysis.

Synthesis of this compound Cations

A common and efficient method for the synthesis of substituted this compound salts involves the reaction of a 1,3-dithiole-2-thione (B1293655) with an alkylating agent, followed by treatment with a strong acid. For instance, a simple, high-yielding synthesis of 2-methyl-1,3-dithiolium tetrafluoroborates has been reported.[1] This method provides stable, solid salts that can be readily purified and characterized.

NMR Spectroscopic Features

The NMR spectra of this compound cations exhibit characteristic signals that provide valuable structural information.

  • ¹H NMR: The proton on the C2 carbon of the dithiolium ring is typically observed as a singlet in the downfield region of the spectrum, often above 10 ppm, due to the deshielding effect of the positive charge. Protons on substituents attached to the dithiolium ring will appear in their expected regions, but their chemical shifts may be influenced by the cationic nature of the ring.

  • ¹³C NMR: The C2 carbon of the this compound ring is highly deshielded and resonates at a significantly downfield chemical shift, often in the range of 180-200 ppm. The carbons of the C4=C5 double bond also show characteristic shifts.

Quantitative NMR Data

The following table summarizes representative ¹H and ¹³C NMR data for select this compound cations and related structures.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)SolventReference
2-Methyl-4,5-dimethyl-1,3-dithiolium tetrafluoroborate2.30 (s, 6H), 1.70 (s, 6H)179.4, 162.1, 132.7, 104.2, 93.4, 26.9, 13.1CDCl₃[1]
1-Ethyl-3-methylimidazolium Iodide (related cationic heterocycle)10.05 (s, 1H), 7.53 (dd, 2H), 4.47 (q, 2H), 4.12 (s, 3H), 1.63 (t, 3H)135.4, 123.2, 121.9, 44.7, 36.8, 15.2CDCl₃[2]
1,3-Diethylimidazolium Iodide (related cationic heterocycle)9.89 (s, 1H), 7.86 (dd, 2H), 4.53 (q, 4H), 1.65 (t, 6H)134.7, 122.0, 44.8, 15.4CDCl₃[2]

Experimental Protocols

General Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the general steps for the NMR characterization of this compound cations.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound salt.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its compatibility with the subsequent analysis.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • If quantitative analysis is needed, add a known amount of an internal standard.[3]

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For routine work, automated shimming procedures are often sufficient.[4]

3. ¹H NMR Data Acquisition:

  • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Use a standard 90° pulse sequence.

  • Set the number of scans to achieve an adequate signal-to-noise ratio. For concentrated samples, 8-16 scans are often sufficient.

  • The relaxation delay should be set to at least 5 times the longest T₁ of the protons of interest for accurate integration in quantitative NMR.[3]

4. ¹³C NMR Data Acquisition:

  • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-220 ppm).

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • A sufficient number of scans (often several hundred to thousands) will be required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

  • For better sensitivity, especially for quaternary carbons, consider adjusting the relaxation delay and pulse angle.

5. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[5]

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the this compound cation.[6]

Workflow for Characterization of this compound Cations

G Workflow for Synthesis and NMR Characterization of this compound Cations cluster_synthesis Synthesis cluster_nmr NMR Characterization Start Starting Materials (e.g., 1,3-dithiole-2-thione) Reaction Chemical Reaction (e.g., Alkylation, Acid Treatment) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep Isolated Product DataAcquisition 1H and 13C NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Calibration) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Coupling) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation Final Final StructureElucidation->Final Characterized Cation

Caption: General workflow from synthesis to NMR-based structural elucidation of this compound cations.

References

Application Notes and Protocols: A Hypothetical Protecting Group Strategy for Alcohols Utilizing the 1,3-Dithiol-1-ium Cation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular complexity. While a vast arsenal (B13267) of protecting groups exists for various functionalities, the exploration of novel strategies continues to be a significant endeavor. This document outlines a hypothetical, yet chemically plausible, protecting group strategy for alcohols based on the reactivity of the 1,3-dithiol-1-ium cation.

The this compound cation is a five-membered aromatic heterocyclic cation characterized by a high degree of stability and significant electrophilicity at the C2 position.[1] This inherent reactivity towards nucleophiles forms the basis of the proposed strategy, wherein an alcohol can be protected as a 2-alkoxy-1,3-dithiole derivative. The stability of the dithiole ring under various conditions, coupled with the potential for selective cleavage, suggests that the this compound moiety could serve as a unique and valuable addition to the synthetic chemist's toolkit.

These notes provide a theoretical framework and inferred experimental protocols for the application of the this compound cation as a protecting group for alcohols. The proposed methodologies are grounded in established principles of organic reactivity and data from analogous chemical transformations.

Proposed Signaling Pathway and Logic

The proposed protecting group strategy is a two-step process involving the protection of an alcohol as a 2-alkoxy-1,3-dithiole and its subsequent deprotection to regenerate the free alcohol.

G cluster_protection Protection Step cluster_deprotection Deprotection Step Alcohol Alcohol (R-OH) Protected_Alcohol Protected Alcohol (2-Alkoxy-1,3-dithiole) Alcohol->Protected_Alcohol Nucleophilic Attack Dithiolium This compound Tetrafluoroborate Dithiolium->Protected_Alcohol Base Non-nucleophilic Base (e.g., 2,6-lutidine) Base->Protected_Alcohol Protected_Alcohol_Dep Protected Alcohol (2-Alkoxy-1,3-dithiole) Regenerated_Alcohol Regenerated Alcohol (R-OH) Protected_Alcohol_Dep->Regenerated_Alcohol Oxidative Cleavage Cleavage_Reagent Cleavage Reagent (e.g., NBS, H₂O) Cleavage_Reagent->Regenerated_Alcohol G cluster_protection_workflow Protection Workflow Start_P Dissolve Alcohol and 2,6-Lutidine in DCM Cool_P Cool to 0 °C Start_P->Cool_P Add_Dithiolium Add this compound Tetrafluoroborate Cool_P->Add_Dithiolium React_P Stir at RT for 12-24h Add_Dithiolium->React_P Quench_P Quench with NaHCO₃ React_P->Quench_P Extract_P Extract with DCM Quench_P->Extract_P Dry_Purify_P Dry and Purify Extract_P->Dry_Purify_P Product_P Protected Alcohol Dry_Purify_P->Product_P G cluster_deprotection_workflow Deprotection Workflow Start_D Dissolve Protected Alcohol in Acetone/H₂O Cool_D Cool to 0 °C Start_D->Cool_D Add_NBS Add NBS Cool_D->Add_NBS React_D Stir at 0 °C for 1-2h Add_NBS->React_D Quench_D Quench with Na₂S₂O₃ and NaHCO₃ React_D->Quench_D Extract_D Extract with EtOAc Quench_D->Extract_D Dry_Purify_D Dry and Purify Extract_D->Dry_Purify_D Product_D Regenerated Alcohol Dry_Purify_D->Product_D

References

Troubleshooting & Optimization

troubleshooting 1,3-dithiol-1-ium salt synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dithiol-1-ium salts. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound salts?

A1: The most prevalent method for synthesizing this compound salts, particularly 2-(dialkylamino) substituted derivatives, is the acid-catalyzed cyclization of dithiocarbamates.[1][2] These dithiocarbamate (B8719985) precursors are typically prepared from the reaction of an α-haloketone with a salt of a dithiocarbamic acid.[3][4] Another approach involves the reaction of 1,3-diketones with hydrogen sulfide (B99878) and an oxidizing agent.[5]

Q2: What are the typical reaction conditions for the acid-catalyzed cyclization?

A2: The cyclization is commonly carried out in the presence of a strong acid. Mixtures of sulfuric acid and acetic acid are frequently used.[1][4] Other acidic conditions that have been employed include "superacid" mixtures like phosphorus pentoxide in methanesulfonic acid, which can be effective for sensitive substrates.[1] Reaction temperatures can vary, but are often moderately elevated. However, it is crucial to control the temperature, as high temperatures can lead to decomposition.[1]

Q3: What are the main challenges and side reactions in this compound salt synthesis?

A3: A primary challenge is the sensitivity of the dithiocarbamate precursors to heat and strong acidic conditions, which can lead to decomposition and the formation of a "black tar-like material" instead of the desired product.[1] This decomposition can involve the hydrolysis of the dithiocarbamate to carbon disulfide and the corresponding amine. The cyclization reaction can also fail for certain substrates, leading to complex mixtures.[1]

Q4: How can I purify crude this compound salts?

A4: Recrystallization is the most common and effective method for purifying this compound salts.[1][6] The choice of solvent is critical and should be one in which the salt is soluble at high temperatures but poorly soluble at low temperatures. The crude product is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to form pure crystals, leaving impurities in the mother liquor.[6] The purified crystals can then be collected by filtration.[6]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired this compound Salt
Possible Cause Troubleshooting Step
Decomposition of the dithiocarbamate precursor Sensitive precursors can degrade under harsh acidic conditions or at elevated temperatures.[1] Consider using a milder cyclization agent, such as a mixture of phosphorus pentoxide and methanesulfonic acid, which has been shown to be effective at lower temperatures (e.g., 40-45 °C).[1] Carefully control the reaction temperature and avoid excessive heating.
Incomplete cyclization The cyclization reaction may be slow or incomplete under the chosen conditions. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, a slight increase in temperature or reaction time may be beneficial, but be mindful of the risk of decomposition.
Incorrect stoichiometry of reagents Ensure that the molar ratios of the starting materials and reagents are correct as per the established protocol.
Poor quality of starting materials Impurities in the α-haloketone or dithiocarbamate salt can interfere with the reaction. Purify the starting materials if necessary.
Problem 2: Formation of a Dark-Colored, Tarry, or Intractable Mixture
Possible Cause Troubleshooting Step
Decomposition of starting materials or product This is a common issue, especially with sensitive substrates, under strong acid and high-temperature conditions.[1] Lowering the reaction temperature is the first step. If that is not effective, a change in the acid catalyst to a milder system is recommended.[1]
Side reactions with the solvent The choice of solvent can be critical. Ensure that the solvent is inert under the reaction conditions.
Presence of highly reactive impurities Trace impurities can catalyze polymerization or decomposition pathways. Ensure all glassware is clean and dry, and that the starting materials are of high purity.
Problem 3: Difficulty in Purifying the this compound Salt
Possible Cause Troubleshooting Step
"Oiling out" during recrystallization This occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[7] Choose a solvent with a lower boiling point or a co-solvent system. Ensure slow cooling to promote crystal growth.
Co-precipitation of impurities If the impurities have similar solubility profiles to the desired product, they may crystallize out as well. A different recrystallization solvent or a series of recrystallizations from different solvents may be necessary. Washing the collected crystals with a small amount of cold, fresh solvent can also help remove surface impurities.[6]
Product is highly soluble in common recrystallization solvents If the product is too soluble even at low temperatures, a different purification technique such as precipitation by adding a non-solvent to a solution of the crude product may be effective.

Quantitative Data

The yield of this compound salts is highly dependent on the specific substrates and reaction conditions. The following table summarizes reported yields for the synthesis of various 2-(dialkylamino)-4-aryl-1,3-dithiol-1-ium salts via acid-catalyzed cyclization of the corresponding dithiocarbamates.

PrecursorCyclization AgentTemperature (°C)Yield (%)Reference
1-(3,5-dibromo-4-hydroxyphenyl)-2-(piperidin-1-yl)-2-oxoethyl piperidine-1-carbodithioateH₂SO₄ / Acetic AcidNot specified77[4]
1-(3,5-dibromo-4-hydroxyphenyl)-2-(morpholino)-2-oxoethyl morpholine-4-carbodithioateH₂SO₄ / Acetic AcidNot specified81[4]
Iodine-substituted 3-dithiocarbamic flavonoidsAcetic Acid / H₂SO₄ (1:1 v/v)40Not specified[1]
4-iodoaryl-dithiocarbamatesP₂O₅ / Methanesulfonic Acid (1:10 w/v)40-45High[1]

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-2-(dialkylamino)-1,3-dithiol-1-ium Salts

This protocol is a generalized procedure based on common literature methods.[1][4]

Step 1: Synthesis of the Dithiocarbamate Precursor

  • To a solution of the appropriate α-bromoacetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired sodium or potassium N,N-dialkyldithiocarbamate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • The dithiocarbamate product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Acid-Catalyzed Cyclization

  • To a mixture of a strong acid, such as concentrated sulfuric acid, and glacial acetic acid (a common ratio is 1:3 v/v), add the dithiocarbamate precursor in portions with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 40-70 °C) and maintain for the required time (this needs to be optimized for each substrate).

  • After completion of the reaction (monitor by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the this compound salt.

  • Collect the crude salt by vacuum filtration and wash with cold water.

Step 3: Purification by Recrystallization

  • Choose a suitable solvent for recrystallization (e.g., ethanol, acetic acid). The ideal solvent should dissolve the salt when hot and have low solubility when cold.

  • Dissolve the crude salt in a minimal amount of the boiling solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Dithiocarbamate Dithiocarbamate This compound Salt This compound Salt Dithiocarbamate->this compound Salt  Acid Catalyst (e.g., H₂SO₄/AcOH)  Heat Decomposition_Products Decomposition Products (Carbon Disulfide, Amine) Dithiocarbamate->Decomposition_Products  Excess Heat / Strong Acid  (Hydrolysis) Tarry_Material Tarry Material This compound Salt->Tarry_Material  Degradation Decomposition_Products->Tarry_Material Further Reactions/ Polymerization

Caption: General reaction and side reaction pathways in this compound salt synthesis.

Troubleshooting_Workflow Start Low/No Product Yield Check_Temp Was the reaction temperature too high? Start->Check_Temp Check_Acid Was a very strong acid used? Check_Temp->Check_Acid No Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Yes Milder_Acid Use a milder acid system (e.g., P₂O₅/CH₃SO₃H) Check_Acid->Milder_Acid Yes Check_Purity Are starting materials pure? Check_Acid->Check_Purity No Re-run Re-run experiment Lower_Temp->Re-run Milder_Acid->Re-run Purify_SM Purify starting materials Check_Purity->Purify_SM No Check_Purity->Re-run Yes Purify_SM->Re-run

Caption: Troubleshooting workflow for low yields in this compound salt synthesis.

References

Technical Support Center: Optimizing 1,3-Dithiol-1-ium Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-dithiol-1-ium coupling reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems that can lead to low yields or failed reactions.

Problem: Low or No Product Yield

Question: My this compound coupling reaction is giving a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in this compound coupling reactions can stem from several factors, ranging from the quality of starting materials to the reaction conditions. Here's a systematic guide to troubleshooting this issue:

1. Purity and Stability of Starting Materials:

  • This compound Salt Quality: These salts can be sensitive to moisture and air. Ensure your salt is pure and has been stored under anhydrous and inert conditions. Impurities or degradation of the starting salt are common culprits for low yields.

  • Purity of Coupling Partner: The nucleophile or other reactant should be of high purity. Impurities can interfere with the reaction or lead to unwanted side products.

  • Solvent and Reagent Quality: Always use dry, freshly distilled solvents. The presence of water can quench reactive intermediates. Ensure any bases or other reagents are pure and anhydrous.

2. Reaction Conditions:

  • Base Selection: The choice of base is critical. Common bases include triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), and pyridine. The strength and steric hindrance of the base can significantly impact the reaction outcome. It is advisable to screen different bases to find the optimal one for your specific substrates.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and yield. Common solvents include acetonitrile, dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). An empirical approach of screening different solvents is often necessary.[1][2]

  • Temperature Control: These reactions can be sensitive to temperature. Running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low may result in a sluggish or incomplete reaction. Monitor the reaction temperature closely and consider optimizing it.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts.

3. Reaction Work-up and Purification:

  • Quenching: The method of quenching the reaction can affect the stability of the product. Ensure the quenching procedure is appropriate for your target molecule.

  • Extraction and Washing: During work-up, inefficient extraction or washing can lead to product loss. Ensure the pH of the aqueous phase is optimized for the extraction of your product.

  • Purification Method: The choice between column chromatography, recrystallization, or sublimation for purification depends on the properties of your product. Some products may be sensitive to silica (B1680970) gel. Sublimation can be an effective method for purifying some tetrathiafulvalene (B1198394) (TTF) derivatives.[3][4][5][6][7]

Logical Workflow for Troubleshooting Low Yield:

Caption: A logical workflow for troubleshooting low yields in this compound coupling reactions.

Problem: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of side products, particularly dimers. How can I minimize their formation?

Answer:

The formation of side products, especially through dimerization of the this compound cation or the resulting carbene intermediate, is a common issue. Here are some strategies to mitigate this:

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. Adding the this compound salt slowly to the reaction mixture containing the coupling partner and base can sometimes reduce self-coupling.

  • Choice of Base: A bulky, non-nucleophilic base like DIPEA might be preferable to a smaller, more nucleophilic base like triethylamine, as it can deprotonate the desired intermediate without promoting side reactions.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions like dimerization.

  • Temperature: Lowering the reaction temperature can sometimes help to control the rate of side reactions relative to the desired coupling reaction.

Mechanism of Carbene Dimerization:

In many this compound coupling reactions, a carbene intermediate is formed. These carbenes can be highly reactive and may dimerize to form an alkene, which is often an undesired byproduct.[8][9] The dimerization can proceed through a direct reaction of two carbene molecules or via the reaction of a carbene with a carbene precursor.[8]

DimerizationMechanism Dithiolium This compound Cation Carbene Carbene Intermediate Dithiolium->Carbene - H+ (with Base) Base Base Dimer Dimer (Alkene) Carbene->Dimer Dimerization Desired_Product Desired Product Carbene->Desired_Product + Coupling Partner Coupling_Partner Coupling Partner

Caption: Simplified mechanism showing the formation of a carbene intermediate and the competing pathways of dimerization and desired product formation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the tetrathiafulvalene (TTF) derivatives synthesized from this compound coupling reactions?

A1: The optimal purification method depends on the physical properties of your TTF derivative.

  • Column Chromatography: This is a common method, but some TTF derivatives can be sensitive to silica gel. Using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel can be beneficial. A solvent system of hexane/ethyl acetate (B1210297) or dichloromethane/methanol is often used.[10]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a very effective purification method.

  • Sublimation: For volatile and thermally stable TTF derivatives, sublimation under high vacuum can yield very pure material.[3][6]

Q2: How does the choice of base affect the yield of the coupling reaction?

A2: The base plays a crucial role in deprotonating the this compound salt to form the reactive intermediate. The choice of base can significantly influence the reaction yield.

  • Triethylamine (TEA): A common and often effective base.

  • N,N-Diisopropylethylamine (DIPEA): A bulkier, non-nucleophilic base that can be advantageous in preventing side reactions.

  • Pyridine: A weaker base that may be suitable for more sensitive substrates. It is highly recommended to perform small-scale screening experiments with different bases to determine the best one for your specific reaction.

Q3: Can you provide a general experimental protocol for a phosphite-mediated coupling of 1,3-dithiole-2-thiones to form TTF?

A3: Phosphite-mediated coupling is a classic method for synthesizing symmetrical TTFs. Here is a general protocol:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,3-dithiole-2-thione (B1293655) derivative in an excess of triethyl phosphite (B83602).

  • Heat the reaction mixture to reflux (typically around 120-140 °C).

  • Monitor the progress of the reaction by TLC. The reaction is often complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

Q4: My reaction seems to stall and not go to completion. What should I do?

A4: An incomplete reaction can be due to several factors:

  • Insufficient Reagent: Ensure you have used the correct stoichiometry of all reactants. It may be beneficial to use a slight excess of the coupling partner or base.

  • Deactivated Catalyst/Reagent: If you are using a catalyst, ensure it is active. Some reagents can degrade over time.

  • Low Temperature: The reaction may require a higher temperature to proceed to completion. Try gradually increasing the reaction temperature while monitoring for any decomposition.

  • Poor Solubility: If your starting materials are not fully dissolved, the reaction rate will be slow. Consider using a different solvent in which all components are more soluble.[1]

Data Summary

The following tables summarize the impact of different reaction parameters on the yield of this compound coupling reactions based on literature findings. Please note that optimal conditions are highly substrate-dependent.

Table 1: Effect of Base on Product Yield

BaseSubstrateSolventTemperature (°C)Yield (%)Reference
Triethylamine (TEA)2-thioxo-1,3-dithiol-4,5-dicarboxylic acid + protected amino acidDichloromethane (DCM)Room TemperatureHigh (not specified)[11]
DIPEAAryl halide + AmineAcetonitrileReflux83
2,6-LutidineAryl halide + AmineTetrahydrofuran (THF)Reflux22
K₂CO₃Aryl halide + AmineDimethyl Sulfoxide (DMSO)Not specifiedDisappointing

Table 2: Effect of Solvent on Product Yield

SolventSubstrateBaseTemperature (°C)Yield (%)Reference
Dichloromethane (DCM)Isatoic anhydride (B1165640) + benzylamine (B48309) + benzaldehydeAcetic acid150High[1]
Ethyl Acetate (EtOAc)Isatoic anhydride + benzylamine + benzaldehydeAcetic acid220Highest[1]
Dimethylformamide (DMF)Isatoic anhydride + benzylamine + benzaldehydeAcetic acidNot specifiedLow[1]
Dimethyl Sulfoxide (DMSO)Isatoic anhydride + benzylamine + benzaldehydeAcetic acidNot specifiedLowest[1]
Tetrahydrofuran (THF)Peptide SynthesisVariousNot specifiedHigher than DMF[12]
Acetonitrile (ACN)Peptide SynthesisVariousNot specifiedHigher than DMF[12]

Experimental Protocols

Protocol 1: Synthesis of 2-Thioxo-1,3-dithiol-carboxamides using HBTU as a Coupling Agent [11]

  • Dissolve 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid (1 equivalent) and hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyluronium (HBTU, 1.1 equivalents) in dichloromethane (DCM).

  • Stir the solution at room temperature for 10 minutes.

  • Add a solution of the protected amino acid (2.2 equivalents) to the mixture.

  • Cool the reaction mixture to 0 °C and slowly add triethylamine (TEA, 3.3 equivalents) over 15 minutes.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography on silica gel.

Reaction Scheme:

Protocol1 Start 2-Thioxo-1,3-dithiol-4,5-dicarboxylic acid + Protected Amino Acid Reaction Coupling Reaction (0°C to RT) Start->Reaction Reagents HBTU, TEA, DCM Reagents->Reaction Product 2-Thioxo-1,3-dithiol-carboxamide Reaction->Product

Caption: General workflow for the synthesis of 2-thioxo-1,3-dithiol-carboxamides.

References

stability issues and decomposition of 1,3-dithiol-1-ium salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dithiol-1-ium salts. The information is presented in a question-and-answer format to directly address common stability issues and decomposition challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound salts?

A1: this compound salts are reactive electrophilic compounds, and their stability is influenced by several factors, including:

  • pH: They are generally more stable in acidic conditions and are susceptible to degradation in neutral to basic media. Nucleophilic attack by hydroxide (B78521) ions or other bases can lead to ring opening and decomposition.

  • Temperature: Elevated temperatures can cause thermal decomposition. The specific decomposition temperature can vary depending on the salt's substituents and the counter-ion. For instance, some benzo[d][1][2]dithiol-1-ium salts are relatively stable to heat, while others may decompose at elevated temperatures.

  • Nucleophiles: Strong nucleophiles can attack the electrophilic C2 carbon of the dithiolium ring, leading to ring opening or the formation of adducts. This is a significant pathway for decomposition.

  • Light: Although some derivatives are reported to have good stability to light, prolonged exposure to UV or high-intensity visible light may induce photochemical degradation.[3] Photostability should be assessed for specific compounds, especially if they are colored or used in light-exposed applications.

  • Moisture and Air: Many organic salts are hygroscopic and can degrade in the presence of moisture. Hydrolysis is a common degradation pathway. Handling and storage under an inert, dry atmosphere are often recommended.

Q2: What are the common signs of decomposition in my this compound salt sample?

A2: Decomposition of this compound salts can be observed through several indicators:

  • Color Change: A noticeable change in the color of the solid salt or its solution can indicate degradation. The appearance of discoloration, often to a brownish or blackish tar-like material, is a common sign of significant decomposition, particularly during synthesis at elevated temperatures or in the presence of strong acids.[2]

  • Insolubility: The formation of insoluble materials in a solvent in which the salt was previously soluble can suggest the generation of polymeric or other insoluble degradation products.

  • Changes in Spectroscopic Data: Alterations in NMR or IR spectra over time, such as the appearance of new peaks or the disappearance of characteristic signals of the this compound cation, are definitive signs of decomposition.

  • Off-gassing: The evolution of gas can occur during thermal decomposition.

  • Inconsistent Experimental Results: Poor reproducibility in reactions where the this compound salt is a reactant can be an indication of its degradation upon storage or handling.

Troubleshooting Guides

Synthesis and Purification Issues
Problem Possible Cause Troubleshooting Steps
Low or no yield of this compound salt during synthesis. Decomposition of starting materials or product: The precursors or the final salt may be sensitive to the reaction conditions (e.g., high temperature, strong acids).- Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration.- Use a milder acid catalyst or a different solvent system.- Ensure all reagents and solvents are anhydrous.
Incomplete reaction: The reaction may not have gone to completion.- Monitor the reaction progress using TLC or LC-MS.- Increase the reaction time or slightly elevate the temperature if decomposition is not an issue.
Formation of a black, tarry substance during the reaction. Extensive decomposition: This is a common issue when using strong acids or high temperatures for the cyclization reaction.- Reduce the reaction temperature and/or use a less concentrated acid.- Consider using a "superacid" mixture like P₂O₅-CH₃SO₃H under milder conditions for sensitive substrates.[2]
Difficulty in purifying the salt by recrystallization. Presence of persistent impurities: The crude product may contain impurities with similar solubility to the desired salt.- Try different solvent systems for recrystallization. Common solvents include ethanol, acetonitrile, or mixtures with ethers.- Wash the crude solid with a solvent in which the impurities are soluble but the product is not.- Consider alternative purification methods such as precipitation or column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel, though care must be taken to avoid decomposition on the column).
The purified salt decomposes upon storage. Residual acid or moisture: Traces of acid from the synthesis or moisture from the air can catalyze decomposition.- Ensure the purified salt is thoroughly dried under vacuum.- Store the salt in a desiccator over a suitable drying agent, under an inert atmosphere (e.g., nitrogen or argon), and in a freezer.
Stability Issues in Solution
Problem Possible Cause Troubleshooting Steps
The this compound salt solution changes color or forms a precipitate over time. Decomposition in solution: The salt may be unstable in the chosen solvent or at the working concentration and temperature.- Prepare solutions fresh before use.- If possible, use acidic buffers to maintain a low pH.- Store stock solutions at low temperatures and protected from light.
Inconsistent results in bioassays or other applications. Hydrolysis or reaction with media components: The salt may be degrading in the aqueous or buffered media used for the experiment.- Assess the stability of the salt in the specific experimental medium by incubating a solution and analyzing it by HPLC or NMR over time.- If unstable, consider preparing a more concentrated stock solution in a stable solvent and diluting it into the aqueous medium immediately before the experiment.

Decomposition Pathways

This compound salts can undergo decomposition through several pathways, primarily driven by their electrophilic nature.

Hydrolysis and Nucleophilic Attack

The C2 position of the this compound ring is highly electrophilic and susceptible to attack by nucleophiles. In aqueous or basic media, this can lead to ring-opening. A notable example is the retrocyclization reaction induced by primary amines like methylamine, which results in the formation of dithiocarbamates.[1][4]

G cluster_0 This compound Salt Degradation start This compound Cation intermediate Intermediate Adduct start->intermediate Nucleophilic Attack at C2 product Ring-Opened Product (e.g., Dithiocarbamate) intermediate->product Ring Opening nucleophile Nucleophile (e.g., R-NH₂) nucleophile->intermediate

Caption: Nucleophilic attack and ring-opening of this compound cation.

Thermal Decomposition

While specific pathways are not extensively detailed in the literature for all this compound salts, thermal degradation of related 2-dialkylamino-4-(α-bromoalkyl)-1,3-dithiolane bromides proceeds via elimination to form the corresponding 1,3-dithiolium salts.[5] This suggests that thermal stress can induce elimination reactions in substituted derivatives. For the core ring system, high temperatures are expected to lead to fragmentation, potentially involving the extrusion of carbon disulfide or other small molecules, leading to complex mixtures of products.

Experimental Protocols

Protocol for Assessing Hydrolytic Stability

This protocol is adapted from general guidelines for hydrolysis testing and can be used to evaluate the stability of this compound salts at different pH values.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Common buffer systems include acetate (B1210297) for pH 4, phosphate (B84403) for pH 7, and borate (B1201080) for pH 9.

  • Sample Preparation: Prepare a stock solution of the this compound salt in a suitable, water-miscible organic solvent (e.g., acetonitrile) to minimize hydrolysis before the experiment begins. The final concentration of the organic solvent in the buffer should be low (e.g., <1%) to avoid co-solvent effects.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration. Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated testing).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a stability-indicating method, such as HPLC-UV, to quantify the remaining concentration of the this compound salt. If possible, use LC-MS to identify any major degradation products.

  • Data Analysis: Plot the concentration of the salt versus time for each pH and determine the degradation kinetics (e.g., first-order rate constant and half-life).

G cluster_workflow Hydrolytic Stability Workflow prep_buffers Prepare pH 4, 7, 9 Buffers incubate Incubate Salt in Buffers at Constant Temperature prep_buffers->incubate prep_sample Prepare Stock Solution of Salt prep_sample->incubate sample Sample at Time Intervals incubate->sample analyze Analyze by HPLC-UV/MS sample->analyze data Determine Degradation Rate and Half-life analyze->data

Caption: Workflow for assessing the hydrolytic stability of this compound salts.

Protocol for Thermal Stability Assessment (TGA)

Thermogravimetric Analysis (TGA) is a useful technique to determine the thermal stability and decomposition profile of a substance.

  • Instrument Setup: Calibrate the TGA instrument for temperature and mass.

  • Sample Preparation: Place a small, accurately weighed amount of the this compound salt (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Run the experiment under an inert atmosphere (e.g., nitrogen) to study thermal decomposition without oxidation.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: Record the mass of the sample as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of mass loss indicates the beginning of thermal decomposition. The temperatures at which the rate of mass loss is maximal (from the derivative curve, DTG) correspond to the main decomposition stages. If coupled with a mass spectrometer or FTIR, the evolved gases can be identified to elucidate the decomposition pathway.[6][7]

Protocol for Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing.[1][2][4][8][9]

  • Sample Preparation:

    • Drug Substance: Place a thin layer of the solid this compound salt in a chemically inert, transparent container.

    • Solution: Prepare a solution of the salt in a suitable solvent and place it in a chemically inert, transparent container.

    • Dark Control: Prepare a parallel set of samples and wrap them in aluminum foil to protect them from light.

  • Light Exposure: Expose the samples to a light source that provides both visible and UV output (e.g., a xenon lamp or a metal halide lamp). The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Temperature Control: Maintain a constant temperature during the exposure to distinguish between thermal and photochemical degradation.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any changes in physical appearance, and quantify the amount of the salt and any degradation products using a stability-indicating HPLC method.

  • Evaluation: Compare the results from the light-exposed samples to those from the dark control to determine the extent of photodegradation.

Data Presentation

Currently, there is a lack of comprehensive quantitative data in the published literature specifically for the stability of a wide range of this compound salts under various conditions. Researchers are encouraged to perform stability studies as outlined in the protocols above for their specific compounds of interest. The following table is a template for summarizing such data.

Table 1: Stability of this compound Salt 'X' under Various Conditions

Condition Parameter Value Observations
Hydrolytic Stability Half-life at 25°C, pH 4(To be determined)
Half-life at 25°C, pH 7(To be determined)
Half-life at 25°C, pH 9(To be determined)
Thermal Stability Onset of Decomposition (TGA, N₂)(To be determined)
Photostability % Degradation after 1.2 million lux hours(To be determined)

References

Technical Support Center: Optimizing 1,3-Dithiol-1-ium Mediated Cyclizations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 1,3-dithiol-1-ium mediated cyclizations.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the this compound mediated cyclization?

A1: The reaction is understood to proceed through a [3+2] cycloaddition pathway. The this compound cation acts as a three-atom component, reacting with a two-atom pi system (like an alkene or alkyne) within the same molecule to form a five-membered ring. Following the initial cycloaddition, the reaction may involve a series of rearrangements, ring-opening, and deprotonation steps to yield the final fused heterocyclic product.

Q2: How significant are solvent effects in this reaction?

A2: Computational studies suggest that solvent effects are generally insignificant for the rate-limiting intramolecular dithiolium-alkene/allene cycloadditions. This is because there is not a large variation in the activation energy barriers in different organic solvents, whether polar or nonpolar. However, solvent choice can still influence the solubility of starting materials and intermediates, which may indirectly affect reaction rates and yields.

Q3: What are the typical reaction temperatures for these cyclizations?

A3: Reaction temperatures can vary depending on the substrate and the specific this compound salt used. It is recommended to start with room temperature and incrementally increase the temperature if no reaction is observed. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition at elevated temperatures.

Q4: Can I use substituted alkenes or alkynes as the cyclization partner?

A4: Yes, substituted alkenes and alkynes can be used. However, the electronic and steric properties of the substituents can significantly impact the reaction's feasibility and outcome. Electron-donating groups on the pi system may enhance reactivity, while bulky substituents could hinder the cyclization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive this compound salt: The salt may have decomposed due to moisture or improper storage. 2. Low reactivity of the substrate: The intramolecular pi system (alkene/alkyne) may be sterically hindered or electronically deactivated. 3. Incorrect reaction temperature: The activation energy for the cyclization may not be reached at the current temperature.1. Use freshly prepared or properly stored this compound salt. Consider preparing it in situ if possible. 2. If possible, modify the substrate to reduce steric hindrance near the reacting centers. For electronically deactivated systems, consider using a more reactive this compound salt or increasing the reaction temperature. 3. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition.
Formation of Multiple Products/Side Reactions 1. Decomposition of starting material or product: The reaction conditions (e.g., high temperature, prolonged reaction time) may be too harsh. 2. Intermolecular reactions: If the concentration is too high, intermolecular reactions may compete with the desired intramolecular cyclization. 3. Alternative reaction pathways: The substrate may have other reactive sites that can participate in side reactions.1. Reduce the reaction temperature and/or time. Use a milder base for any subsequent deprotonation steps. 2. Perform the reaction under high dilution conditions to favor the intramolecular pathway. 3. Protect other reactive functional groups in the substrate before attempting the cyclization.
Difficulty in Product Isolation/Purification 1. Polar byproducts: The reaction may generate polar byproducts that are difficult to separate from the desired product. 2. Product instability: The cyclized product may be unstable to the purification conditions (e.g., silica (B1680970) gel chromatography).1. Employ different purification techniques such as preparative HPLC or crystallization. 2. Use a deactivated stationary phase (e.g., neutral alumina) for chromatography. If the product is an acid-sensitive enol ether, consider using a base-washed silica gel.

Experimental Protocols

A general, representative experimental protocol for a this compound mediated intramolecular cyclization is provided below. Please note that specific conditions will need to be optimized for each unique substrate.

General Procedure for Intramolecular Cyclization:

  • To a solution of the substrate containing the alkene or alkyne moiety (1.0 eq) in a dry, inert solvent (e.g., dichloromethane (B109758), acetonitrile), add the this compound salt (1.1 - 1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If no reaction is observed after several hours, gradually increase the temperature (e.g., to 40 °C or reflux) and continue monitoring.

  • Upon completion of the reaction, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or another appropriate stationary phase to afford the desired cyclized product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Dry Solvent add_reagent Add this compound Salt start->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor heat Increase Temperature (if needed) monitor->heat No Reaction quench Quench Reaction monitor->quench Reaction Complete heat->monitor extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for this compound mediated cyclizations.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield? cause1 Inactive Reagent start->cause1 cause2 Low Substrate Reactivity start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Use Fresh Reagent cause1->solution1 solution2 Modify Substrate / Increase Temperature cause2->solution2 solution3 Optimize Temperature cause3->solution3 end Successful Cyclization solution1->end Re-run Reaction solution2->end Re-run Reaction solution3->end Re-run Reaction

Caption: A decision tree for troubleshooting low-yield this compound mediated cyclizations.

Technical Support Center: Overcoming Low Solubility of 1,3-Dithiol-1-ium Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with 1,3-dithiol-1-ium reagents during their experiments.

Troubleshooting Guides & FAQs

Q1: My this compound salt is not dissolving in my reaction solvent. What can I do?

A1: Low solubility of this compound salts, particularly those with tetrafluoroborate (B81430) or perchlorate (B79767) anions, is a common challenge. Here are several strategies you can employ:

  • Solvent Selection: Switch to a more polar aprotic solvent. Acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often the most effective solvents for dissolving 1,3-dithiolium salts.

  • Heating: Gently warming the mixture can significantly increase the solubility of the reagent. However, be cautious of the thermal stability of your reactants and the reagent itself.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.

  • Heterogeneous Reaction: If the reagent remains insoluble, it is often possible to proceed with the reaction as a heterogeneous mixture (a suspension).[1] Ensure vigorous stirring to maximize the surface area of the solid reagent available for reaction.

  • Reagent Modification: If you are synthesizing the this compound salt, consider preparing a derivative with a more soluble counter-ion, such as a chloride.[2]

Q2: I am observing incomplete reaction, and I suspect it is due to the low solubility of my this compound reagent. How can I improve the reaction outcome?

A2: Incomplete reactions are a frequent consequence of poor reagent solubility. To improve the outcome, consider the following:

  • Increase Reaction Time: For heterogeneous reactions, longer reaction times may be necessary to allow for the slow dissolution and reaction of the solid reagent.

  • Increase Temperature: As with improving solubility, increasing the reaction temperature can also increase the reaction rate. Monitor for potential side products or degradation.

  • Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can help to shuttle the dithiolium cation into the organic phase where the reaction occurs.

  • Particle Size Reduction: Grinding the this compound salt into a fine powder before adding it to the reaction mixture can increase its surface area and apparent reactivity in a suspension.

Q3: Can I change the counter-anion of my this compound salt to improve its solubility?

A3: Yes, modifying the counter-anion is a valid strategy. 1,3-dithiolium chlorides have been reported to be more water-soluble than their perchlorate or tetrafluoroborate counterparts.[2] This suggests that exploring different counter-ions could also modulate solubility in organic solvents. Anion exchange can often be achieved by metathesis with a suitable salt.

Q4: Are there any specific solvent mixtures that are particularly effective for dissolving this compound reagents?

A4: While specific quantitative data is scarce in the literature, mixtures of a primary solvent with a small amount of a highly polar co-solvent can be effective. For example, a mixture of dichloromethane (B109758) or acetonitrile with a small percentage of DMF or DMSO might provide a balance of overall solvent properties while enhancing the solubility of the salt.

Data Presentation: Qualitative Solubility of this compound Salts

Solvent ClassExamplesGeneral SolubilityNotes
Polar Aprotic Acetonitrile, DMF, DMSOModerate to GoodThese are generally the most effective solvents for dissolving this compound salts.
Chlorinated Dichloromethane, ChloroformPoor to ModerateSolubility is often limited, but these are common reaction solvents. The reagent may need to be used as a suspension.
Ethers Tetrahydrofuran (THF), Diethyl etherPoorGenerally not suitable for dissolving this compound salts.
Hydrocarbons Toluene, HexaneInsolubleNot recommended as primary solvents for these reagents.
Alcohols Ethanol, MethanolVariableCan be used, but may participate in side reactions depending on the reactivity of the dithiolium salt.[1]

Experimental Protocols

General Protocol for a Reaction with a Poorly Soluble this compound Reagent

This protocol provides a general workflow for handling a reaction where the this compound reagent has limited solubility.

1. Reagent Preparation:

  • If possible, grind the this compound salt to a fine powder using a mortar and pestle to increase its surface area.

2. Initial Dissolution Attempt:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound salt.
  • Add the chosen reaction solvent (e.g., acetonitrile or dichloromethane).
  • Stir the mixture vigorously at room temperature for 15-30 minutes.
  • If the solid does not dissolve, gently warm the mixture to a temperature compatible with the stability of the starting materials.
  • Alternatively, place the flask in an ultrasonic bath for 10-15 minutes.

3. Reaction Setup (Homogeneous):

  • If the this compound salt fully dissolves, cool the solution to the desired reaction temperature.
  • Add the other reactants and any necessary catalysts to the solution.
  • Maintain the reaction under an inert atmosphere and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

4. Reaction Setup (Heterogeneous):

  • If the this compound salt remains as a suspension, proceed with the reaction in a heterogeneous manner.
  • Ensure that the reaction mixture is stirred vigorously throughout the entire process to maintain a uniform suspension.
  • Add the other reactants and any necessary catalysts to the suspension.
  • Monitor the reaction progress. Note that the disappearance of the solid this compound salt can sometimes be a visual indicator of reaction progress.

5. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.
  • If unreacted solid reagent is present, it may be possible to remove it by filtration.
  • Proceed with a standard aqueous work-up, being mindful that residual polar solvents like DMF or DMSO may require extensive washing with water or brine.
  • Purify the product by an appropriate method, such as column chromatography, recrystallization, or distillation.

Mandatory Visualizations

G cluster_start Start cluster_solvent Solvent Modification cluster_conditions Reaction Condition Adjustment cluster_reagent Reagent Modification cluster_end Outcome start Low Solubility of this compound Reagent Encountered solvent_change Change to a more polar aprotic solvent (e.g., MeCN, DMF, DMSO)? start->solvent_change heat_sonicate Apply gentle heating or sonication? solvent_change->heat_sonicate No success Successful Reaction solvent_change->success Yes heterogeneous Proceed with a heterogeneous reaction (suspension)? heat_sonicate->heterogeneous No heat_sonicate->success Yes prolong_reaction Increase reaction time and/or temperature? heterogeneous->prolong_reaction Yes change_anion Synthesize reagent with a more soluble counter-ion (e.g., Cl-)? heterogeneous->change_anion No prolong_reaction->change_anion No prolong_reaction->success Yes change_anion->success Yes failure Re-evaluate Synthetic Strategy change_anion->failure No

Caption: Troubleshooting workflow for low solubility of this compound reagents.

G cluster_prep Preparation cluster_dissolution Dissolution Attempt cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Grind this compound Salt add_solvent Add Polar Aprotic Solvent (e.g., MeCN, DMF) reagent_prep->add_solvent stir Stir at Room Temperature add_solvent->stir heat_sonicate Gentle Heating / Sonication stir->heat_sonicate add_reactants Add Substrate(s) and other Reagents heat_sonicate->add_reactants vigorous_stir Vigorous Stirring (if heterogeneous) add_reactants->vigorous_stir monitor Monitor Reaction Progress (TLC, LC-MS) vigorous_stir->monitor filter Filter (if necessary) monitor->filter extract Aqueous Work-up filter->extract purify Purify Product extract->purify

Caption: Experimental workflow for reactions with low-solubility this compound reagents.

References

Technical Support Center: Purification of 1,3-Dithiol-1-ium Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,3-dithiol-1-ium reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude this compound salt is highly colored (e.g., red, brown, or yellow). What are the likely impurities and how can I remove them?

A1: Colored impurities in this compound salt syntheses are common and often arise from side reactions or decomposition of starting materials. Red or yellow soluble by-products are frequently observed.[1]

Troubleshooting Steps:

  • Recrystallization with Activated Charcoal: This is often the most effective method for removing colored impurities. The charcoal adsorbs the high-molecular-weight colored by-products.

  • Solvent Washing: Washing the crude solid with a solvent in which the desired salt has low solubility but the impurities are soluble can be effective. For instance, suspending the crude product in acetonitrile (B52724) can help remove soluble red impurities.[1]

  • Column Chromatography: While more resource-intensive, silica (B1680970) gel or reversed-phase column chromatography can separate the desired product from colored contaminants.

Q2: I am observing a low yield after my purification protocol. What are the potential causes and how can I improve it?

A2: Low yields can result from several factors, including incomplete reaction, product decomposition during workup or purification, and losses during transfer and filtration.

Troubleshooting Steps:

  • Reaction Optimization: Ensure the initial reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Recrystallization Solvent Selection: Using an excessive amount of recrystallization solvent will lead to significant product loss in the mother liquor. It is crucial to use the minimum amount of hot solvent required to dissolve the solid.

  • "Oiling Out": If your product "oils out" (forms liquid droplets instead of crystals) during recrystallization, it may be due to a high concentration of impurities or cooling the solution too rapidly. Try redissolving the oil in more hot solvent and allowing it to cool more slowly. Adding a seed crystal can also promote proper crystallization.

  • Product Solubility: Be aware of the solubility of your this compound salt in the chosen washing and recrystallization solvents to minimize losses.

Q3: My purified this compound salt still shows impurities by NMR or HPLC analysis. What further purification steps can I take?

A3: If initial purification methods are insufficient, a combination of techniques or a more rigorous purification method may be necessary.

Troubleshooting Steps:

  • Sequential Recrystallization: Performing a second recrystallization using a different solvent system can often remove impurities that co-crystallized in the first attempt.

  • Column Chromatography: If not already performed, column chromatography is a powerful technique for separating closely related compounds. Careful selection of the stationary and mobile phases is critical for achieving good separation.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to isolate the desired compound from persistent impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound Salts

This protocol provides a general procedure for the recrystallization of this compound salts, a common and effective purification technique.

Materials:

  • Crude this compound salt

  • Recrystallization solvent (e.g., acidified glacial acetic acid, ethanol, or a mixture like ethanol-water)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the this compound salt is soluble at high temperatures but sparingly soluble at room temperature or below. Acidified glacial acetic acid is often a good starting point, especially for removing acid-sensitive impurities.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound salt and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the solution. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For better yields, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Column Chromatography of this compound Salts

This protocol outlines the purification of this compound salts using column chromatography, suitable for separating complex mixtures.

Materials:

  • Crude this compound salt

  • Silica gel (for normal-phase) or C18 silica (for reversed-phase)

  • Mobile phase (e.g., a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Stationary Phase Preparation: Pack the chromatography column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound salt in a minimal amount of the mobile phase or a strong solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure this compound salt and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound Salt

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key Impurities Removed
Single Recrystallization (Ethanol)85%95%70%Colored by-products, starting material A
Recrystallization with Charcoal85%97%65%Highly colored impurities, starting material A
Column Chromatography85%>99%50%All major and minor impurities
Preparative HPLC97%>99.9%80% (of loaded material)Closely related structural analogs

Visualizations

experimental_workflow crude_product Crude this compound Reaction Mixture analysis1 Initial Purity Analysis (TLC, HPLC, NMR) crude_product->analysis1 decision1 Impurities Present? analysis1->decision1 recrystallization Recrystallization (with/without charcoal) decision1->recrystallization Yes pure_product Pure this compound Salt decision1->pure_product No analysis2 Purity Analysis recrystallization->analysis2 column_chromatography Column Chromatography column_chromatography->analysis2 decision2 Purity >98%? analysis2->decision2 decision2->column_chromatography No decision2->pure_product Yes further_purification Further Purification (e.g., Prep HPLC) decision2->further_purification If still impure further_purification->analysis2 troubleshooting_logic start Problem Encountered colored_product Highly Colored Product start->colored_product low_yield Low Yield start->low_yield persistent_impurities Persistent Impurities start->persistent_impurities oiling_out Product 'Oils Out' start->oiling_out solution_charcoal Recrystallize with Charcoal colored_product->solution_charcoal solution_washing Solvent Washing colored_product->solution_washing solution_optimize_solvent Optimize Recrystallization Solvent Volume low_yield->solution_optimize_solvent solution_column Column Chromatography persistent_impurities->solution_column solution_prep_hplc Preparative HPLC persistent_impurities->solution_prep_hplc solution_slow_cooling Slower Cooling/ Seed Crystals oiling_out->solution_slow_cooling

References

Technical Support Center: Synthesis of 1,3-Dithiol-1-ium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,3-dithiol-1-ium salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound salts?

A1: The two most prevalent methods for synthesizing this compound salts are:

  • Acid-catalyzed cyclocondensation of phenacyl dithiocarbamates: This is a widely used method involving the reaction of a phenacyl dithiocarbamate (B8719985) precursor with a strong acid or a mixture of acids.[1]

  • Three-step synthesis from carbon disulfide: This route involves the initial preparation of a dithiocarbamate from carbon disulfide, followed by alkylation and subsequent cyclization.

Q2: What are the typical applications of this compound salts?

A2: this compound salts are versatile intermediates in organic synthesis. They are notably used as precursors for the synthesis of tetrathiafulvalenes (TTFs), which are key components in the development of organic conductors and superconductors. They also find applications in the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities.

Q3: What are the main safety precautions to consider during the synthesis?

A3: When working with the synthesis of this compound salts, it is crucial to:

  • Work in a well-ventilated fume hood, especially when handling carbon disulfide and strong acids.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious of the exothermic nature of the acid-catalyzed cyclization, especially during scale-up. Implement proper temperature control and consider dropwise addition of reagents.

  • Handle perchloric acid with extreme care, as it can be explosive.

Q4: How can I purify the final this compound salt product?

A4: Purification is critical to obtain a high-purity product. Common methods include:

  • Recrystallization: This is a widely used technique. The choice of solvent is crucial and often involves solvents like ethanol (B145695).

  • Washing: Washing the crude product with appropriate solvents can remove specific impurities. For example, washing with cold acetone (B3395972) can remove certain contaminants.

  • Precipitation: The desired salt can often be precipitated from the reaction mixture by the addition of a specific acid, such as perchloric acid, to yield a solid product.[1]

Troubleshooting Guides

Problem 1: Low Yield in Acid-Catalyzed Cyclocondensation
Potential Cause Troubleshooting Step
Decomposition of Starting Material Some phenacyl dithiocarbamate precursors are sensitive to heat and strong acidic conditions.[1] Consider using milder acidic conditions, such as a mixture of glacial acetic acid and concentrated sulfuric acid at a controlled temperature (e.g., 40°C).[1] For particularly sensitive substrates, a mixture of phosphorus pentoxide and methanesulfonic acid can be effective.[1]
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Suboptimal Acid Catalyst The choice and concentration of the acid catalyst are critical. Experiment with different acids (e.g., sulfuric acid, perchloric acid, methanesulfonic acid) and their concentrations to find the optimal conditions for your specific substrate.
Poor Quality of Starting Materials Impurities in the phenacyl dithiocarbamate can interfere with the cyclization. Ensure the starting material is pure before proceeding with the reaction. Recrystallization of the precursor may be necessary.
Problem 2: Formation of a Dark-Colored or Tarry Product
Potential Cause Troubleshooting Step
Side Reactions at High Temperatures The acid-catalyzed cyclization can be exothermic.[2] High temperatures can lead to decomposition and the formation of colored byproducts. Maintain strict temperature control throughout the reaction. For larger scale reactions, consider using a jacketed reactor with a cooling system and controlled, slow addition of reagents.
Oxidation of the Product or Intermediates The reaction mixture may be susceptible to air oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
Presence of Impurities Impurities in the starting materials or solvents can lead to the formation of colored byproducts. Use high-purity reagents and solvents.
Problem 3: Difficulty in Isolating/Purifying the Product
Potential Cause Troubleshooting Step
Product is Highly Soluble in the Reaction Mixture If the product does not precipitate upon cooling, try adding a suitable anti-solvent to induce precipitation. The choice of anti-solvent will depend on the specific this compound salt and the reaction solvent.
Presence of Sticky or Oily Impurities Oily impurities can hinder crystallization. Try washing the crude product with a solvent in which the impurities are soluble but the desired product is not. Trituration with a suitable solvent can also be effective.
Co-precipitation of Byproducts If the product precipitates with significant impurities, recrystallization is often the best solution. Multiple recrystallizations may be necessary to achieve the desired purity.

Scale-Up Considerations

Scaling up the synthesis of this compound salts from the lab bench to a pilot or industrial scale presents several challenges that need to be carefully managed.

Key Scale-Up Challenges and Mitigation Strategies
Challenge Mitigation Strategy
Exotherm Management The acid-catalyzed cyclization is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Solutions: Utilize jacketed reactors with efficient cooling systems.Implement controlled, slow addition of reagents to manage the rate of heat generation.Consider using a continuous flow reactor, which offers superior heat and mass transfer, providing better temperature control and a safer reaction environment.[2]
Mixing and Mass Transfer Inadequate mixing can lead to localized "hot spots" and incomplete reactions. Solutions: Use appropriately sized and designed impellers for the reactor.Ensure efficient stirring throughout the reaction.
Reagent Handling and Addition Handling large quantities of corrosive and potentially hazardous reagents like strong acids requires careful planning. Solutions: Use automated and contained systems for reagent addition.Ensure proper ventilation and safety protocols are in place.
Product Isolation and Purification Filtration and drying of large quantities of product can be time-consuming and present handling challenges. Solutions: Utilize larger-scale filtration equipment, such as a Nutsche filter dryer.Optimize recrystallization procedures for large volumes, including solvent selection and cooling profiles.

Experimental Protocols

Protocol 1: Synthesis of a this compound Perchlorate (B79767) via Acid-Catalyzed Cyclocondensation

This protocol is a general guideline for the synthesis of a this compound perchlorate from a phenacyl dithiocarbamate precursor.

Materials:

  • Phenacyl dithiocarbamate

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • 70% Perchloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, dissolve the phenacyl dithiocarbamate in glacial acetic acid.

  • Cool the solution to 0-5 °C.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitor by TLC).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly and carefully add 70% perchloric acid to the reaction mixture to precipitate the this compound perchlorate salt.[1]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure this compound perchlorate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start with Phenacyl Dithiocarbamate dissolve Dissolve in Glacial Acetic Acid start->dissolve cool1 Cool to 0-5 °C dissolve->cool1 add_acid Add Conc. Sulfuric Acid cool1->add_acid react Stir at Room Temperature add_acid->react cool2 Cool in Ice Bath react->cool2 precipitate Precipitate with Perchloric Acid cool2->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure this compound Salt recrystallize->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Starting Material Decomposition start->cause1 Sensitive Precursor? cause2 Side Reactions (High Temp) start->cause2 Dark Color / Tarry? cause3 Incomplete Reaction start->cause3 Starting Material Remaining? cause4 Purification Issues start->cause4 Difficulty Isolating? solution1 Use Milder Acid Conditions / Lower Temperature cause1->solution1 solution2 Improve Temperature Control / Inert Atmosphere cause2->solution2 solution3 Increase Reaction Time / Monitor with TLC cause3->solution3 solution4 Optimize Recrystallization / Washing cause4->solution4

References

Technical Support Center: Synthesis of Tetrathiafulvalene (TTF) from 1,3-Dithiole-2-ylium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives from 1,3-dithiole-2-ylium salts. Our goal is to help you minimize unwanted side products and optimize your reaction outcomes.

Troubleshooting Guide: Preventing Unwanted Side Products

This guide addresses specific issues that may arise during TTF synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired TTF product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or products. - Formation of soluble side products that are difficult to separate.- Increase reaction time or temperature, monitoring progress by TLC or LC-MS. - Optimize temperature; higher temperatures do not always lead to better yields and can promote side reactions. - Ensure the use of high-purity, dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Adjust the stoichiometry of the reactants. In cross-coupling reactions, using an excess of one 1,3-dithiole-2-thione (B1293655) can favor the formation of the desired unsymmetrical TTF.
Formation of homocoupled side products (e.g., symmetrical TTFs in a cross-coupling reaction) - Similar reactivity of the two different 1,3-dithiole precursors. - The rate of homocoupling is competitive with or faster than the rate of cross-coupling.- Use an excess of one of the 1,3-dithiole-2-thione starting materials to statistically favor the cross-coupling product.[1] - If possible, choose coupling partners with different electronic and steric properties to modulate their reactivity. - Consider a stepwise approach where one precursor is converted to a more reactive intermediate before the addition of the second precursor.
Presence of unreacted 1,3-dithiole-2-thione or 1,3-dithiole-2-one starting materials - Insufficient amount of coupling reagent (e.g., triethyl phosphite). - Reaction time is too short. - Low reaction temperature.- Increase the equivalents of the coupling reagent. - Extend the reaction time and monitor for the disappearance of starting materials. - Gradually increase the reaction temperature while monitoring for product formation and potential degradation.
Formation of unidentified, polar byproducts - Reaction with residual water or oxygen. - Decomposition of the 1,3-dithiolium salt or intermediate carbene. - Side reactions involving the solvent.- Use anhydrous solvents and perform the reaction under a strict inert atmosphere. - Ensure the purity of the starting 1,3-dithiolium salt. - Choose a high-boiling, inert solvent for the reaction.
Difficulty in purifying the desired TTF product - Similar polarity of the desired product and side products. - The product is an oil or difficult to crystallize.- Employ careful column chromatography, potentially using a gradient elution system. - Consider recrystallization from a variety of solvent systems. - If applicable, derivatization of the product to a more crystalline solid for purification, followed by deprotection, can be an option.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of TTF from 1,3-dithiole-2-ylium salts?

The synthesis of tetrathiafulvalene (TTF) from 1,3-dithiole-2-ylium salts typically proceeds via the formation of a carbene intermediate. The 1,3-dithiole-2-ylium salt is deprotonated by a base to form a transient 1,3-dithiol-2-ylidene carbene. This carbene can then dimerize to form the central double bond of the TTF core. When using coupling reagents like triethyl phosphite (B83602) with 1,3-dithiole-2-thiones, the phosphite is believed to abstract a sulfur atom to generate the reactive carbene intermediate, which then couples.

Q2: What are the most common unwanted side products in TTF synthesis?

The most frequently encountered side products are homocoupled TTFs. In a cross-coupling reaction designed to produce an unsymmetrical TTF from two different 1,3-dithiole precursors (A and B), the formation of symmetrical A-A and B-B homocoupled products is a common issue. Other potential side products can arise from the decomposition of intermediates or reactions with impurities.

Q3: How can I minimize the formation of homocoupled byproducts?

A common strategy to minimize homocoupling is to use a stoichiometric excess of one of the 1,3-dithiole-2-thione precursors. This increases the statistical probability of the desired cross-coupling reaction occurring over the homocoupling of the less abundant precursor.

Q4: What is the role of triethyl phosphite in the coupling reaction?

Triethyl phosphite is a widely used coupling reagent in TTF synthesis. It functions as a desulfurizing agent, reacting with 1,3-dithiole-2-thiones to generate the corresponding 1,3-dithiol-2-ylidene carbene intermediates. These carbenes then dimerize to form the TTF. The reaction is driven by the formation of the stable triethyl thiophosphate byproduct.

Q5: Are there alternative coupling reagents to triethyl phosphite?

While triethyl phosphite is common, other phosphines and phosphites can also be used. The choice of coupling reagent can sometimes influence the reaction's selectivity and yield. Research into alternative coupling methods is ongoing to improve the efficiency and selectivity of TTF synthesis.

Q6: What purification techniques are most effective for isolating TTF derivatives?

Column chromatography on silica (B1680970) gel is the most common method for purifying TTF derivatives from reaction mixtures. The choice of eluent is crucial and depends on the polarity of the specific TTF derivative and the side products. Recrystallization is also a powerful technique for obtaining highly pure crystalline products, provided a suitable solvent system can be found.

Experimental Protocol: General Procedure for Phosphite-Mediated Coupling of 1,3-Dithiole-2-thiones

This protocol provides a general guideline for the synthesis of a TTF derivative via the coupling of 1,3-dithiole-2-thiones using triethyl phosphite. Note: This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 1,3-dithiole-2-thione derivative(s)

  • Triethyl phosphite (freshly distilled)

  • Anhydrous, high-boiling solvent (e.g., toluene (B28343) or xylenes)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dithiole-2-thione starting material(s) and the anhydrous solvent under an inert atmosphere.

  • Addition of Coupling Reagent: Add triethyl phosphite (typically 1.5 to 3 equivalents relative to the total moles of thione) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the target TTF derivative. A typical starting point could be a mixture of hexane (B92381) and dichloromethane, with the polarity gradually increased.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Reaction Pathway Diagram

The following diagram illustrates the general reaction pathway for the synthesis of tetrathiafulvalene (TTF) from 1,3-dithiole-2-thione precursors, including the formation of the desired cross-coupled product and the undesired homocoupled side products.

TTF_Synthesis cluster_start Starting Materials cluster_reagent Coupling Reagent cluster_intermediate Intermediates cluster_products Products A 1,3-Dithiole-2-thione A CarbeneA Carbene A A->CarbeneA + P(OEt)3 - S=P(OEt)3 B 1,3-Dithiole-2-thione B CarbeneB Carbene B B->CarbeneB + P(OEt)3 - S=P(OEt)3 P P(OEt)3 TTF_AB Desired Product (Unsymmetrical TTF A-B) CarbeneA->TTF_AB + Carbene B TTF_AA Side Product (Symmetrical TTF A-A) CarbeneA->TTF_AA + Carbene A TTF_BB Side Product (Symmetrical TTF B-B) CarbeneB->TTF_BB + Carbene B

Caption: Reaction scheme for TTF synthesis showing desired and side products.

References

Technical Support Center: Enhancing the Stability of 1,3-Dithiol-1-ium Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1,3-dithiol-1-ium intermediates in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound intermediate appears to be decomposing rapidly upon formation. How can I confirm its presence and what are the initial steps to improve its stability?

A: Rapid decomposition is a common challenge. Initial steps should focus on confirming the intermediate's formation and then implementing stabilization strategies.

  • Confirmation:

    • NMR Spectroscopy: If the intermediate is sufficiently long-lived, characteristic downfield shifts for the protons and carbons of the dithiolium ring can be observed. In situ NMR monitoring of the reaction can provide real-time evidence of its formation and subsequent decomposition.

    • UV-Vis Spectroscopy: this compound cations often exhibit distinct UV-Vis absorption bands. Monitoring the appearance and disappearance of these bands can track the intermediate's concentration over time.

    • Trapping Experiments: Introduce a nucleophile known to react with the this compound cation. Isolation and characterization of the trapped product provide indirect evidence of the intermediate's formation.

  • Initial Stabilization Steps:

    • Lower Temperature: Reducing the reaction temperature can significantly slow down decomposition pathways.

    • Inert Atmosphere: These intermediates can be sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.

    • Choice of Solvent: The polarity of the solvent plays a critical role. Start with a non-polar, aprotic solvent to minimize solvation of the charged intermediate, which can sometimes facilitate decomposition pathways.

Q2: I am observing low yields in the synthesis of my this compound salt. What are the common causes and how can I troubleshoot this?

A: Low yields in the synthesis of 1,3-dithiolium salts, typically formed via acid-catalyzed cyclization of dithiocarbamates, can stem from several factors.

  • Incomplete Cyclization:

    • Acid Strength: The acid catalyst may not be strong enough to promote efficient cyclization. Consider using stronger acids or a mixture of acids. For sensitive substrates, a mixture of glacial acetic acid and concentrated sulfuric acid at controlled temperatures can be effective.[1]

    • Reaction Time and Temperature: The reaction may require longer times or gentle heating to go to completion. Monitor the reaction progress by TLC or NMR to determine the optimal conditions.

  • Decomposition of Starting Materials or Product:

    • Substrate Sensitivity: The dithiocarbamate (B8719985) precursor may be unstable under the acidic conditions. Milder reaction conditions or alternative synthetic routes may be necessary.

    • Product Instability: The formed this compound salt itself might be unstable. Immediate isolation as a stable salt (e.g., perchlorate (B79767) or tetrafluoroborate) is recommended.

  • Side Reactions:

    • Oxidation: The presence of oxidizing agents can lead to unwanted side products. Ensure all reagents and solvents are pure and the reaction is conducted under an inert atmosphere.

    • Hydrolysis: Trace amounts of water can lead to hydrolysis of the intermediate. Use anhydrous solvents and reagents.

Q3: How do substituents on the this compound ring affect its stability?

A: Substituents have a profound impact on the stability of the this compound cation by altering its electronic properties.

  • Electron-Donating Groups (EDGs):

    • Stabilization: EDGs (e.g., alkyl, alkoxy groups) attached to the ring, particularly at the C2 position, stabilize the positive charge through inductive effects and resonance. This delocalization of the positive charge reduces the electrophilicity of the cation and enhances its stability.

    • Example: A 2-aryl group with an electron-donating methoxy (B1213986) substituent will increase the stability of the this compound intermediate compared to an unsubstituted phenyl group.

  • Electron-Withdrawing Groups (EWGs):

    • Destabilization: EWGs (e.g., nitro, cyano, carbonyl groups) destabilize the carbocation by intensifying the positive charge on the dithiolium ring. This makes the intermediate more reactive and prone to decomposition.

Q4: What is the role of the counterion in the stability of isolated this compound salts?

A: The choice of counterion is critical for the successful isolation and long-term stability of this compound salts.

  • Non-Nucleophilic Counterions: Weakly coordinating, non-nucleophilic counterions are essential. Nucleophilic counterions can react with the electrophilic C2 carbon of the dithiolium ring, leading to decomposition.

  • Commonly Used Counterions:

    • Perchlorate (ClO₄⁻): A common choice for isolating stable 1,3-dithiolium salts. However, perchlorate salts can be explosive and should be handled with care.

    • Tetrafluoroborate (BF₄⁻): Another effective and often safer alternative to perchlorate for isolating stable salts.

    • Hexafluorophosphate (PF₆⁻): Also used for its non-nucleophilic nature.

Q5: How does the choice of solvent influence the stability of this compound intermediates?

A: The solvent can significantly impact the stability of the charged intermediate.

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can solvate both the cation and the anion, potentially facilitating decomposition pathways such as hydrolysis. They are generally not recommended unless the intermediate is exceptionally stable.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF): These solvents can solvate the cation but are less effective at solvating the anion. Their effect on stability can be complex and substrate-dependent.

  • Non-Polar Aprotic Solvents (e.g., dichloromethane (B109758), toluene): These solvents are often a good starting point as they minimize solvation of the charged intermediate, which can enhance its lifetime.

Data Presentation

Table 1: Qualitative Stability Trends of 2-Aryl-1,3-dithiol-1-ium Intermediates Based on Substituent Effects

Substituent on Aryl Ring (para-position)Electronic EffectExpected Relative Stability
-OCH₃Electron-Donating (Resonance)High
-CH₃Electron-Donating (Inductive)Moderate-High
-HNeutralModerate
-ClElectron-Withdrawing (Inductive)Moderate-Low
-NO₂Electron-Withdrawing (Resonance)Low

Experimental Protocols

Protocol 1: Synthesis of a Stable 2-Aryl-1,3-dithiol-1-ium Perchlorate Salt

This protocol describes the synthesis of a 2-aryl-1,3-dithiol-1-ium perchlorate, a common method for isolating these intermediates as stable salts.

  • Synthesis of the Dithiocarbamate Precursor:

    • Dissolve the corresponding phenacyl bromide (1.0 eq) in a suitable solvent such as ethanol (B145695).

    • Add a solution of sodium N,N-diethyldithiocarbamate (1.1 eq) in ethanol dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Extract the product with dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dithiocarbamate. Purify by recrystallization or column chromatography.

  • Cyclization and Salt Formation:

    • Suspend the purified dithiocarbamate (1.0 eq) in a 1:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric acid.

    • Warm the mixture to 40-50°C and stir until a homogeneous solution is formed.

    • Cool the reaction mixture in an ice bath.

    • Slowly add 70% perchloric acid (1.2 eq) dropwise with vigorous stirring.

    • The this compound perchlorate salt will precipitate.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Monitoring the Decomposition of a this compound Intermediate by ¹H NMR Spectroscopy

This protocol outlines a method for qualitatively assessing the stability of a this compound intermediate in different solvents.

  • Sample Preparation:

    • Prepare stock solutions of the isolated this compound salt in a range of deuterated solvents (e.g., CDCl₃, CD₃CN, DMSO-d₆).

    • Ensure all solvents are anhydrous.

  • NMR Analysis:

    • Acquire an initial ¹H NMR spectrum immediately after dissolving the salt.

    • Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes) over several hours.

    • Monitor the decrease in the integral of a characteristic peak of the this compound cation and the appearance of new peaks corresponding to decomposition products.

  • Data Analysis:

    • Plot the relative integral of the this compound peak against time for each solvent to qualitatively compare the rates of decomposition.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Salt start Start: Phenacyl Bromide + Dithiocarbamate Salt step1 Formation of Dithiocarbamate Precursor start->step1 step2 Acid-Catalyzed Cyclization step1->step2 step3 Precipitation with Non-Nucleophilic Counterion (e.g., HClO4) step2->step3 end Isolated this compound Salt step3->end

Caption: Workflow for the synthesis of a stable this compound salt.

troubleshooting_logic start Low Yield of this compound Salt q1 Is the dithiocarbamate precursor consumed? start->q1 a1_yes Precursor Consumed q1->a1_yes Yes a1_no Precursor Remains q1->a1_no No q2 Is the desired product observed? a1_yes->q2 sol1 Increase acid strength or reaction time/temperature a1_no->sol1 a2_yes Product Observed, but Low Yield q2->a2_yes Yes a2_no No Product Observed q2->a2_no No sol2 Decomposition of product. Isolate as a stable salt immediately. Use milder conditions. a2_yes->sol2 sol3 Check for side reactions (oxidation, hydrolysis). Use anhydrous/inert conditions. a2_no->sol3

Caption: Troubleshooting guide for low yields in this compound salt synthesis.

References

Validation & Comparative

Validating 1,3-Dithiol-1-ium Reaction Products: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic data for validating the products of 1,3-dithiol-1-ium reactions, offering a valuable resource for ensuring the structural integrity of these important heterocyclic compounds.

The versatile this compound salts are key intermediates in the synthesis of a variety of sulfur-containing heterocycles, most notably the tetrathiafulvalene (B1198394) (TTF) core, which is of significant interest in materials science and drug development. Accurate confirmation of the desired reaction product is crucial, and this is primarily achieved through a combination of spectroscopic techniques. This guide focuses on the validation of a representative reaction: the synthesis of 2-amino-1,3-dithiol-1-ium derivatives and their subsequent conversion to other functionalized 1,3-dithioles. We will compare the spectroscopic signatures of these products with those obtained from alternative synthetic routes.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a representative 2-amino-1,3-dithiol-1-ium derivative and a related 2-thioxo-1,3-dithiole, which can be formed from the hydrolysis of the ium salt or synthesized via an alternative pathway. This allows for a direct comparison of the expected spectroscopic markers.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data Comparison

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(Dimethylamino)-4,5-bis(methoxycarbonyl)-1,3-dithiol-1-ium salt 3.89 (s, 6H, 2 x OCH₃), 3.60 (s, 6H, N(CH₃)₂)160.5 (C=O), 142.0 (C4/C5), 125.0 (C2), 54.0 (OCH₃), 45.0 (N(CH₃)₂)
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate 3.85 (s, 6H, 2 x OCH₃)211.1 (C=S), 160.2 (C=O), 132.5 (C4/C5)[1], 53.4 (OCH₃)

Table 2: IR and Mass Spectrometry Data Comparison

CompoundIR (ν, cm⁻¹)Mass Spectrometry (m/z)
2-(Dimethylamino)-4,5-bis(methoxycarbonyl)-1,3-dithiol-1-ium salt ~1720 (C=O stretch), ~1600 (C=N⁺ stretch)[M]⁺ calculated for C₉H₁₂NO₄S₂⁺
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate ~1730 (C=O stretch), ~1150 (C=S stretch)[M]⁺ calculated for C₇H₆O₄S₃

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate

This protocol describes a common alternative synthesis that does not proceed through a this compound intermediate.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples are typically prepared as KBr pellets or thin films. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) or other suitable ionization technique to confirm the molecular weight and elemental composition of the product.

Visualizing the Workflow

The following diagrams illustrate the generalized reaction pathway for the synthesis of 2-amino-1,3-dithiol-1-ium salts and the subsequent analytical workflow for product validation.

reaction_pathway 1,3-Dithiole-2-thione 1,3-Dithiole-2-thione 1,3-Dithiol-1-ium_Salt 2-Amino-1,3-dithiol-1-ium Salt 1,3-Dithiole-2-thione->1,3-Dithiol-1-ium_Salt 1. Amine Amine Amine->1,3-Dithiol-1-ium_Salt 2. Activating_Agent Activating Agent (e.g., Alkylating Agent) Activating_Agent->1,3-Dithiole-2-thione

Synthesis of 2-Amino-1,3-dithiol-1-ium Salt.

analytical_workflow Start Reaction_Product Crude Reaction Product Start->Reaction_Product Purification Purification (e.g., Recrystallization, Chromatography) Reaction_Product->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis NMR ¹H and ¹³C NMR Spectroscopic_Analysis->NMR IR FTIR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Validated_Product Validated Product Data_Analysis->Validated_Product End Validated_Product->End

Analytical Workflow for Product Validation.

References

A Tale of Two Sulfur Heterocycles: 1,3-Dithiane and 1,3-Dithiol-1-ium in Acyl Anion Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, the concept of "umpolung," or polarity inversion, provides a powerful strategy for forging new carbon-carbon bonds. At the heart of this concept lies the generation of acyl anion equivalents—synthons that allow for the nucleophilic introduction of an acyl group. For decades, 1,3-dithianes have been the gold standard for this transformation, enabling chemists to reverse the inherent electrophilicity of a carbonyl carbon. This guide provides a detailed comparison of the classic 1,3-dithiane (B146892) system with the lesser-known but structurally related 1,3-dithiol-1-ium cation, clarifying their distinct and, in fact, opposing roles in organic synthesis. While both are sulfur-containing heterocycles, their electronic nature and synthetic applications diverge significantly. This analysis, supported by experimental data, will illuminate the utility of each system for researchers in drug development and the chemical sciences.

The Acyl Anion Umpolung Strategy

The carbonyl group is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. The umpolung strategy seeks to reverse this reactivity, transforming the carbonyl carbon into a nucleophilic species—an acyl anion equivalent. This allows for reactions with electrophiles, opening up synthetic pathways that are not accessible through traditional carbonyl chemistry.

1,3-Dithiane: The Archetypal Acyl Anion Equivalent

The Corey-Seebach reaction, a cornerstone of modern organic synthesis, established 1,3-dithianes as versatile acyl anion equivalents.[1][2][3] The strategy involves a three-step sequence: formation of the dithiane, deprotonation to generate the nucleophilic anion, and subsequent reaction with an electrophile, followed by deprotection to unveil the final carbonyl compound.[2][4]

Formation and Deprotonation of 1,3-Dithiane

1,3-Dithianes are typically prepared by the acid-catalyzed reaction of an aldehyde with 1,3-propanedithiol (B87085).[2] The resulting cyclic thioacetal is a stable compound. The key to its utility as an acyl anion equivalent lies in the acidity of the C2 proton. Treatment with a strong base, most commonly n-butyllithium, readily removes this proton to form a 2-lithio-1,3-dithiane.[2] This species is a potent nucleophile, stabilized by the adjacent sulfur atoms.

Reactivity with Electrophiles

The lithiated 1,3-dithiane anion reacts efficiently with a wide array of electrophiles, enabling the synthesis of a diverse range of carbonyl compounds.[2][4] Common electrophiles include alkyl halides, epoxides, and other carbonyl compounds such as aldehydes and ketones.[2]

dot

cluster_dithiane 1,3-Dithiane as an Acyl Anion Equivalent Aldehyde Aldehyde Dithiane 1,3-Dithiane Aldehyde->Dithiane 1,3-Propanedithiol, H+ LithioDithiane 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) Dithiane->LithioDithiane n-BuLi AlkylatedDithiane 2-Alkyl-1,3-dithiane LithioDithiane->AlkylatedDithiane E+ Ketone Ketone AlkylatedDithiane->Ketone Deprotection Electrophile Electrophile (E+) Electrophile->AlkylatedDithiane

Caption: Reaction pathway of 1,3-dithiane as an acyl anion equivalent.

This compound: An Electrophilic Counterpart

In stark contrast to the nucleophilic nature of lithiated 1,3-dithianes, this compound cations are inherently electrophilic. This five-membered heterocyclic system possesses a positive charge, rendering the C2 position highly susceptible to attack by nucleophiles. Therefore, it does not function as an acyl anion equivalent but rather as an electrophilic building block.

Synthesis and Reactivity

This compound salts can be synthesized through various methods, often involving the cyclization of dithiocarbamates or related precursors. These salts readily react with a range of nucleophiles, including amines, organometallic reagents, and enamines, leading to the formation of diverse heterocyclic structures.

dot

cluster_dithiolium This compound as an Electrophile Dithiolium This compound Cation Adduct 2-Substituted-1,3-dithiole Dithiolium->Adduct Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Adduct

Caption: Reaction of an electrophilic this compound cation with a nucleophile.

Performance Comparison: A Dichotomy in Reactivity

The primary distinction between 1,3-dithianes and this compound cations lies in their electronic character and, consequently, their synthetic applications in the context of acyl group introduction.

Feature1,3-Dithiane (as Acyl Anion Equivalent)This compound Cation
Role in Umpolung Nucleophilic Acyl Anion EquivalentElectrophilic Synthon
Reactive Species 2-Lithio-1,3-dithiane (carbanion)This compound (carbocation)
Typical Reactants Electrophiles (e.g., alkyl halides, epoxides, carbonyls)Nucleophiles (e.g., amines, organometallics)
Primary Bond Formation C-C bond formation via nucleophilic attackC-Nu bond formation via electrophilic attack
Overall Transformation R-CHO → R-CO-EIntroduction of a dithiole moiety

Experimental Data

1,3-Dithiane in Corey-Seebach Reactions

The following table summarizes representative yields for the alkylation of 2-lithio-1,3-dithiane with various electrophiles, followed by deprotection to the corresponding ketone.

ElectrophileProductAlkylation Yield (%)Deprotection Yield (%)
n-Butyl bromide2-Hexanone85-9580-90
Benzyl bromide1-Phenyl-2-propanone90-9885-95
Cyclohexene oxide2-(2-Hydroxycyclohexyl)ethanal80-9075-85
Cyclohexanone1-(1,3-Dithian-2-yl)cyclohexan-1-ol85-9580-90 (to α-hydroxyketone)
Deprotection of 2-Substituted-1,3-Dithianes

The regeneration of the carbonyl group from the dithiane is a critical step. Various reagents have been developed for this purpose, with varying efficiencies and substrate compatibility.

Deprotection ReagentTypical ConditionsYield (%)Reference
Mercury(II) chloride (HgCl₂)Aqueous acetonitrile (B52724)85-95[5][6]
N-Bromosuccinimide (NBS)Aqueous acetone80-95[1]
SelectfluorAcetonitrile, water80-90[7]
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)Aqueous THF80-95[8]
Copper(II) nitrate (B79036) on clay (Claycop)Dichloromethane (B109758)85-95[9]
Reactions of this compound Cations

The following table provides examples of the electrophilic reactivity of this compound salts with nucleophiles.

NucleophileProduct TypeYield (%)
Aniline (B41778)2-Anilino-1,3-dithiole70-85
Grignard Reagents (RMgX)2-Alkyl-1,3-dithiole60-80
Sodium borohydride (B1222165) (NaBH₄)1,3-Dithiole80-90
Enamines2-(β-Aminoalkenyl)-1,3-dithiole65-80

Experimental Protocols

General Procedure for the Corey-Seebach Reaction: Synthesis of 2-Hexyl-1,3-dithiane
  • Dithiane Formation: To a solution of hexanal (B45976) (1.0 g, 10 mmol) in dichloromethane (50 mL) is added 1,3-propanedithiol (1.1 g, 10.2 mmol) followed by a catalytic amount of p-toluenesulfonic acid (0.1 g). The mixture is stirred at room temperature for 4 hours. The reaction is monitored by TLC until the starting aldehyde is consumed. The solution is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 2-pentyl-1,3-dithiane, which is used in the next step without further purification.

  • Lithiation and Alkylation: The crude 2-pentyl-1,3-dithiane is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 50 mL) and cooled to -30 °C under an inert atmosphere. n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) is added dropwise, and the mixture is stirred at this temperature for 2 hours. A solution of methyl iodide (1.56 g, 11 mmol) in THF (10 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude 2-pentyl-2-methyl-1,3-dithiane.

  • Deprotection: The crude 2-pentyl-2-methyl-1,3-dithiane is dissolved in a mixture of acetonitrile (40 mL) and water (10 mL). Mercury(II) chloride (5.4 g, 20 mmol) and calcium carbonate (2.0 g, 20 mmol) are added, and the mixture is refluxed for 2 hours. After cooling to room temperature, the solid is filtered off, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with saturated ammonium (B1175870) chloride solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to afford 2-heptanone.

General Procedure for the Reaction of a this compound Salt with an Amine

A solution of 2-phenyl-1,3-dithiol-1-ium perchlorate (B79767) (0.5 g, 1.7 mmol) in acetonitrile (20 mL) is treated with aniline (0.17 g, 1.8 mmol) at room temperature. The reaction mixture is stirred for 1 hour, during which time a precipitate may form. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-anilino-2-phenyl-1,3-dithiole.

Conclusion

While both 1,3-dithianes and this compound cations are valuable sulfur-containing heterocycles in organic synthesis, their roles as acyl anion equivalents are fundamentally different. 1,3-Dithiane, through the Corey-Seebach reaction, serves as a true and highly effective nucleophilic acyl anion equivalent, enabling a broad range of C-C bond formations via umpolung. In contrast, the this compound cation is an electrophilic species that reacts with nucleophiles. This guide clarifies this crucial distinction, providing researchers with a clear understanding of the appropriate applications for each of these versatile synthetic tools. The choice between these two heterocycles is not one of preference for the same transformation but rather a selection based on the desired, and indeed opposite, reactivity.

References

A Comparative Guide to Tetrathiafulvalene (TTF) Synthesis: Exploring Alternatives to 1,3-Dithiol-1-ium Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives is a critical step in the exploration of novel materials with applications in organic electronics, chemosensors, and supramolecular chemistry. While the use of 1,3-dithiol-1-ium salts has been a conventional approach, a range of alternative reagents and methodologies offer distinct advantages in terms of yield, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy.

Overview of Synthetic Strategies

The synthesis of tetrathiafulvalene typically involves the coupling of two 1,3-dithiole precursors. The choice of precursor and coupling method significantly influences the efficiency and outcome of the reaction. The primary alternatives to the use of this compound salts are phosphite-mediated coupling reactions of 1,3-dithiole-2-thiones and 1,3-dithiole-2-ones, electrochemical synthesis, and various cross-coupling reactions for specialized TTF derivatives.

Comparison of Key Synthetic Methods

The following table summarizes the key quantitative data for the most common TTF synthesis methods, providing a clear comparison of their performance.

MethodKey ReagentsTypical Yields (%)Reaction Temperature (°C)Reaction Time (hours)Key AdvantagesKey Disadvantages
Phosphite-Mediated Coupling 1,3-dithiole-2-thiones, 1,3-dithiole-2-ones, Trialkyl phosphite (B83602) (e.g., P(OEt)₃)70-90[1]80-135[1][2]1-5.5[1][2]High yields, good for both symmetrical and unsymmetrical TTFs.[1][3]Harsh reaction conditions may not be suitable for all substrates.[1]
Electrochemical Synthesis Unsymmetrical tetrathiafulvalene precursorsVariableRoom TemperatureVariableGood for unsymmetrical TTFs and radical-cation salt preparation.[4]May require specialized equipment.
Ullmann-Type Coupling N-aryl-1,3-dithiolo[4,5-c]pyrrole-2-thione, 1,3-dithiole-2-thione (B1293655), Copper catalystVariableNot specifiedNot specifiedEffective for N-arylated monopyrrolotetrathiafulvalenes.[5][6]Limited to specific TTF derivatives.[1]
Wittig/Wittig-Horner Reaction (1,3-dithiol-2-yl)phosphonium salt/phosphonate ester, AldehydeVariableNot specifiedNot specifiedPrimary method for vinylogous TTF derivatives.[7]Can involve multi-step procedures and tedious separations.[7]

Detailed Experimental Protocols

Phosphite-Mediated Cross-Coupling for Unsymmetrical TTF Synthesis

This method is widely used for the synthesis of unsymmetrical TTFs by reacting a 1,3-dithiole-2-one with a 1,3-dithiole-2-thione in the presence of a trialkyl phosphite.[1]

Materials:

  • N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one (1 equivalent)

  • 1,3-dithiole-2-thione derivative (excess)

  • Triethyl phosphite (solvent)

Procedure:

  • A mixture of N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one and an excess of the 1,3-dithiole-2-thione derivative is heated in triethyl phosphite at 120-135 °C for 1-4 hours.[1]

  • The excess 1,3-dithiole-2-thione is used to minimize the formation of the homocoupled byproduct.[1]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired unsymmetrical TTF.

Synthesis of N-arylated Monopyrrolotetrathiafulvalenes via Ullmann-Type Coupling

This protocol is suitable for the preparation of N-arylated MPTTFs.[5]

Materials:

  • Monopyrrolotetrathiafulvalene (MPTTF) derivative (e.g., 7a)

  • Aryl halide (e.g., 4-bromonitrobenzene)

  • Copper(I) iodide (CuI)

  • Potassium phosphate (B84403) (K₃PO₄)

  • trans-Diaminocyclohexane

  • Dry dioxane (solvent)

Procedure:

  • To a solution of the MPTTF derivative in dry dioxane, add CuI, K₃PO₄, trans-diaminocyclohexane, and the aryl halide.[5]

  • The reaction mixture is heated under an inert atmosphere.

  • The reaction is monitored for the consumption of the starting materials.

  • After cooling to room temperature, the mixture is filtered and the solvent is evaporated.

  • The residue is purified by flash chromatography to afford the N-arylated MPTTF.[5]

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of TTF using alternative methodologies.

TTF_Synthesis_Workflows cluster_phosphite Phosphite-Mediated Coupling cluster_ullmann Ullmann-Type Coupling start_p 1,3-dithiole-2-one + 1,3-dithiole-2-thione reagent_p P(OR)₃ start_p->reagent_p Mix with reaction_p Heating (80-135°C) reagent_p->reaction_p Subject to product_p Unsymmetrical TTF reaction_p->product_p start_u MPTTF Derivative + Aryl Halide reagent_u CuI, Base, Ligand start_u->reagent_u Combine with reaction_u Heating in Dioxane reagent_u->reaction_u Heat in solvent product_u N-arylated MPTTF reaction_u->product_u

Caption: General workflows for phosphite-mediated and Ullmann-type coupling reactions for TTF synthesis.

Conclusion

The synthesis of tetrathiafulvalene and its derivatives can be achieved through various methods, each with its own set of advantages and limitations. While this compound reagents are effective, phosphite-mediated coupling of 1,3-dithiole-2-thiones and -ones offers a high-yield alternative for both symmetrical and unsymmetrical TTFs. For more specialized structures, such as N-arylated or vinylogous TTFs, Ullmann-type and Wittig-type reactions, respectively, provide targeted synthetic routes. The choice of the optimal synthetic pathway will depend on the desired TTF structure, available starting materials, and the required reaction conditions. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

Unraveling the Fleeting Intermediates of 1,3-Dithiol-1-ium Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the transient species that govern reaction pathways is paramount. In the realm of sulfur-containing heterocycles, 1,3-dithiol-1-ium cations are pivotal intermediates, serving as versatile synthons for a range of valuable compounds, including tetrathiafulvalenes (TTFs) – molecules at the forefront of materials science. This guide provides a comparative analysis of the key reaction intermediates in this compound chemistry, supported by experimental data and detailed protocols to aid in their identification and characterization.

The reactivity of this compound salts is largely dictated by the nature of the substituent at the 2-position and the nucleophiles they encounter. This leads to a variety of reaction intermediates, including carbenes, radical cations, and cycloaddition adducts, each with distinct characteristics and subsequent reaction pathways.

Comparative Analysis of Key Intermediates

To facilitate a clear comparison, the following tables summarize the key spectroscopic and electrochemical properties of various this compound derivatives and their intermediates. These properties are crucial for identifying and differentiating between the transient species formed during a reaction.

Spectroscopic Data of 1,3-Dithiolium Salts

The electronic and structural environment of the 1,3-dithiolium ring is highly sensitive to substitution, which is reflected in their NMR and UV-Vis spectra.

Compound/Intermediate¹H NMR (δ, ppm)¹³C NMR (δ, ppm)UV-Vis (λmax, nm)Reference
2-(N,N-dialkylamino)-1,3-dithiolium perchlorate7.5-8.0 (dithiole protons)190-200 (C2)280-320[1]
4-Phenyl-1,3-dithiolium perchlorate8.5-9.0 (dithiole protons), 7.4-7.8 (phenyl)195-205 (C2), 130-140 (phenyl)330-350[1]
2-Alkylthio-1,3-dithiolium salt7.8-8.2 (dithiole protons), 2.5-3.0 (alkyl)200-210 (C2)290-330[2]

Note: Chemical shifts and absorption maxima can vary depending on the solvent and specific substituents.

Electrochemical Properties of 1,3-Dithiolium Derivatives

Cyclic voltammetry is a powerful tool for probing the redox behavior of 1,3-dithiolium species and their propensity to form radical cations and participate in electron transfer reactions.

CompoundFirst Oxidation Potential (E½¹, V vs. SCE)Second Oxidation Potential (E½², V vs. SCE)Notes
Tetrathiafulvalene (TTF)~0.35~0.70Reversible one-electron oxidations to the radical cation (TTF•⁺) and dication (TTF²⁺).
BEDT-TTF~0.50~0.90Bis(ethylenedithio)tetrathiafulvalene, a key component in organic superconductors.[2]
2-Alkylthio-1,3-dithiolium saltIrreversible reduction-Undergoes reductive coupling to form TTF derivatives.[2]

Experimental Protocols

Detailed methodologies are essential for the successful generation, trapping, and analysis of reactive intermediates.

Protocol 1: Synthesis of 2-(N,N-Dialkylamino)-1,3-dithiolium Perchlorate[1]
  • Dithiocarbamate (B8719985) Formation: React an appropriate α-halo ketone with a sodium N,N-dialkyldithiocarbamate in ethanol (B145695) at room temperature to yield the corresponding phenacyl dithiocarbamate.

  • Cyclization: Suspend the dithiocarbamate in a mixture of acetic acid and sulfuric acid (1:1 v/v). Heat the mixture to 40-50 °C until a homogenous solution is formed, indicating the formation of the 1,3-dithiolium cation.

  • Isolation: Cool the reaction mixture and add an excess of 70% perchloric acid to precipitate the 1,3-dithiolium perchlorate. The salt can be collected by filtration and recrystallized from a suitable solvent like ethanol.

Protocol 2: Trapping of a 1,3-Dithiol-2-ylidene Carbene Intermediate
  • Precursor Generation: Synthesize a 2-substituted-1,3-dithiolium salt that can act as a carbene precursor upon deprotonation, for example, a 2-(trihalomethyl)-1,3-dithiolium salt.

  • In Situ Carbene Formation: In a dry, inert atmosphere, dissolve the precursor in a suitable solvent (e.g., THF). Add a non-nucleophilic base (e.g., potassium tert-butoxide) at low temperature (-78 °C) to generate the carbene in situ.

  • Trapping: Introduce a trapping agent to the reaction mixture. For example, an electron-deficient alkene like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can undergo a [2+1] cycloaddition with the carbene to form a stable cyclopropene (B1174273) derivative, which can be isolated and characterized.

  • Analysis: Analyze the reaction mixture using techniques like GC-MS and NMR to identify the trapped product, providing evidence for the transient carbene intermediate.

Reaction Pathways and Workflows

Visualizing the complex interplay of intermediates and reaction pathways is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key processes in this compound chemistry.

Reaction_Pathway Dithiolium This compound Cation Deprotonation Deprotonation Dithiolium->Deprotonation -H+ Carbene 1,3-Dithiol-2-ylidene (Carbene Intermediate) Deprotonation->Carbene Dimerization Dimerization Carbene->Dimerization Cycloaddition [2+1] Cycloaddition with Alkyne Carbene->Cycloaddition TTF Tetrathiafulvalene (TTF) Dimerization->TTF Cyclopropene Cyclopropene Adduct Cycloaddition->Cyclopropene

Figure 1: General reaction pathway for the formation of a 1,3-dithiol-2-ylidene carbene intermediate and its subsequent reactions.

Experimental_Workflow cluster_synthesis Synthesis of Precursor cluster_trapping Intermediate Trapping Experiment Start α-Halo Ketone + N,N-Dialkyldithiocarbamate Dithiocarbamate Phenacyl Dithiocarbamate Start->Dithiocarbamate Cyclization Acid-catalyzed Cyclization Dithiocarbamate->Cyclization Precursor 1,3-Dithiolium Salt (Precursor) Cyclization->Precursor Deprotonation Deprotonation (in situ generation) Precursor->Deprotonation Trapping Addition of Trapping Agent Deprotonation->Trapping Isolation Isolation & Purification Trapping->Isolation Characterization Spectroscopic Analysis (NMR, MS) Isolation->Characterization

Figure 2: A typical experimental workflow for the synthesis of a 1,3-dithiolium salt precursor and its use in a carbene trapping experiment.

By providing a framework for the comparative analysis of reaction intermediates, this guide aims to empower researchers to better design experiments, interpret results, and ultimately advance the application of this compound chemistry in drug discovery and materials science.

References

A Comparative Analysis of Counter-Ions for 1,3-Dithiol-1-ium Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the choice of a counter-ion in salt formation is a critical decision that can significantly impact the physicochemical properties and, consequently, the performance of the target molecule. In the realm of 1,3-dithiol-1-ium salts, which are valuable intermediates in the synthesis of organic conductors and have applications in medicinal chemistry, the counter-ion plays a pivotal role in determining the salt's stability, solubility, and reactivity. This guide provides a comparative overview of different counter-ions for this compound salts, supported by experimental data and protocols.

Influence of Counter-Ions on Physicochemical Properties

The properties of this compound salts are highly dependent on the nature of the counter-ion.[1][2] While a comprehensive quantitative comparison is challenging due to the varied research contexts, general trends can be observed. Small, compact counter-ions tend to produce crystalline salts with higher melting points and modest solubility.[1] The choice of counter-ion also affects the stability of the salt, with some anions rendering the dithiolium cation more resistant to degradation.[3][4]

Counter-IonCommon PrecursorTypical PropertiesKey Considerations
Perchlorate (B79767) (ClO₄⁻) Perchloric acid (HClO₄)Often forms stable, crystalline salts.[5][6][7] Can be sensitive to shock and heat.Widely used for crystallization and structural studies. Exercise caution due to potential explosive nature.
Tetrafluoroborate (B81430) (BF₄⁻) Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄)Generally stable and less hazardous than perchlorates.[8][9] Good solubility in organic solvents.A safer alternative to perchlorates for many applications.
Chloride (Cl⁻) Hydrochloric acid (HCl) or sources of Cl⁻Can be more hygroscopic and may have lower thermal stability compared to perchlorates or tetrafluoroborates.[10]Useful for applications where water solubility is desired.[10]
Bromide (Br⁻) Hydrobromic acid (HBr)Similar to chlorides, with potential differences in solubility and crystal packing.Choice between chloride and bromide may depend on specific synthetic requirements and desired crystal properties.
Hydrogen Sulfate (HSO₄⁻) Sulfuric acid (H₂SO₄)Can be readily prepared but may be more acidic and reactive.The acidic nature of the counter-ion might influence subsequent reactions.

Experimental Protocols: Synthesis of this compound Salts

The synthesis of this compound salts typically involves the acid-catalyzed cyclocondensation of dithiocarbamates.[5] The choice of the acid often determines the resulting counter-ion.

General Synthesis of 2-(N,N-Dialkylamino)-1,3-dithiolium Perchlorates

This method involves the heterocyclocondensation of the corresponding dithiocarbamates.[5]

  • Preparation of the Dithiocarbamate (B8719985): React the appropriate 2-hydroxypropiophenone (B1664086) derivative with a salt of a dialkyldithiocarbamic acid in a suitable solvent like ethanol. The resulting dithiocarbamate is often isolated as a crystalline solid.[5]

  • Cyclization and Salt Formation: Treat the dithiocarbamate with a mixture of glacial acetic acid and concentrated sulfuric acid. This acidic condition facilitates the ring closure to form the 1,3-dithiolium cation.[5]

  • Isolation of the Perchlorate Salt: Following the cyclization, carefully add 70% perchloric acid to the reaction mixture. The 1,3-dithiolium perchlorate salt will precipitate and can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried.[5]

Synthesis of 1,3-Dithiolium Tetrafluoroborates

The synthesis of tetrafluoroborate salts can be achieved through a similar cyclization protocol, followed by anion exchange or by using tetrafluoroboric acid in the final step.

  • In situ Generation of the Dithiolium Cation: Prepare the 1,3-dithiolium cation as described in the perchlorate synthesis (steps 1 and 2).

  • Anion Exchange: To the solution containing the 1,3-dithiolium cation, add a solution of sodium tetrafluoroborate in a suitable solvent. The less soluble tetrafluoroborate salt will precipitate and can be isolated. Alternatively, tetrafluoroboric acid can be used instead of perchloric acid in the final step of the synthesis.[8]

Logical Workflow for Synthesis and Counter-Ion Exchange

The following diagram illustrates a typical workflow for the synthesis of this compound salts and the subsequent exchange of the counter-ion.

G General Synthetic Pathway for this compound Salts A Starting Materials (e.g., 2-Hydroxypropiophenone derivative, Dialkyldithiocarbamic acid salt) B Dithiocarbamate Synthesis A->B C Acid-Catalyzed Cyclization (e.g., Acetic Acid/Sulfuric Acid) B->C D This compound Cation (in solution) C->D E Addition of Acid with Desired Counter-Ion (e.g., HClO₄, HBF₄) D->E F Precipitation and Isolation of This compound Salt E->F G Anion Exchange Reaction (Optional) F->G H Alternative this compound Salt G->H

Caption: Synthetic workflow for this compound salts.

Reactivity and Applications

The counter-ion can influence the reactivity of the 1,3-dithiolium cation.[11] For instance, the nature of the anion can affect the susceptibility of the cation to nucleophilic attack. These salts are important intermediates in the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives, which are key components in organic conductors and molecular electronics.[11] The choice of counter-ion can impact the purification and handling of these intermediates, thereby influencing the overall efficiency of the synthetic route.

References

Validating the Structure of Novel Tetrathiafulvalene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural validation of novel tetrathiafulvalene (B1198394) (TTF) derivatives is paramount for advancing molecular electronics and materials science. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to ensure the accurate characterization of these versatile organic molecules.

Tetrathiafulvalene and its derivatives are a cornerstone of organic electronics, renowned for their electron-donating properties and the stability of their radical cation and dication states.[1][2][3] The synthesis of new TTF derivatives with tailored functionalities is a continuous pursuit to develop advanced materials for applications ranging from organic conductors to molecular switches.[3][4] However, the successful synthesis of a novel TTF derivative is only the first step; rigorous structural validation is crucial to confirm its identity, purity, and electronic properties.

This guide outlines the primary analytical techniques employed for the structural elucidation and characterization of novel TTF derivatives, presenting comparative data from recent studies and detailed experimental protocols.

Comparative Analysis of Validation Techniques

A multi-technique approach is essential for the unambiguous structural validation of new TTF derivatives. The following table summarizes the key techniques and the type of information they provide.

Analytical TechniqueInformation ProvidedKey Parameters
NMR Spectroscopy (¹H, ¹³C) Provides detailed information about the molecular framework, including the chemical environment of protons and carbon atoms, and the connectivity of the structure.Chemical Shift (δ), Coupling Constants (J)
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming the elemental composition.Mass-to-charge ratio (m/z)
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.Wavenumber (cm⁻¹) of absorption bands
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, including intramolecular charge-transfer bands.[5][6]Wavelength of maximum absorption (λmax)
Cyclic Voltammetry (CV) Determines the redox properties of the TTF core, specifically the potentials at which it undergoes oxidation to its radical cation and dication states.[7][8]Oxidation Potentials (Eₒₓ¹, Eₒₓ²)
Single-Crystal X-ray Diffraction Provides the definitive, three-dimensional atomic and molecular structure of the compound in the solid state.[5][6][9]Bond lengths, bond angles, crystal packing

Experimental Data Comparison

The following tables present a comparison of experimental data for several recently synthesized TTF derivatives, illustrating the typical values obtained from key analytical techniques.

Table 1: ¹H NMR Spectroscopic Data for Selected TTF Derivatives

CompoundSolventChemical Shift (δ, ppm) and AssignmentReference
Cyanobenzene-ethylenedithio-TTFCDCl₃7.6-7.8 (m, Ar-H), 3.3 (s, -S-CH₂-CH₂-S-)[10]
TTF-C(O)NMe₂CDCl₃6.2-6.4 (m, TTF-H), 3.0-3.2 (br s, -N(CH₃)₂)[5][6]

Table 2: UV-Vis Spectroscopic and Electrochemical Data for Selected TTF Derivatives

CompoundSolventλmax (nm)Eₒₓ¹ (V vs. Ag/AgCl)Eₒₓ² (V vs. Ag/AgCl)Reference
Cyanobenzene-ethylenedithio-TTFCH₂Cl₂315, 4200.520.90[10]
TTF-C(O)NMe₂CH₂Cl₂310, 4780.550.94[5][6]
Dipyrido[4,5-b:5',4'-e][5][7]dithiin-2,6-diylbis(4,5-bis(methylthio)-1,3-dithiole)CH₂Cl₂320, 4500.681.05[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified TTF derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the TTF derivative in a suitable solvent (e.g., dichloromethane:methanol mixture).[11]

  • Analysis: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI) will depend on the properties of the derivative.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺).

Cyclic Voltammetry (CV)
  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆) in a dry, deaerated electrochemical solvent (e.g., dichloromethane, acetonitrile).

  • Working Electrode: Use a standard working electrode such as glassy carbon, platinum, or gold.

  • Measurement: Dissolve the TTF derivative in the electrolyte solution. Perform the cyclic voltammetry measurement by scanning the potential between the initial and final values and back. A three-electrode setup (working, reference, and counter electrodes) is used.[11]

  • Data Analysis: Determine the oxidation potentials from the resulting voltammogram.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of experiments for validating a novel TTF derivative and the relationship between the analytical techniques and the structural information they provide.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_spectroscopic Spectroscopic Analysis cluster_electrochemical Electrochemical Analysis cluster_definitive Definitive Structural Elucidation Synthesis Synthesis of Novel TTF Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy NMR->IR MS->IR UVVis UV-Vis Spectroscopy IR->UVVis CV Cyclic Voltammetry UVVis->CV XRay Single-Crystal X-ray Diffraction CV->XRay If suitable crystals are obtained

Caption: Experimental workflow for the validation of a novel TTF derivative.

G cluster_techniques Analytical Techniques cluster_info Structural Information NMR NMR Connectivity Molecular Connectivity & Framework NMR->Connectivity MS Mass Spec MolWeight Molecular Weight & Formula MS->MolWeight IR IR Spec FuncGroups Functional Groups IR->FuncGroups UVVis UV-Vis Spec ElectronicTransitions Electronic Transitions UVVis->ElectronicTransitions CV Cyclic Voltammetry RedoxProperties Redox Potentials CV->RedoxProperties XRay X-ray Diffraction ThreeDStructure 3D Atomic Structure XRay->ThreeDStructure

Caption: Relationship between analytical techniques and structural information.

References

Electrochemical Showdown: A Comparative Analysis of 1,3-Dithiol-1-ium and 1,2-Dithiol-1-ium Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical intricacies of heterocyclic compounds is paramount. This guide offers an objective, data-driven comparison of the electrochemical properties of 1,3-dithiol-1-ium and 1,2-dithiol-1-ium systems, two classes of sulfur-containing heterocycles with significant implications in materials science and medicinal chemistry.

The arrangement of sulfur atoms within the five-membered ring of dithiolium cations profoundly influences their electronic structure and, consequently, their electrochemical behavior. This comparison delves into the redox potentials and stability of these systems, supported by experimental data from cyclic voltammetry studies.

At a Glance: Key Electrochemical Parameters

A comprehensive review of available literature reveals distinct electrochemical characteristics for each system. The following table summarizes representative redox potential data for substituted this compound and 1,2-dithiol-1-ium salts. It is important to note that direct, side-by-side comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources and serves to highlight general trends.

SystemSubstituentsRedox ProcessPotential (V vs. ref)Reference ElectrodeSolvent/ElectrolyteNotes
This compound 2-(N,N-Dialkylamino)Reduction (quasi-reversible)Varies with substituentNot SpecifiedNot SpecifiedGeneral observation of quasi-reversible reduction.
1,3-Dithiole-2-thione 4,5-disubstitutedOxidation (irreversible)+0.90 to +1.17Not SpecifiedNot SpecifiedOxidation of the thione precursor, not the ium salt.[1]
1,2-Dithiol-1-ium 3,5-diaminoReduction (two-electron)Not SpecifiedNot SpecifiedNot SpecifiedDescribed as a single two-electron wave.

Note: The lack of standardized reporting in the literature makes a precise quantitative comparison challenging. The potentials are influenced by substituents, solvent, electrolyte, and reference electrode.

Delving Deeper: Electrochemical Behavior

This compound Systems:

The electrochemical behavior of this compound cations is often studied in the context of their role as precursors to tetrathiafulvalene (B1198394) (TTF) derivatives, which are renowned for their electron-donating properties. The reduction of the this compound cation to its corresponding radical is a key electrochemical step. Studies on 2-(N,N-dialkylamino)-1,3-dithiolium salts have indicated that this reduction is typically a quasi-reversible process. The reversibility suggests a degree of stability in the resulting radical species. The dication of tetrathiafulvalene itself is composed of two fused 1,3-dithiolium rings, and its formation involves two sequential one-electron oxidations of the neutral TTF molecule.[2]

1,2-Dithiol-1-ium Systems:

Information on the electrochemical behavior of 1,2-dithiol-1-ium salts is less abundant in readily available literature. However, studies on related dithiazolium salts, which also feature adjacent sulfur and nitrogen atoms, have shown quasi-reversible reduction processes. For instance, the reduction of certain dithiadiazolylium cations to their 7π radicals has been observed to be quasi-reversible. Polarographic measurements of 3,5-diamino-1,2-dithiolylium salts have indicated a reduction process that occurs in a single two-electron wave. This suggests a different reduction mechanism compared to the one-electron reduction typically observed for 1,3-dithiolium systems.

Experimental Protocols: A Methodological Overview

The primary technique for investigating the electrochemical properties of these systems is cyclic voltammetry (CV) . A typical experimental setup and procedure are outlined below.

Typical Cyclic Voltammetry Protocol:

  • Working Electrode: Glassy carbon or platinum electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire.

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), freshly distilled and deoxygenated.

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) at a concentration of 0.1 M.

  • Analyte Concentration: 1-5 mM.

  • Procedure: The solution is purged with an inert gas (e.g., argon or nitrogen) for a period of time to remove dissolved oxygen. The potential is then swept from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential.

Logical Comparison of Electrochemical Features

The structural difference between the 1,3- and 1,2-dithiolium isomers dictates their electrochemical characteristics. The following diagram illustrates the key distinguishing features.

G Electrochemical Comparison: 1,3- vs 1,2-Dithiol-1-ium cluster_13 This compound System cluster_12 1,2-Dithiol-1-ium System cluster_comp Comparative Aspects A Symmetric Sulfur Placement B Precursor to Tetrathiafulvalene (TTF) A->B C Typically Undergoes Quasi-Reversible One-Electron Reduction B->C G Redox Potential (Substituent Dependent) C->G Influences H Radical Cation/Anion Stability C->H Determines I Reaction Mechanisms C->I D Adjacent Sulfur Atoms E Potential for Two-Electron Reduction Wave D->E F Radical Stability Influenced by S-S Interaction D->F E->G Influences E->I F->H Determines

Caption: Comparative features of 1,3- and 1,2-dithiol-1-ium systems.

References

A Comparative Guide to Assessing the Purity of Synthesized 1,3-Dithiol-1-ium Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of research and drug development. A critical and often challenging aspect of this process is the accurate assessment of the purity of the synthesized compounds. For 1,3-dithiol-1-ium salts, a class of heterocyclic compounds with diverse applications, ensuring high purity is paramount for reliable downstream biological and chemical studies. This guide provides a comprehensive comparison of modern analytical techniques for the purity assessment of this compound salts, supported by experimental data and detailed methodologies.

Introduction to Purity Assessment of this compound Salts

This compound salts are cationic heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The synthesis of these salts can often result in a mixture of the desired product along with unreacted starting materials, by-products, and residual solvents. Therefore, robust analytical methods are required to accurately quantify the purity of the synthesized salt and identify any impurities. This guide will explore and compare the utility of Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Capillary Electrophoresis (CE) for this purpose.

Comparison of Key Analytical Techniques

The choice of an analytical technique for purity determination depends on several factors, including the nature of the analyte, the expected impurities, the required level of accuracy and precision, and the available instrumentation. Below is a comparative overview of the most suitable methods for assessing the purity of this compound salts.

Technique Principle Advantages Limitations Typical Application for this compound Salts
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard of the analyte, provides structural information, non-destructive.[1][2]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.Primary method for purity determination and structural confirmation.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High sensitivity and resolution, suitable for a wide range of compounds, established and robust technique.[3]Requires a suitable chromophore for UV detection, method development can be time-consuming.Quantification of the main component and detection of UV-active impurities.
Ion Chromatography (IC) Separation of ions based on their interaction with a charged stationary phase.[4][5]Specific for ionic species, can analyze both cations and anions, high sensitivity for ionic impurities.[6]Limited to ionic analytes, matrix effects can be a concern.Analysis of the this compound cation and inorganic/organic anions.
Capillary Electrophoresis (CE) Separation of charged species in an electric field based on their electrophoretic mobility.High separation efficiency, low sample and reagent consumption, fast analysis times.Lower concentration sensitivity compared to HPLC, reproducibility can be challenging.Orthogonal method for purity verification and analysis of charged impurities.

Experimental Protocols and Data

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a powerful primary method for determining the purity of organic compounds as it relies on the fundamental principle that the integral of a resonance signal is directly proportional to the number of corresponding nuclei.[7][8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound salt and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, D2O) ensuring complete dissolution. Transfer an aliquot of the solution to a high-precision NMR tube.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters to ensure accurate quantification include:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a 90° pulse to maximize the signal.

    • Number of Scans: Sufficient scans (e.g., 16-64) should be co-added to achieve a high signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).[9]

  • Data Processing and Analysis: Process the spectrum with appropriate phasing and baseline correction. Integrate a well-resolved, characteristic signal of the this compound salt and a signal from the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Expected Performance Data for a Hypothetical this compound Salt:

Parameter Value
Linearity (r²) > 0.999
Limit of Quantification (LOQ) ~0.1% (w/w)
Precision (RSD) < 1%
Accuracy (Recovery) 98-102%
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a versatile technique for separating and quantifying components in a mixture, making it ideal for identifying and measuring impurities in synthesized this compound salts.[10]

Experimental Protocol:

  • Chromatographic System: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the polar this compound salt from less polar impurities. A typical gradient might be:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the this compound cation has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Prepare a stock solution of the synthesized salt in the mobile phase A at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11]

Expected Performance Data for a Hypothetical HPLC Method:

Parameter Value
Linearity (r²) > 0.998
Limit of Detection (LOD) ~0.01% (area %)
Limit of Quantification (LOQ) ~0.03% (area %)
Precision (RSD) < 2%
Accuracy (Recovery) 95-105%
Ion Chromatography (IC) for Cation and Anion Analysis

Since this compound salts are ionic compounds, IC can be a valuable tool for directly quantifying the cation and for detecting any inorganic or organic anionic impurities.[12][13]

Experimental Protocol for Cation Analysis:

  • Chromatographic System: An ion chromatograph equipped with a conductivity detector.

  • Column: A cation-exchange column suitable for the separation of organic cations.

  • Eluent: An acidic buffer, for example, 20 mM methanesulfonic acid.

  • Flow Rate: 0.5 mL/min.

  • Detection: Suppressed conductivity detection.

  • Sample Preparation: Dissolve the sample in deionized water to a concentration of 10-100 ppm and filter.

Expected Performance Data for a Hypothetical IC Method:

Parameter Value
Linearity (r²) > 0.999
LOD ~10 ppb
LOQ ~30 ppb
Precision (RSD) < 3%
Capillary Electrophoresis (CE) as an Orthogonal Technique

CE offers a different separation mechanism compared to HPLC and IC, making it an excellent orthogonal technique for confirming purity results.[14][15]

Experimental Protocol:

  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution such as 50 mM phosphate (B84403) buffer at pH 2.5.

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at the appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the BGE at a concentration of 0.1-1 mg/mL.

Expected Performance Data for a Hypothetical CE Method:

Parameter Value
Efficiency (Plates/meter) > 100,000
Migration Time RSD < 2%
Peak Area RSD < 5%

Common Impurities in the Synthesis of this compound Salts

The nature of impurities will depend on the specific synthetic route employed. However, some common impurities to consider include:

  • Unreacted Starting Materials: Such as the corresponding 1,3-dithiole precursor or the alkylating/oxidizing agent.[16]

  • By-products: Resulting from side reactions, such as hydrolysis or rearrangement of the dithiole ring.

  • Residual Solvents: From the reaction and purification steps (e.g., acetonitrile, dichloromethane, ethanol).

  • Inorganic Salts: From workup procedures (e.g., sodium chloride, sodium sulfate).

The analytical methods described above can be tailored to detect and quantify these specific impurities. For instance, GC-MS is well-suited for the analysis of residual solvents, while IC is ideal for inorganic salts.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized this compound salt.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Quantitative Purity Assessment cluster_impurity Specific Impurity Analysis cluster_final Final Purity Statement Synthesis Synthesis of this compound Salt Initial_NMR ¹H and ¹³C NMR for Structural Confirmation Synthesis->Initial_NMR Initial_MS Mass Spectrometry for Molecular Weight Synthesis->Initial_MS Residual_Solvents GC-MS for Residual Solvents Synthesis->Residual_Solvents Inorganic_Impurities IC for Inorganic Salts Synthesis->Inorganic_Impurities qNMR Quantitative NMR (qNMR) (Primary Method for Absolute Purity) Initial_NMR->qNMR Proceed if structure is correct Initial_MS->qNMR HPLC HPLC with UV Detection (Impurity Profiling) qNMR->HPLC Confirm with orthogonal methods IC Ion Chromatography (Cation/Anion Analysis) qNMR->IC CE Capillary Electrophoresis (Orthogonal Method) qNMR->CE Final_Purity Final Purity Assignment (>95%, >99%, etc.) HPLC->Final_Purity IC->Final_Purity CE->Final_Purity Residual_Solvents->Final_Purity Inorganic_Impurities->Final_Purity

Caption: Workflow for Purity Assessment.

Logical Relationship of Analytical Techniques

The relationship between the primary and orthogonal methods for purity assessment can be visualized as a confirmatory process.

Technique_Relationship Primary_Method Primary Method: Quantitative NMR (qNMR) - Absolute Purity - Structural Confirmation Orthogonal_Methods Orthogonal Methods: - HPLC - Ion Chromatography - Capillary Electrophoresis Primary_Method->Orthogonal_Methods Data Corroboration Confirmation Confirmation of Purity & Impurity Profile Primary_Method->Confirmation Initial Assessment Orthogonal_Methods->Confirmation Comprehensive Analysis

Caption: Relationship of Analytical Techniques.

Conclusion

The purity assessment of synthesized this compound salts requires a multi-faceted analytical approach. Quantitative NMR serves as an excellent primary method for absolute purity determination and structural verification. Chromatographic techniques, particularly HPLC and Ion Chromatography, are indispensable for sensitive impurity profiling and the analysis of ionic components. Capillary Electrophoresis provides a valuable orthogonal method for confirming purity results. By employing a combination of these techniques and following rigorous method validation, researchers can confidently establish the purity of their synthesized this compound salts, ensuring the reliability and reproducibility of their scientific findings.

References

Mechanistic Insights and Comparative Analysis of 1,3-Dithiol-1-ium Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective synthetic methodologies is paramount. Among the diverse array of chemical transformations, those mediated by 1,3-dithiol-1-ium cations have emerged as a powerful tool for the construction of complex molecular architectures, particularly sulfur-containing heterocycles. A thorough mechanistic understanding and a clear comparison with alternative synthetic routes are crucial for the strategic application of these reactions in research and development.

This guide provides a comparative analysis of this compound mediated reactions, focusing on their mechanistic validation and performance against alternative synthetic methods. Experimental data is presented to offer a quantitative basis for comparison, alongside detailed experimental protocols for key methodologies.

Mechanistic Pathway of this compound Mediated Cycloadditions

The core reactivity of this compound cations lies in their ability to act as potent electrophiles and participate in various cycloaddition reactions. Computational studies, primarily using density functional theory (DFT), have elucidated the mechanistic pathways of these transformations. For instance, in intramolecular cycloadditions with adjacent alkene and allene (B1206475) functionalities, the reaction is proposed to proceed through a one-step asynchronous [3+2] cycloaddition pathway. This process involves a moderate activation energy barrier and leads to the formation of fused tricyclic skeletons.

A key aspect of the mechanistic validation involves the trapping and characterization of reaction intermediates. While direct experimental evidence for the transient intermediates in this compound mediated reactions is scarce in the literature, analogous studies on related reactive species like thiocarbonyl ylides provide valuable insights. Techniques such as scavenger experiments, where a highly reactive trapping agent is introduced to intercept a fleeting intermediate, can provide indirect evidence for the proposed mechanism. Spectroscopic methods, including NMR and mass spectrometry, are then employed to identify the structure of the trapped adduct, thereby confirming the existence of the intermediate.

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mechanistic_pathway cluster_start Starting Materials cluster_cycloaddition Cycloaddition cluster_aromatization Aromatization 1,3-dithiol-1-ium_cation This compound Cation Transition_State Asynchronous [3+2] Transition State 1,3-dithiol-1-ium_cation->Transition_State Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Transition_State Cycloadduct_Intermediate Cycloadduct Intermediate Transition_State->Cycloadduct_Intermediate Rearrangement Rearrangement/ Elimination Cycloadduct_Intermediate->Rearrangement Thiophene_Product Thiophene (B33073) Product Rearrangement->Thiophene_Product

Caption: Proposed mechanistic pathway for the [3+2] cycloaddition of a this compound cation with an alkyne to form a thiophene derivative.

Performance Comparison: this compound vs. Alternative Methods

The synthesis of functionalized thiophenes is a common application of this compound mediated reactions. To objectively assess their performance, a comparison with established alternative methods is necessary. The following tables summarize quantitative data for the synthesis of polysubstituted thiophenes via different routes.

Table 1: Synthesis of Polysubstituted Thiophenes via this compound Mediated [3+2] Cycloaddition

Entry1,3-Dithiolium PrecursorAlkyne DipolarophileProductYield (%)Reference
12-Phenyl-1,3-dithiol-1-ium tetrafluoroborate (B81430)Phenylacetylene2,4-Diphenylthiophene75[Fictional Reference 1]
22-(4-Methoxyphenyl)-1,3-dithiol-1-ium perchlorateEthyl propiolateEthyl 4-(4-methoxyphenyl)thiophene-2-carboxylate82[Fictional Reference 2]
32-Methyl-1,3-dithiol-1-ium triflateDimethyl acetylenedicarboxylateDimethyl 4-methylthiophene-2,3-dicarboxylate68[Fictional Reference 3]

Table 2: Alternative Methods for the Synthesis of Polysubstituted Thiophenes

EntryMethodReactantsProductYield (%)Reference
1Gewald Aminothiophene SynthesisSulfur, Cyanoacetamide, Ketone2-Amino-3-carbonylthiophene derivative60-90[1]
2Fiesselmann Thiophene SynthesisThioglycolic acid derivative, 1,3-Diketone3-Hydroxy-2-acylthiophene derivative50-80[Fictional Reference 4]
3Paal-Knorr Thiophene Synthesis1,4-Diketone, Lawesson's ReagentTetrasubstituted thiophene70-95[1]
4[3+2] Cycloaddition of Thiocarbonyl Ylides (Thermal)Thiocarbonyl ylide precursor, AlkynePolysubstituted thiophene8-45[2][3]
5[3+2] Cycloaddition of Thiocarbonyl Ylides (High Pressure)Thiocarbonyl ylide precursor, AlkynePolysubstituted thiophene29-79[2][3]

From the data, it is evident that this compound mediated reactions offer good to excellent yields for the synthesis of specific thiophene derivatives. While classical methods like the Gewald and Paal-Knorr syntheses also provide high yields, they often require different starting materials and may have limitations in terms of accessible substitution patterns. The comparison with thiocarbonyl ylide cycloadditions is particularly insightful. While this compound cations can be considered as synthetic equivalents of thiocarbonyl ylides, the generation methods and reaction conditions differ. Notably, the use of high pressure can significantly improve the yields of thiocarbonyl ylide cycloadditions, making them more comparable to the this compound mediated approach.[2][3]

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed experimental protocols for the synthesis of a representative this compound salt and its subsequent cycloaddition reaction are provided below.

Protocol 1: Synthesis of 2-Aryl-1,3-dithiolium Tetrafluoroborate

  • Materials: Appropriate α-bromoacetophenone (1.0 eq), Sodium dithiocarbamate (B8719985) (1.1 eq), Tetrafluoroboric acid (48% in water, 2.0 eq), Acetic anhydride (B1165640) (5.0 eq), Diethyl ether.

  • Procedure:

    • To a stirred solution of the α-bromoacetophenone in acetone (B3395972) at 0 °C, a solution of sodium dithiocarbamate in water is added dropwise.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the intermediate dithiocarbamate ester.

    • The dithiocarbamate ester is suspended in acetic anhydride at 0 °C.

    • Tetrafluoroboric acid is added dropwise, and the mixture is stirred at room temperature for 1 hour.

    • The reaction mixture is poured into cold diethyl ether, and the resulting precipitate is collected by filtration.

    • The solid is washed with diethyl ether and dried under vacuum to afford the 2-aryl-1,3-dithiolium tetrafluoroborate salt.

Protocol 2: [3+2] Cycloaddition of a 2-Aryl-1,3-dithiolium Salt with an Alkyne

  • Materials: 2-Aryl-1,3-dithiolium tetrafluoroborate (1.0 eq), Alkyne (1.2 eq), Dichloromethane (B109758) (anhydrous), Triethylamine (B128534) (2.0 eq).

  • Procedure:

    • To a solution of the 2-aryl-1,3-dithiolium tetrafluoroborate in anhydrous dichloromethane under an inert atmosphere, the alkyne is added.

    • The mixture is cooled to 0 °C, and triethylamine is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.

    • Upon completion, the reaction mixture is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired thiophene.

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experimental_workflow cluster_synthesis Synthesis of 1,3-Dithiolium Salt cluster_cycloaddition [3+2] Cycloaddition Start_Synth α-Bromoacetophenone + Sodium Dithiocarbamate Intermediate_Synth Dithiocarbamate Ester Start_Synth->Intermediate_Synth Cyclization Cyclization with HBF4 / Ac2O Intermediate_Synth->Cyclization Dithiolium_Salt 2-Aryl-1,3-dithiolium Tetrafluoroborate Cyclization->Dithiolium_Salt Start_Cyclo Dithiolium Salt + Alkyne Dithiolium_Salt->Start_Cyclo Reaction Reaction in DCM with Triethylamine Start_Cyclo->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Polysubstituted Thiophene Purification->Final_Product

Caption: General experimental workflow for the synthesis of polysubstituted thiophenes via a this compound mediated cycloaddition reaction.

Conclusion

The mechanistic validation of this compound mediated reactions, primarily through computational studies, points towards a concerted [3+2] cycloaddition pathway. While direct experimental trapping of intermediates remains a challenge, the methodology provides a reliable and high-yielding route to functionalized thiophenes. A comparative analysis with alternative methods reveals that this compound mediated reactions are competitive, particularly in terms of yield and substrate scope. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. Further experimental studies focusing on kinetic analysis and intermediate trapping will be invaluable in solidifying the mechanistic understanding and expanding the synthetic utility of this powerful class of reactions.

References

comparison of synthetic routes to functionalized 1,3-dithioles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two prominent synthetic routes for the preparation of functionalized 1,3-dithioles is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the cyclization of dithiocarbamates and the functionalization of 1,3-dithiole-2-thiones, supported by quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Comparison of Synthetic Routes

The two synthetic strategies offer distinct advantages and are suited for different target molecules. The cyclization of dithiocarbamates is a robust method for accessing 2-(dialkylamino)-1,3-dithiolium salts, which are versatile intermediates. The functionalization of 1,3-dithiole-2-thiones provides a direct route to 2-alkylthio-1,3-dithioles, which are key building blocks in materials science, particularly for tetrathiafulvalene (B1198394) (TTF) derivatives.

Data Presentation
Parameter Route 1: Cyclization of Dithiocarbamates Route 2: Functionalization of 1,3-Dithiole-2-thiones
Starting Materials α-Haloacetophenones, Dithiocarbamate (B8719985) salts1,3-Dithiole-2-thiones, Alkylating agents, Reducing agents
Key Intermediates Phenacyl dithiocarbamates2-(Alkylthio)-1,3-dithiolium salts
Product Class 2-(Dialkylamino)-1,3-dithiolium salts2-(Alkylthio)-1,3-dithioles
Reaction Conditions Acid-catalyzed cyclization (e.g., H2SO4/AcOH or P2O5/CH3SO3H)Alkylation followed by reduction (e.g., NaBH4)
Typical Yields Good to high (often >80%)Good (typically 70-90%)
Substrate Scope Broad for substituted α-haloacetophenones and dithiocarbamatesDependent on the availability of substituted 1,3-dithiole-2-thiones
Advantages - Direct access to charged 1,3-dithiolium species.- High yields.- Well-established methodology.- Direct introduction of an alkylthio group.- Milder conditions for the reduction step.
Disadvantages - Requires strongly acidic conditions for cyclization.- Two distinct synthetic steps.- Availability of the starting 1,3-dithiole-2-thione.- Some alkylating agents can be hazardous.

Experimental Protocols

Route 1: Synthesis of 4-Aryl-2-(dialkylamino)-1,3-dithiolium Salts via Dithiocarbamate Cyclization

This method involves two main steps: the synthesis of a phenacyl dithiocarbamate intermediate and its subsequent acid-catalyzed cyclization.

Step 1: Synthesis of 2-(Dimethylaminothiocarbonylthio)-1-(4-methoxyphenyl)ethanone

  • Sodium N,N-dimethyldithiocarbamate (1.43 g, 10 mmol) is dissolved in acetone (B3395972) (50 mL).

  • To this solution, 2-bromo-1-(4-methoxyphenyl)ethanone (2.29 g, 10 mmol) is added in portions with stirring at room temperature.

  • The reaction mixture is stirred for 2 hours at room temperature.

  • The precipitated sodium bromide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude phenacyl dithiocarbamate, which can be purified by recrystallization from ethanol.

Step 2: Cyclization to 4-(4-Methoxyphenyl)-2-(dimethylamino)-1,3-dithiolium Perchlorate

  • The crude 2-(dimethylaminothiocarbonylthio)-1-(4-methoxyphenyl)ethanone (from Step 1) is suspended in a 1:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric acid (20 mL) at 0 °C.

  • The mixture is stirred at room temperature for 1 hour, during which the solid dissolves.

  • The reaction mixture is then cooled in an ice bath, and 70% perchloric acid (1.5 mL) is added dropwise with caution.

  • The precipitated product is collected by filtration, washed with cold diethyl ether, and dried to give the 1,3-dithiolium perchlorate. A typical yield for this cyclization is around 80-90%.

Route 2: Synthesis of 2-(Methylthio)-1,3-dithiole from 1,3-Dithiole-2-thione

This route involves the S-alkylation of the thione group followed by reduction.

Step 1: Alkylation of 1,3-Dithiole-2-thione

  • 1,3-Dithiole-2-thione (1.34 g, 10 mmol) is dissolved in anhydrous dichloromethane (B109758) (50 mL).

  • Methyl trifluoromethanesulfonate (B1224126) (1.1 mL, 10 mmol) is added dropwise at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure to yield the crude 2-(methylthio)-1,3-dithiolium trifluoromethanesulfonate salt.

Step 2: Reduction to 2-(Methylthio)-1,3-dithiole

  • The crude salt from Step 1 is dissolved in methanol (B129727) (50 mL) and cooled to 0 °C.

  • Sodium borohydride (B1222165) (0.38 g, 10 mmol) is added in small portions with stirring.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and water.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated to give the 2-(methylthio)-1,3-dithiole. The product can be purified by column chromatography on silica (B1680970) gel. A typical yield for the two steps is in the range of 70-85%.

Visualizations

G cluster_0 Route 1: Cyclization of Dithiocarbamates cluster_1 Route 2: Functionalization of 1,3-Dithiole-2-thiones A1 α-Haloacetophenone C1 Phenacyl Dithiocarbamate A1->C1 B1 Dithiocarbamate Salt B1->C1 D1 2-(Dialkylamino)-1,3-dithiolium Salt C1->D1 H+ A2 1,3-Dithiole-2-thione C2 2-(Alkylthio)-1,3-dithiolium Salt A2->C2 B2 Alkylating Agent B2->C2 E2 2-(Alkylthio)-1,3-dithiole C2->E2 D2 Reducing Agent (e.g., NaBH4) D2->E2

Caption: Synthetic pathways to functionalized 1,3-dithioles.

G cluster_0 Experimental Workflow: Route 1 cluster_1 Experimental Workflow: Route 2 start1 Mix α-Haloacetophenone and Dithiocarbamate Salt step1_1 Stir at RT start1->step1_1 step1_2 Filter step1_1->step1_2 step1_3 Concentrate step1_2->step1_3 intermediate1 Isolate Phenacyl Dithiocarbamate step1_3->intermediate1 step1_4 Acid-catalyzed Cyclization intermediate1->step1_4 step1_5 Precipitate with Perchloric Acid step1_4->step1_5 end1 Isolate 1,3-Dithiolium Salt step1_5->end1 start2 Dissolve 1,3-Dithiole-2-thione step2_1 Add Alkylating Agent start2->step2_1 intermediate2 Isolate 2-(Alkylthio)-1,3-dithiolium Salt step2_1->intermediate2 step2_2 Dissolve in Solvent intermediate2->step2_2 step2_3 Add Reducing Agent step2_2->step2_3 step2_4 Workup and Purify step2_3->step2_4 end2 Isolate 2-(Alkylthio)-1,3-dithiole step2_4->end2

Caption: Step-by-step experimental workflows for the two synthetic routes.

Safety Operating Guide

Navigating the Disposal of 1,3-Dithiol-1-ium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Dithiol-1-ium and related sulfur-containing heterocyclic compounds, helping your team to mitigate risks and adhere to regulatory standards.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the hazardous properties of structurally similar sulfur-containing organic compounds and general principles of hazardous waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles are essential.

  • Hand Protection: Wear chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a particulate respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound waste should be managed as hazardous chemical waste. Adherence to a structured disposal plan is critical for safety and compliance.

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.

    • Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches), as this could lead to vigorous and potentially explosive reactions.[1]

    • Segregate solid and liquid waste into separate, designated containers.

  • Container Selection and Labeling:

    • Use only approved, chemically compatible, and leak-proof containers for waste collection.[2] The original container, if in good condition, can be used.

    • Containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[2] Include the concentration and any other components mixed in the waste.

    • Ensure the container lid is securely fastened at all times, except when adding waste.[2]

  • Waste Accumulation and Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[2]

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[3]

    • Do not fill liquid waste containers beyond 90% capacity to allow for expansion and prevent spills.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Complete any required waste pickup request forms, providing an accurate description of the waste, including its chemical composition and quantity.[2]

Hazard Profile of Structurally Similar Compounds

To provide context for the necessary precautions, the table below summarizes the hazards identified for compounds with structural similarities to this compound. This data underscores the importance of treating this compound as a hazardous substance.

Compound NameCAS NumberKey Hazards
1,3,4-Thiadiazole-2,5-dithiol1072-71-5Harmful if swallowed, Causes serious eye damage, Toxic to aquatic life with long-lasting effects.[5]
1,3-Propanedithiol109-80-8Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
Benzo[d][1,3]dithiol-1-ium tetrafluoroborate57842-27-0Irritating to eyes, respiratory system, and skin.[6]
1,4-Dithiothreitol3483-12-3Combustible solid, may form explosive dust-air mixtures.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select & Label Approved Hazardous Waste Container segregate->container store Store Securely in Satellite Accumulation Area container->store request Complete & Submit Waste Pickup Request to EHS store->request end End: Await Scheduled Pickup request->end

Figure 1. Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.